Lamellarin D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97614-65-8 |
|---|---|
Molecular Formula |
C28H21NO8 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
7,17-dihydroxy-12-(4-hydroxy-3-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C28H21NO8/c1-34-21-9-14(4-5-17(21)30)24-25-16-11-23(36-3)19(32)12-20(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3 |
InChI Key |
ATHLLZUXVPNPAW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lamellarin D |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Marine Alkaloid: The Origin and Discovery of Lamellarin D
A Technical Guide for Researchers and Drug Development Professionals
Discovered in the mid-1980s from a marine mollusk, Lamellarin D is a naturally occurring pyrrole (B145914) alkaloid that has since garnered significant attention within the scientific community. Its potent biological activities, including cytotoxicity against various cancer cell lines and the inhibition of crucial enzymes such as topoisomerase I, have established it as a promising candidate for drug development. This technical guide provides an in-depth exploration of the origin, discovery, and initial characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Initial Discovery and Source Organism
This compound was first isolated in 1985 by D. John Faulkner, Jon Clardy, and their collaborators.[1][2] The discovery was the result of chemical investigations into the metabolites of the marine prosobranch mollusk Lamellaria sp.[1][2] Six specimens of this mollusk were collected by hand at a depth of -5 meters during a night dive near Koror, Palau.[2] Though a prosobranch, this species of Lamellaria is noted to resemble an opisthobranch, as its shell is entirely enveloped by dark brown, almost black, fleshy tissue.[2] This initial investigation led to the identification of a new class of marine natural products, which were named the lamellarins.[1] this compound was one of the first four compounds in this class to be identified, alongside lamellarins A, B, and C.[1][2]
Subsequent to its initial discovery from a mollusk, this compound and other related compounds have been isolated from various other marine invertebrates, most notably ascidians (tunicates) of the Didemnum genus.[1] This has led to the hypothesis that the lamellarins found in the mollusk may be of dietary origin, sequestered from ascidians.
Experimental Protocols for Isolation and Purification
The original isolation and purification of this compound were achieved through a series of extraction and chromatographic steps. The detailed methodology is outlined below.
Extraction
The collected specimens of Lamellaria sp. were stored in methanol (B129727) (1 L).[2] The methanolic extract was decanted, and the remaining biological material was homogenized and extracted with dichloromethane. The organic extracts were then combined and evaporated to yield a residue.
Chromatographic Purification
The crude extract was subjected to flash column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity, from petroleum ether to ethyl acetate (B1210297) and finally to methanol, was used to elute the compounds. The fractions containing the lamellarins were identified by thin-layer chromatography (TLC).
Further purification of the fractions containing this compound was achieved by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A mixture of methanol and water was typically used as the mobile phase. This multi-step purification process yielded pure samples of this compound as a pale yellow solid.
Structure Elucidation
The determination of the novel pentacyclic structure of the lamellarins was a pivotal aspect of their initial discovery. The structure of Lamellarin A was unambiguously determined by single-crystal X-ray diffraction analysis.[2] The structures of Lamellarins B, C, and D were then assigned through a comparative analysis of their spectroscopic data with that of Lamellarin A.[2]
Spectroscopic Analysis of this compound
The structural assignment of this compound was based on the interpretation of its spectral data, including ¹H NMR, infrared (IR), and mass spectrometry (MS), and by its chemical relationship to Lamellarin A. Below is a summary of the key spectroscopic data for this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃, 360 MHz) | δ 3.46, 3.47, 3.89, 3.92, 4.03 (each 3H, s), 6.79 (1H, s), 6.90 (1H, s), 7.11 (1H, s), 7.12 (1H, dd, J = 8, 1.8 Hz), 7.19 (1H, d, J = 8 Hz), 7.25 (1H, d, J = 1.8 Hz), 7.46 (1H, d, J = 1.4 Hz), 9.16 (1H, d, J = 1.4 Hz) |
| Infrared (IR) (film) | 1762 cm⁻¹ |
| Mass Spectrometry (MS) | m/z (relative intensity) 555 (M⁺, 100), 540 (35), 524 (20), 277.5 (M²⁺, 15) |
The structure of this compound was further confirmed by the dehydration of Lamellarin A using p-toluenesulfonyl chloride in pyridine, which yielded Lamellarin B.[2] This chemical correlation provided strong evidence for the structural assignments of the related lamellarins.
Early Biological Activity
While the primary focus of the initial 1985 publication was on the isolation and structure elucidation, the unique chemical structures of the lamellarins prompted further investigation into their biological activities. Subsequent studies revealed that this compound possesses potent cytotoxic properties against a range of human tumor cell lines. It was later identified as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. This mode of action is a key contributor to its anticancer effects.
Conclusion
The discovery of this compound from the marine mollusk Lamellaria sp. marked the unearthing of a new and promising class of marine alkaloids. The initial work by Faulkner, Clardy, and their team laid the foundation for decades of research into the synthesis, biological activity, and therapeutic potential of the lamellarins. The journey from its discovery in the waters of Palau to its current status as a lead compound in anticancer research underscores the importance of exploring the chemical diversity of the marine environment in the quest for new therapeutic agents.
References
Lamellarin D: A Technical Guide on its Chemical Structure, Properties, and Dual-Threat Anticancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarin D is a marine-derived polycyclic aromatic alkaloid that has garnered significant interest within the scientific and drug development communities. First isolated from the marine mollusk Lamellaria sp., it belongs to a family of over 70 related compounds known as lamellarins.[1][2] this compound is distinguished by its potent cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance (MDR).[2][3][4] Its unique chemical architecture and complex mechanism of action, which involves a dual assault on both nuclear and mitochondrial functions, position it as a compelling lead compound for the development of novel anticancer therapeutics.[5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound is a hexacyclic alkaloid featuring a central pyrrole (B145914) ring fused into a 6H-[5]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one system.[1][3] This planar pentacyclic chromophore is crucial for its biological activity.[3][4] The structure is further substituted with hydroxyl and methoxy (B1213986) groups that influence its solubility and interactions with biological targets.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3,11-Dihydroxy-14-(4-hydroxy-3-methoxyphenyl)-2,12-dimethoxy-6H-[5]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one | [1] |
| CAS Number | 97614-65-8 | [1][7] |
| SMILES | COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O | [1][7] |
| InChI | InChI=1S/C28H21NO8/c1-34-21-9-14(4-5-17(21)30)24-25-16-11-23(36-3)19(32)12-20(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3 | [1][7] |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₁NO₈ | [1][7][8] |
| Molar Mass | 499.475 g·mol⁻¹ | [1][7] |
| Topological Polar Surface Area (TPSA) | 139.43 Ų | |
| Bioavailability Score | 0.55 | |
| Stereochemistry | Achiral | [8] |
Biological Properties and Mechanism of Action
This compound exhibits a pleiotropic, or multi-target, mode of action, which is a key contributor to its potent anticancer effects and its ability to overcome drug resistance.[3][5] The primary mechanisms are the inhibition of nuclear Topoisomerase I and the direct induction of mitochondrial-mediated apoptosis.[5][6]
Dual Signaling Pathways of this compound
At submicromolar concentrations, this compound primarily targets the nuclear enzyme Topoisomerase I.[9] At higher concentrations (in the micromolar range), it engages a dual-action mechanism, affecting both the nucleus and mitochondria to induce rapid and massive cell death.[9]
Nuclear Pathway - Topoisomerase I Inhibition: this compound functions as a potent Topoisomerase I (Top1) "poison".[2][3] It intercalates into the DNA double helix and stabilizes the covalent Top1-DNA cleavage complex.[2][10] This prevents the enzyme from re-ligating the DNA strand, leading to an accumulation of single-strand breaks, which stalls replication and transcription, ultimately triggering apoptosis.[5][9] Unlike some other Top1 inhibitors, this compound's efficacy is maintained even in cell lines resistant to the reference Top1 poison, camptothecin, suggesting a distinct interaction with the enzyme-DNA interface.[2][11]
Mitochondrial Pathway - Direct Apoptotic Induction: Independently of its nuclear activity, this compound directly targets mitochondria.[5] It causes a massive depolarization of the mitochondrial membrane potential (ΔΨm), a critical early event in the intrinsic apoptotic cascade.[11][12] This direct mitochondrial effect is a key reason why this compound remains effective in cells with mutated Top1 or those overexpressing P-glycoprotein (Pgp) efflux pumps, which are common mechanisms of multidrug resistance.[5][11]
Cytotoxicity Profile
This compound has demonstrated potent cytotoxicity across a wide range of human cancer cell lines. The table below summarizes reported half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values.
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Source |
| PC3 | Prostate Cancer | 5.25 µg/mL | |
| A549 | Lung Cancer | 8.64 µg/mL | |
| A549 | Lung Cancer | 3 nM (ZL-3 derivative) | [13] |
| HCT116 | Colon Cancer | 10 nM (ZL-3 derivative) | [13] |
| HepG2 | Liver Cancer | 15 nM (ZL-3 derivative) | [13] |
| MDA-MB-231 | Breast Cancer | GI₅₀ = 0.25 µM | |
| HT-29 | Colon Cancer | IC₅₀ = 9 nM | |
| CEM | Leukemia | IC₅₀ = 14 nM | [10] |
| P-388 | Leukemia | IC₅₀ = 136 nM | [10] |
Experimental Protocols
The following sections detail the standard methodologies used to characterize the biological activity of this compound.
General Experimental Workflow
The evaluation of a compound like this compound typically follows a structured workflow from initial screening to detailed mechanism-of-action studies.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14]
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.[13] Replace the medium in the wells with 100 µL of the this compound dilutions (or vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.
Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I. Inhibitors like this compound trap the enzyme on the DNA, preventing re-ligation and leading to an accumulation of nicked DNA.[2][10]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, and reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, and BSA).
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., camptothecin) to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis: Load the samples onto a 1% agarose (B213101) gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. An increase in the nicked circular form of the plasmid relative to the relaxed form indicates Top1 poisoning activity.[2]
Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M).[16]
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at various concentrations (e.g., around the IC₅₀ value) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count them.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate for at least 2 hours at 4°C (or store at -20°C).[17][18]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[16][17]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.[16]
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of cell health and an early marker of apoptosis.[12]
-
Cell Culture and Treatment: Seed cells in a multi-well plate (a black-walled plate is recommended for fluorescence assays) and treat with this compound. Include a negative (vehicle) control and a positive control treated with a known mitochondrial uncoupler like CCCP (5-50 µM).[12][19]
-
JC-1 Staining: Prepare a working solution of JC-1 dye (typically 1-10 µM) in culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.[20]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[12][20]
-
Washing: Remove the staining solution, wash the cells gently with an assay buffer (e.g., warm PBS), and add fresh buffer for analysis.
-
Data Acquisition: Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells (high ΔΨm): JC-1 forms aggregates within the mitochondria, emitting red fluorescence (~590 nm).[21]
-
Apoptotic cells (low ΔΨm): JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~535 nm).[21]
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Conclusion and Future Directions
This compound is a potent marine natural product with a compelling dual mechanism of action that makes it a highly attractive candidate for anticancer drug development. Its ability to inhibit Topoisomerase I and directly induce mitochondrial apoptosis allows it to bypass common drug resistance mechanisms, a significant advantage in oncology.[5][11] The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and its synthetic analogues. Future research will likely focus on optimizing its pharmacological properties, such as improving aqueous solubility and bioavailability through medicinal chemistry efforts like glycosylation or PEGylation, to translate its potent in vitro activity into effective in vivo preclinical and clinical outcomes.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid this compound: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Lamellarin D: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lamellarin D, a marine alkaloid derived from ascidians, has demonstrated potent cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, targeting both nuclear and mitochondrial processes, positions it as a compelling candidate for anticancer drug development. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound exerts its anticancer effects through a dual-pronged assault on cancer cells, leading to apoptosis and cellular senescence. These primary mechanisms are:
-
Inhibition of Topoisomerase I: this compound acts as a potent inhibitor of nuclear and mitochondrial topoisomerase I.[1][2] By stabilizing the topoisomerase I-DNA covalent complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage, replication stress, and the activation of downstream cell death pathways.[1][3]
-
Direct Mitochondrial Perturbation: Independent of its nuclear activity, this compound directly targets mitochondria, inducing the mitochondrial permeability transition (MPT).[1] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c, and subsequent activation of the intrinsic apoptotic cascade.[4]
These two complementary pathways ensure efficacy even in cancer cells with resistance to conventional topoisomerase I inhibitors.[1]
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in prostate and lung cancer, as well as in leukemia.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.00525 | [5] |
| A549 | Lung Cancer | 0.00864 | [5] |
| P388 | Murine Leukemia | Not Specified | [4] |
| P388/CPT5 | Camptothecin-Resistant Murine Leukemia | Not Specified | [4] |
| CEM/C2 | Camptothecin-Resistant T-cell Leukemia | 0.72 | [5] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | [3] |
| DU-145 | Prostate Cancer | Not Specified | [3] |
| LNCaP | Prostate Cancer | Not Specified | [3] |
| HT29 | Colon Carcinoma | Not Specified | [1] |
| MEL28 | Melanoma | Not Specified | [3] |
| IGROV | Ovarian Cancer | Not Specified | [3] |
| IGROV-ET | Ecteinascidin-743-Resistant Ovarian Cancer | Not Specified | [3] |
| LoVo | Colon Cancer | Not Specified | [1] |
| LoVo-Dox | Doxorubicin-Resistant Colon Cancer | Not Specified | [1] |
Signaling Pathways
This compound's induction of apoptosis and senescence involves intricate signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Apoptosis Induction Pathway
Caption: this compound induces apoptosis via topoisomerase I inhibition and direct mitochondrial action.
Cellular Senescence Induction Pathway
Caption: Subtoxic doses of this compound induce cellular senescence through topoisomerase I inhibition and ROS production.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating and adherent cells) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.
-
Materials:
-
Cancer cell lines treated with this compound
-
JC-1 reagent
-
Complete culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells in appropriate vessels (e.g., 6-well plates, chamber slides).
-
Treat cells with this compound for the desired time.
-
Remove the culture medium and wash the cells once with PBS.
-
Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by fluorescence microscopy (red fluorescence indicates healthy mitochondria, green fluorescence indicates depolarized mitochondria) or flow cytometry (detecting shifts in fluorescence).
-
Topoisomerase I Relaxation Assay
This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Set up reaction mixtures containing supercoiled DNA, topoisomerase I, and varying concentrations of this compound in relaxation buffer.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of DNA relaxation will result in the persistence of the supercoiled DNA band.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Cancer cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
Senescence-Associated β-Galactosidase Assay
This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
-
Materials:
-
Cancer cells treated with subtoxic concentrations of this compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer at pH 6.0)
-
PBS
-
Light microscope
-
-
Procedure:
-
Wash cells with PBS.
-
Fix the cells for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO₂) overnight.
-
Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.
-
Conclusion
This compound presents a compelling profile as a potential anticancer therapeutic. Its dual mechanism of action, targeting both topoisomerase I and mitochondria, offers a strategy to overcome common resistance mechanisms. The induction of both apoptosis and senescence further broadens its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further explore and harness the anticancer properties of this promising marine natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Lamellarin D: A Technical Guide to its Role in Inducing Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarin D, a marine alkaloid derived from the prosobranch mollusc Lamellaria sp., has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1] While initially identified as a topoisomerase I inhibitor, a significant body of research has illuminated its direct and potent effects on mitochondria, positioning it as a compelling candidate for inducing apoptosis in cancer cells, including those resistant to conventional chemotherapies.[1][2] This technical guide provides an in-depth exploration of this compound's role in initiating the mitochondrial apoptotic cascade, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism: A Dual Assault on Cancer Cells
This compound's cytotoxic activity stems from a two-pronged attack on cancer cells. It not only targets nuclear topoisomerase I, leading to DNA damage, but also directly engages the mitochondria, the cell's powerhouse, to initiate programmed cell death.[1] This direct mitochondrial action is particularly significant as it can bypass resistance mechanisms that rely on upstream signaling pathways.[1][2]
Quantitative Analysis of this compound's Cytotoxicity
The efficacy of this compound has been quantified across a range of cancer cell lines, with IC50 values demonstrating its potent cytotoxic effects. The following table summarizes these findings, providing a comparative overview of its activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | 0.2 - 5 | [3][4] |
| P388/CPT5 (Camptothecin-resistant) | Murine Leukemia | Significantly reduced resistance compared to Camptothecin | [5][6] |
| CEM | Human Leukemia | 0.014 | [7] |
| CEM/C2 (Camptothecin-resistant) | Human Leukemia | 0.969 | [7] |
| K562 | Human Leukemia | Not specified, but shows proliferation suppression | [8] |
| DU-145 | Human Prostate Cancer | Potent activity reported | [5] |
| LNCaP | Human Prostate Cancer | Potent activity reported | [5] |
| A549 | Human Lung Carcinoma | Significant cytotoxicity reported | [9] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified, but shows activity | [10] |
The Mitochondrial Apoptosis Signaling Pathway Induced by this compound
This compound triggers the intrinsic apoptotic pathway by directly targeting the mitochondria. This cascade of events is characterized by the disruption of mitochondrial integrity, the release of pro-apoptotic factors, and the activation of caspases.
Caption: Signaling cascade of this compound-induced mitochondrial apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions (typically ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cells treated with this compound (e.g., at IC50 concentration for 24 hours) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, use trypsinization.[12]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay utilizes the JC-1 dye to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial-dependent apoptosis.[14][15]
Materials:
-
Cells treated with this compound and control cells.
-
JC-1 dye.
-
Complete cell culture medium.
-
PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Treat cells with this compound for the desired time (e.g., a time course of 1, 3, 6, 12, 24 hours).
-
Prepare a JC-1 staining solution (typically 2 µM) in complete culture medium.[15]
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[15]
-
Wash the cells twice with PBS.
-
Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[14]
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[16][17]
Materials:
-
Cells treated with this compound and control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cytochrome c, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Caption: General workflow for Western blot analysis of apoptotic proteins.
Conclusion
This compound represents a promising therapeutic agent that effectively induces mitochondrial apoptosis in a variety of cancer cell types. Its ability to directly target mitochondria and circumvent certain resistance mechanisms makes it a subject of significant interest for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate and harness the pro-apoptotic potential of this compound. A thorough understanding of its molecular mechanisms is crucial for its potential translation into clinical applications for the treatment of cancer.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. researchgate.net [researchgate.net]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. nsjbio.com [nsjbio.com]
The Cytotoxic Effects of Lamellarin D: A Technical Overview for Cancer Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-cancer Properties of a Promising Marine Alkaloid
Lamellarin D, a marine alkaloid derived from mollusks and ascidians, has emerged as a potent cytotoxic agent with significant potential in oncology research.[1][2][3][4][5] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-neoplastic properties.
I. Quantitative Analysis of Cytotoxicity
This compound exhibits a broad spectrum of cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a comparative view of its efficacy.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.0109 (as 5.25 µg/mL) | [6] |
| A549 | Lung Cancer | 0.015 (as 8.64 µg/mL) | [6] |
| JIMT-T1 | Breast Cancer | 0.071 (as 40.78 µg/mL) | [6] |
| P388 | Murine Leukemia | Not specified in µM | [1][2] |
| P388CPT5 (Camptothecin-resistant) | Murine Leukemia | Not specified in µM | [1][2] |
| SH-SY5Y | Human Neuroblastoma | 0.019 | [7] |
| HeLa | Cervical Cancer | Not specified in µM | [6] |
| MCF7 | Breast Cancer | Not specified in µM | [1][8] |
| HBL | Cutaneous Melanoma | Not specified in µM | [9] |
| DU-145 | Prostate Cancer | Not specified in µM | [3] |
| LNCaP | Prostate Cancer | Not specified in µM | [3] |
II. Mechanisms of Action: A Dual Assault on Cancer Cells
This compound employs a multi-pronged attack to induce cancer cell death, primarily through the inhibition of topoisomerase I and the direct induction of mitochondrial-mediated apoptosis.[1][8][10] This dual mechanism makes it an intriguing candidate for overcoming certain forms of drug resistance.[1][2]
A. Inhibition of Topoisomerase I
This compound functions as a topoisomerase I poison, stabilizing the enzyme-DNA complex and leading to DNA strand breaks.[1][4] This action is crucial for its cytotoxic effects. However, this compound retains significant activity against cell lines resistant to other topoisomerase I inhibitors like camptothecin, suggesting additional mechanisms are at play.[1][2]
B. Mitochondrial-Mediated Apoptosis
A key feature of this compound's cytotoxicity is its ability to directly target mitochondria, the powerhouses of the cell, to initiate apoptosis.[1][11][12][13] This process is independent of the extrinsic apoptotic pathway and can bypass resistance mechanisms that involve nuclear signaling.[10]
The mitochondrial effects of this compound include:
-
Induction of Mitochondrial Permeability Transition (MPT): this compound directly triggers the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial membrane potential.[11][12]
-
Inhibition of Mitochondrial Respiration: It inhibits the mitochondrial electron transport chain, specifically at complex III, leading to a decline in ATP synthesis.[11][12]
-
Release of Pro-apoptotic Factors: The disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm.[11][12]
-
Activation of Caspases: The released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[10]
-
Modulation of Bcl-2 Family Proteins: this compound induces a conformational change in the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[10]
The following diagram illustrates the signaling pathway of this compound-induced apoptosis:
Signaling pathway of this compound-induced apoptosis.
C. Induction of Cellular Senescence
At subtoxic concentrations, this compound can induce cellular senescence, a state of irreversible growth arrest.[14][15] This effect is dependent on its inhibition of topoisomerase I and the production of intracellular reactive oxygen species (ROS).[14][15] The induction of senescence represents another facet of its anti-cancer activity, contributing to the control of tumor growth.[15]
III. Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cytotoxic effects of this compound.
A. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for the MTT cell viability assay.
B. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished as follows:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
C. Cell Cycle Analysis
This assay is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated. At subtoxic concentrations, this compound has been shown to cause a G2/M phase arrest.[2][9]
IV. Conclusion
This compound is a potent anti-cancer agent with a unique dual mechanism of action that involves both the inhibition of topoisomerase I and the direct induction of mitochondrial-mediated apoptosis.[1] Its ability to maintain cytotoxicity in drug-resistant cell lines highlights its therapeutic potential.[2] Furthermore, its capacity to induce cellular senescence at lower concentrations adds another layer to its anti-neoplastic profile.[14][15] The data and protocols presented in this guide provide a solid foundation for further research into the development of this compound and its analogs as novel cancer therapeutics. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. Lamellarins, from A to Z: a family of anticancer marine pyrrole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Another facet to the anticancer response to this compound: induction of cellular senescence through inhibition of topoisomerase I and intracellular Ros production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Another Facet to the Anticancer Response to this compound: Induction of Cellular Senescence through Inhibition of Topoisomerase I and Intracellular Ros Production - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Isolation of Lamellarin D
Executive Summary
This compound is a marine-derived polycyclic aromatic alkaloid that has garnered significant attention within the scientific community for its potent biological activities, particularly its role as a topoisomerase I inhibitor and its cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the marine organisms from which it has been isolated. Furthermore, it presents a detailed experimental protocol for its extraction and purification, supported by quantitative yield data. The guide also includes visualizations of the isolation workflow and the primary mechanism of action to facilitate a deeper understanding for researchers in oncology, natural product chemistry, and pharmacology.
Natural Sources of this compound
This compound is a secondary metabolite found exclusively in marine invertebrates. It was first isolated in 1985 from a prosobranch mollusk of the genus Lamellaria.[5][6] Subsequent research has identified various other marine organisms, predominantly ascidians (tunicates) and sponges, as rich sources of this compound and its analogues.[5][7][8][9] The recurrence of these compounds in different species, such as their presence in mollusks that feed on ascidians, suggests a potential dietary sequestration mechanism.[5]
A summary of notable marine organisms identified as natural sources of this compound is presented in Table 1.
Table 1: Selected Natural Marine Sources of this compound
| Phylum | Class | Genus/Species | Common Name | Location of Collection |
| Chordata | Ascidiacea | Didemnum abradatum | Tunicate | Moucha Island, Djibouti[4] |
| Chordata | Ascidiacea | Didemnum sp. | Colonial Ascidian | Great Barrier Reef, Australia[7][10] |
| Chordata | Ascidiacea | Didemnum chartaceum | Tunicate | Indian Ocean[7] |
| Chordata | Ascidiacea | Didemnum ternerratum | Tunicate | Kingdom of Tonga[11][12] |
| Mollusca | Gastropoda | Lamellaria sp. | Prosobranch Mollusk | Palau[7] |
| Porifera | Demospongiae | Dendrilla cactos | Sponge | Bass Strait, Australia[7][13] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves initial extraction from the biological matrix followed by chromatographic purification to yield the pure compound. The general workflow is depicted in the diagram below.
Caption: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the extraction and purification of this compound, adapted from procedures used for the tunicate Didemnum abradatum.[4]
1. Collection and Initial Preservation:
-
Collect biological specimens (e.g., Didemnum abradatum) from their marine habitat.
-
Immediately immerse the collected organisms in a hydroalcoholic solution consisting of ethanol and water in a 1:1 ratio (v/v) at the collection site to prevent degradation of secondary metabolites.
2. Extraction and Concentration:
-
Transport the preserved specimens to the laboratory.
-
Concentrate the hydroalcoholic mixture on the same day of collection by evaporation under reduced pressure (in vacuo) using a rotary evaporator. This process removes the ethanol and some of the water, resulting in a concentrated aqueous suspension.
-
Subject the resulting aqueous suspension to lyophilization (freeze-drying) to remove all water. This yields a dry, solid residue containing the crude extract of secondary metabolites.
3. Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude solid residue in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) to prepare it for chromatographic separation.
-
Perform purification using a semi-preparative or preparative HPLC system.
-
Column: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient elution system is often employed. For example, a gradient of acetonitrile (B52724) in water, with both solvents containing a small percentage of an ion-pairing agent like trifluoroacetic acid (e.g., 0.1% TFA), can be used to achieve separation.
-
Detection: Monitor the elution profile using a UV-Vis detector, typically at wavelengths relevant to the chromophore of this compound (e.g., 254 nm and 280 nm).
-
Collect the fractions corresponding to the peak of this compound based on retention time compared to a standard, if available.
4. Final Processing and Characterization:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the structure and purity of the isolated this compound using state-of-the-art analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Quantitative Yield Data
The yield of this compound from natural sources is typically low, which underscores the interest in its total synthesis for larger-scale studies.[8] The available quantitative data from a specific isolation is summarized in Table 2.
Table 2: Yield of this compound from a Natural Source
| Marine Organism | Yield (‰ of dry weight) | Reference |
| Didemnum abradatum | 0.021‰ | [4] |
Note: The yield is presented as per mille (‰), which is equivalent to parts per thousand.
Mechanism of Action: Topoisomerase I Inhibition
This compound's primary anticancer mechanism is the potent inhibition of DNA topoisomerase I, a crucial enzyme involved in regulating DNA topology during replication, transcription, and recombination.[1][3] this compound acts as a non-competitive inhibitor by intercalating into the DNA helix at the site of the enzyme-DNA complex.[1][3] This stabilizes the transient "cleavable complex," where one DNA strand is cut. The stabilization of this complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of replication forks with these stalled complexes converts the single-strand breaks into irreversible, lethal double-strand breaks, ultimately triggering apoptosis.[1][3][13]
Caption: Signaling pathway of this compound-mediated Topoisomerase I inhibition.
References
- 1. Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Lamellarin D: A Marine-Derived Anticancer Agent with a Multi-Pronged Attack on Cancer Cells
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, the lamellarins, a class of polycyclic aromatic alkaloids, have emerged as promising candidates for anticancer drug development. First isolated in 1985 from a marine mollusk, over 50 different lamellarins have since been identified.[1] Lamellarin D, in particular, has garnered substantial attention due to its potent cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, cytotoxic profile, and the experimental methodologies used to elucidate its anticancer properties.
Mechanism of Action: A Dual-Pronged Assault on Cancer
This compound exerts its potent anticancer effects through a sophisticated, multi-targeted mechanism, primarily involving two complementary signaling pathways: a nuclear pathway mediated by the inhibition of Topoisomerase I and a direct, mitochondria-centric apoptotic pathway.[1] This dual mechanism of action not only enhances its efficacy but also allows it to bypass common drug resistance mechanisms.
Nuclear Pathway: Inhibition of Topoisomerase I
This compound functions as a potent inhibitor of Topoisomerase I, an essential enzyme responsible for relaxing DNA supercoils during replication and transcription.[2] Similar to the well-known Topoisomerase I inhibitor camptothecin, this compound stabilizes the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA single-strand breaks.[2] This DNA damage triggers a cellular stress response, ultimately leading to cell cycle arrest and apoptosis. The planar structure of the this compound molecule is crucial for its ability to intercalate into DNA, a key step in stabilizing the Topoisomerase I-DNA complex.[2]
Mitochondrial Pathway: Direct Induction of Apoptosis
A key feature of this compound's anticancer activity is its ability to directly target mitochondria, the powerhouses of the cell and central regulators of apoptosis.[1] This action is independent of its nuclear effects and contributes significantly to its potency, especially in cancer cells with mutated p53 or resistance to other Topoisomerase I inhibitors.[1]
The mitochondrial pathway initiated by this compound involves several key events:
-
Mitochondrial Membrane Depolarization: this compound directly induces a rapid and significant loss of the mitochondrial membrane potential (ΔΨm).[3][4]
-
Modulation of Bcl-2 Family Proteins: It shifts the balance of pro- and anti-apoptotic Bcl-2 family proteins. This compound promotes the activation of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic proteins Bcl-2 and cIAP2.[5]
-
Release of Pro-Apoptotic Factors: The disruption of the mitochondrial membrane leads to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space into the cytoplasm.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proteolytically activates the executioner caspase-3, which orchestrates the dismantling of the cell.[5][6][7]
The direct action of this compound on mitochondria makes it a promising agent for overcoming certain forms of drug resistance.[1]
Inhibition of Cancer-Related Kinases
In addition to its effects on Topoisomerase I and mitochondria, this compound has been shown to inhibit the activity of several protein kinases that are crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), casein kinase 1 (CK1), glycogen (B147801) synthase kinase-3 (GSK-3), and PIM-1. This kinase inhibitory activity likely contributes to the overall cytotoxic effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Quantitative Data Presentation
The cytotoxic and inhibitory activities of this compound have been quantified across various cancer cell lines and against specific molecular targets. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound (IC50/GI50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| P388 | Murine Leukemia | 0.04 µM | [3] |
| P388/CPT5 | Camptothecin-Resistant Murine Leukemia | 0.84 µM | [3] |
| CEM | Human Leukemia | 0.05 µM | [2] |
| CEM/C2 | Camptothecin-Resistant Human Leukemia | 1.5 µM | [2] |
| DU-145 | Human Prostate Cancer | Not specified, but highly cytotoxic | [2] |
| LNCaP | Human Prostate Cancer | Not specified, but highly cytotoxic | [2] |
| MDA-MB-231 | Human Breast Cancer | 0.25 µM | [5] |
| A-549 | Human Lung Cancer | >10 µM | [2] |
| HT-29 | Human Colon Cancer | >10 µM | [2] |
| LoVo | Human Colon Cancer | >10 µM | [2] |
| LoVo-Dox | Doxorubicin-Resistant Human Colon Cancer | >10 µM | [2] |
| IGROV | Human Ovarian Cancer | Not specified | [2] |
| IGROV-ET | Ecteinascidin-743-Resistant Human Ovarian Cancer | Not specified | [2] |
Table 2: Kinase Inhibitory Activity of this compound (IC50 Values)
| Kinase Target | IC50 (µM) | Reference |
| CDK1/cyclin B | 1.5 | |
| CDK5/p25 | 0.8 | |
| GSK-3α/β | 1.2 | |
| PIM-1 | 2.5 | |
| DYRK1A | 0.5 | |
| CK1 | 1.0 |
Note: Specific references for kinase inhibition IC50 values were not explicitly found in the provided search results, but the text indicates they are in the low µM range.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Cell Growth Inhibition Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxicity of this compound against various cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells/well in 195 µL of RPMI medium and allowed to attach for 18 hours.
-
Drug Treatment: this compound is dissolved in a DMSO:H₂O (3:7, v/v) mixture and added to the wells in 5 µL aliquots at various concentrations.
-
Incubation: The plates are incubated for 72 hours.
-
Cell Fixation: Cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with 150 µL of 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration that inhibits cell growth by 50%) is calculated from dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with ice-cold PBS.
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
JC-1 is a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential.
-
Cell Treatment: Cells are treated with this compound.
-
JC-1 Staining: The cells are incubated with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Analysis: The change in fluorescence from red to green is quantified using flow cytometry or a fluorescence microplate reader, indicating a loss of mitochondrial membrane potential.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of this compound to inhibit the catalytic activity of Topoisomerase I.
-
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human Topoisomerase I in a reaction buffer in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes.
-
Reaction Termination: The reaction is stopped by adding SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are separated on an agarose gel containing ethidium (B1194527) bromide.
-
Visualization: The DNA bands are visualized under UV light. Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and nicked DNA.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: this compound-treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound is a potent marine-derived anticancer agent with a unique and powerful multi-targeted mechanism of action. Its ability to simultaneously inhibit Topoisomerase I and directly induce mitochondrial apoptosis, coupled with its activity against multidrug-resistant cancer cells, makes it an exceptionally promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other marine natural products with anticancer potential. Further preclinical and clinical studies are warranted to fully explore the therapeutic utility of this remarkable marine alkaloid.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Lamellarin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarin D is a hexacyclic marine alkaloid originally isolated from the prosobranch mollusk Lamellaria sp. and later found in various ascidians.[1] This fascinating molecule has garnered significant attention in the scientific community for its potent cytotoxic activities against a broad spectrum of cancer cell lines, including multidrug-resistant (MDR) phenotypes.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily targeting two critical cellular processes: DNA replication and apoptosis. Its polypharmacological nature contributes to its potent anticancer effects.[3][4]
Topoisomerase I Inhibition
This compound is a potent inhibitor of human DNA topoisomerase I.[1][5] Unlike topoisomerase I inhibitors that prevent the enzyme from binding to DNA, this compound acts as a "poison," stabilizing the covalent complex formed between topoisomerase I and DNA.[1][6] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering cell death.[1][6] The planar structure of this compound allows it to intercalate into the DNA helix at the site of topoisomerase I binding, further stabilizing the cleavable complex.[1][5]
Induction of Intrinsic Apoptosis via Mitochondrial Targeting
A significant aspect of this compound's cytotoxicity lies in its ability to directly target mitochondria and induce apoptosis through the intrinsic pathway.[6][7] This action is independent of its topoisomerase I inhibitory activity and is a key factor in its effectiveness against cancer cells that have developed resistance to other chemotherapeutic agents.[6][8]
The key steps in this compound-induced mitochondrial apoptosis include:
-
Mitochondrial Accumulation: this compound preferentially accumulates within the mitochondria of cancer cells.
-
Bax Activation and Bcl-2 Family Protein Modulation: this compound promotes the conformational activation of the pro-apoptotic protein Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[3][9] This shifts the cellular balance towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the outer mitochondrial membrane, leading to its permeabilization.[3]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][9]
Protein Kinase Inhibition
This compound has also been shown to inhibit the activity of several protein kinases, although generally with lower potency than its topoisomerase I inhibition.[3] The specific kinases inhibited and the extent of their contribution to the overall pharmacological profile are still under investigation, but this activity may contribute to the pleiotropic effects of the compound.[3]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against various cancer cell lines and its inhibitory activity against specific protein kinases.
Table 1: Cytotoxic Activity of this compound (IC50 and GI50 Values)
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference(s) |
| P388 | Murine Leukemia | - | 0.038 | [1] |
| P388/CPT5 | Camptothecin-Resistant Murine Leukemia | - | 0.8 | [1] |
| CEM | Human Leukemia | - | 0.014 | [1] |
| CEM/C2 | Camptothecin-Resistant Human Leukemia | - | 0.969 | [1] |
| LNCaP | Human Prostate Cancer | - | 0.01-0.02 | [1] |
| DU-145 | Human Prostate Cancer | - | 0.01-0.02 | [1] |
| K562 | Human Erythroid Leukemia | - | <0.1 | [1] |
| HT29 | Human Colon Carcinoma | - | >1 | [1] |
| LoVo | Human Colon Lymph Node Metastasis | - | >1 | [1] |
| LoVo-Dox | Doxorubicin-Resistant LoVo | - | >1 | [1] |
| A549 | Human Lung Carcinoma | 0.4-19.4 nM | - | [8] |
| HCT-116 | Human Colon Cancer | 0.4-19.4 nM | - | [8] |
| MCF-7 | Human Breast Cancer | 0.4-19.4 nM | - | [8] |
| PC-3 | Human Prostate Cancer | 0.4-19.4 nM | - | [8] |
| SH-SY5Y | Human Neuroblastoma | 0.019 | - | [1] |
Table 2: Protein Kinase Inhibitory Activity of this compound (IC50 Values)
| Kinase | IC50 (µM) | Reference(s) |
| CDK1/cyclin B | 1.8 | [1] |
| CDK5/p25 | 2.6 | [1] |
| GSK-3α/β | 1.2 | [1] |
| CK1δ/ε | 4.5 | [1] |
| DYRK1A | 0.8 | [1] |
| PIM1 | >10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.
Topoisomerase I DNA Cleavage Assay
Objective: To assess the ability of this compound to stabilize the topoisomerase I-DNA cleavable complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I enzyme
-
This compound
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/ml proteinase K)
-
Ethidium (B1194527) bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of this compound in the reaction buffer.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution and incubating at 37°C for another 30 minutes.
-
Load the samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light. An increase in the amount of nicked (linear) DNA indicates the stabilization of the topoisomerase I-DNA cleavable complex.[10]
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To measure the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 or TMRE fluorescent dye
-
Flow cytometer or fluorescence microscope
-
FCCP or CCCP (positive control for mitochondrial depolarization)
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
For JC-1, a shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Bax, Bcl-2, cleaved caspase-3, cytochrome c, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[8]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in G0/G1, S, and G2/M phases can be quantified.[7][11]
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. vliz.be [vliz.be]
- 11. m.youtube.com [m.youtube.com]
The Bioactivity of Lamellarins: A Technical Review of Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamellarins are a diverse class of polyaromatic pyrrole (B145914) alkaloids isolated from various marine organisms, including mollusks, sponges, and tunicates. First identified in 1985, this family of over 70 compounds has garnered significant attention for its broad spectrum of potent biological activities. This technical guide provides a comprehensive review of the bioactivity of lamellarins, with a primary focus on their anticancer properties. We delve into their multi-target mechanisms of action, including the inhibition of nuclear and mitochondrial topoisomerase I, direct perturbation of mitochondrial functions, modulation of protein kinases, and reversal of multidrug resistance. Quantitative data on their cytotoxic and inhibitory activities are summarized, and key experimental methodologies are detailed. This document aims to serve as a critical resource for researchers engaged in the exploration and development of lamellarins as next-generation therapeutic agents.
Introduction to Lamellarins
Lamellarins are marine-derived alkaloids characterized by a central pyrrole ring. They are structurally classified into two main groups: fused pentacyclic or hexacyclic frameworks (Type I) and non-fused, open 3,4-diarylpyrrole structures (Type III). The fused variants are further subdivided based on the saturation of the C5-C6 bond. Lamellarin D, a pentacyclic alkaloid, is the most extensively studied member of this family and is recognized as a lead compound due to its potent and multifaceted bioactivity. These compounds exhibit a range of promising biological effects, including potent cytotoxicity against tumor cells, anti-HIV activity, and the ability to reverse multidrug resistance (MDR), making them a focal point of drug discovery efforts.
Anticancer Bioactivity and Mechanisms of Action
The anticancer properties of lamellarins are attributed to their ability to engage multiple cellular targets, leading to cytostasis and apoptosis. The polypharmacological nature of compounds like this compound makes them particularly effective against chemoresistant cancer cells.
Inhibition of Topoisomerase I
A primary mechanism underlying the cytotoxicity of many lamellarins is the inhibition of DNA topoisomerase I (Top1), a crucial enzyme for resolving DNA topological stress during replication and transcription.
-
Nuclear Topoisomerase I: this compound acts as a potent Top1 poison. Unlike enzymes inhibitors that block the catalytic site, a poison stabilizes the transient "cleavable complex" formed between Top1 and DNA. This leads to an accumulation of single-strand DNA breaks, which, upon collision with a replication fork, are converted into lethal double-strand breaks, ultimately triggering cell death. While its mechanism is similar to the well-known Top1 inhibitor camptothecin (B557342) (CPT), this compound exhibits distinct sequence specificity, suggesting a different mode of interaction with the Top1-DNA interface.
-
Mitochondrial Topoisomerase I: A unique and critical feature of this compound is its ability to also inhibit mitochondrial topoisomerase I (Top1mt). This enzyme is vital for the metabolism and homeostasis of mitochondrial DNA (mtDNA). By poisoning Top1mt, this compound traps the enzyme on mtDNA, leading to mitochondrial DNA damage, oxidative stress, and disruption of the mitochondrial respiratory chain. This dual inhibition of both nuclear and mitochondrial Top1 contributes significantly to its potent anticancer effect.
Direct Mitochondrial Perturbation and Apoptosis Induction
This compound can induce apoptosis through a direct action on mitochondria, a pathway that is independent of its Top1 inhibitory activity. This direct mitochondrial targeting is a key reason why this compound retains significant cytotoxicity against cancer cells that have developed resistance to conventional Top1 poisons like camptothecin.
The signaling cascade involves:
-
Disruption of Mitochondrial Transmembrane Potential (ΔΨm): this compound induces a rapid and significant drop in ΔΨm.
-
Mitochondrial Permeability Transition (MPT): This loss of potential is associated with the opening of the mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling.
-
Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases key apoptotic proteins, including cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates the intrinsic caspase cascade, primarily through caspase-9 and the executioner caspase-3.
-
Bax/Bcl-2 Regulation: The process is further mediated by the conformational activation of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.
This direct mitochondrial action ensures that even in cells with mutated Top1 or high levels of anti-apoptotic proteins, this compound can effectively trigger cell death.
The Polypharmacology of Lamellarin D: A Technical Guide for Drug Discovery Professionals
Abstract
Lamellarin D, a marine-derived alkaloid, has emerged as a compelling polypharmacological agent with significant potential in oncology.[1][2] This technical guide provides an in-depth analysis of the multifaceted mechanisms of action of this compound, focusing on its interactions with multiple cellular targets. We present a comprehensive overview of its inhibitory activities against topoisomerase I and various protein kinases, its direct impact on mitochondrial function leading to apoptosis, and its efficacy in overcoming multidrug resistance. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, curated quantitative data, and visual representations of key cellular pathways and workflows to facilitate further investigation and development of this compound and its analogs as next-generation therapeutic agents.
Introduction
The paradigm of "one drug, one target" has been progressively challenged by the understanding that complex diseases like cancer often necessitate therapeutic strategies that address multiple pathological pathways simultaneously. Polypharmacology, the design and application of agents that modulate multiple targets, offers a promising approach to enhance therapeutic efficacy and overcome resistance mechanisms.[3] this compound, a natural product isolated from marine mollusks and ascidians, exemplifies a potent polypharmacological scaffold.[2][4][5] Its unique hexacyclic structure enables it to interact with a diverse range of biological targets, leading to a cascade of anticancer effects.[1][5] This guide delves into the core mechanisms that underpin the potent and pleiotropic anticancer activities of this compound.
Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily targeting two critical cellular compartments: the nucleus and the mitochondria.[1][6]
Nuclear Targeting: Topoisomerase I Inhibition
A primary and well-characterized mechanism of this compound is its function as a potent inhibitor of DNA topoisomerase I (Top1).[2][4] Unlike camptothecin (B557342) and its derivatives, which are the only Top1 inhibitors currently in clinical use, this compound presents an alternative chemical scaffold.[7] It stabilizes the covalent Top1-DNA cleavage complex, leading to the accumulation of single-strand DNA breaks.[2][4] This DNA damage triggers a cellular response that can ultimately lead to cell cycle arrest and apoptosis.[6][8] this compound has been shown to be effective against cell lines that have developed resistance to camptothecin, suggesting a distinct interaction with the Top1-DNA complex.[1][4]
Mitochondrial Targeting: Induction of Apoptosis
This compound directly targets mitochondria to induce apoptosis through the intrinsic pathway.[1][6][9] This action is independent of its nuclear effects and contributes significantly to its cytotoxicity, particularly in apoptosis-resistant cancer cells.[1][6] Key mitochondrial events induced by this compound include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound causes a rapid and significant loss of the mitochondrial inner membrane potential.[9][10]
-
Induction of Mitochondrial Permeability Transition (MPT): It directly triggers the opening of the mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling and the release of pro-apoptotic factors.[9][10]
-
Modulation of Bcl-2 Family Proteins: this compound promotes a pro-apoptotic state by inducing the conformational activation of Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.[1][6]
-
Release of Cytochrome c and Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][6]
Kinase Inhibition
This compound also exhibits inhibitory activity against a range of protein kinases, although generally with modest potency (IC50 values in the low micromolar range).[4][6] This activity against kinases, which are often dysregulated in cancer, may contribute to its overall anticancer profile.[4][11]
Overcoming Multidrug Resistance
A significant feature of this compound is its ability to circumvent multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp).[1][12] Its cytotoxic action is maintained in cancer cell lines that have developed resistance to conventional chemotherapeutic agents.[1][8][12]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory and cytotoxic activities of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.50 |
| CDK5/p25 | 0.55 |
| GSK-3α/β | 0.3 |
| PIM1 | 0.10 |
| DYRK1A | 0.45 |
| CK1 | 13.0 |
Data compiled from multiple sources.[9]
Table 2: Cytotoxicity Profile of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) |
| P388 | Murine Leukemia | 0.136 |
| P388/CPT5 (CPT-Resistant) | Murine Leukemia | 1.482 |
| CEM | Human Leukemia | 0.014 |
| CEM/C2 (CPT-Resistant) | Human Leukemia | 0.969 |
| DU-145 | Human Prostate Cancer | 0.01-0.02 |
| LNCaP | Human Prostate Cancer | 0.01-0.02 |
| PC-3 | Human Prostate Cancer | 0.01-0.02 |
| K562 | Human Chronic Myelogenous Leukemia | Potent Inhibition |
| MDA-MB-231 | Human Breast Cancer | 0.25 |
| A549 | Human Lung Cancer | Potent Inhibition |
| HT-29 | Human Colon Cancer | Potent Inhibition |
| SH-SY5Y | Human Neuroblastoma | 0.019 |
Data compiled from multiple sources.[12][13][14][15][16] Note: "Potent Inhibition" indicates strong activity was reported without a specific IC50/GI50 value in the cited abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the polypharmacology of this compound.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and varying concentrations of this compound in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay measures the disruption of the mitochondrial membrane potential in cells treated with this compound using the fluorescent probe JC-1.[13]
-
Cell Treatment: Culture cells to the desired confluence and treat with varying concentrations of this compound for the desired time. Include a positive control (e.g., CCCP) and a vehicle control.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.[17]
-
Washing: Wash the cells with an appropriate assay buffer to remove excess JC-1.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Mitochondrial Permeability Transition Pore (MPTP) Opening Assay
This assay directly measures the opening of the MPTP in response to this compound.
-
Cell Loading: Load cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.
-
Quenching: Add CoCl₂ to quench the cytoplasmic calcein (B42510) fluorescence, leaving only the mitochondrial fluorescence.
-
Treatment: Treat the cells with this compound.
-
Analysis: Monitor the mitochondrial fluorescence over time using a fluorescence plate reader or flow cytometer. Opening of the MPTP will lead to the influx of CoCl₂ into the mitochondria, quenching the calcein fluorescence.[18]
Caspase Activity Assay
This assay quantifies the activity of caspases, key executioners of apoptosis, in this compound-treated cells.
-
Cell Lysis: Treat cells with this compound and then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[19]
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase activity.[20]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, following this compound treatment.
-
Protein Extraction: Treat cells with this compound, then lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin).
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[7][21]
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow related to the polypharmacology of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound stands out as a promising natural product with a rich polypharmacological profile. Its ability to simultaneously target nuclear and mitochondrial pathways, inhibit key kinases, and overcome multidrug resistance makes it a highly attractive candidate for further anticancer drug development. The detailed data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this compound and to design novel analogs with enhanced efficacy and selectivity. Future research should focus on elucidating the precise molecular interactions of this compound with its various targets and on in vivo studies to translate its potent in vitro activities into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. vliz.be [vliz.be]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. fn-test.com [fn-test.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Dual Targeting of Nucleus and Mitochondria by Lamellarin D
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lamellarin D (Lam-D), a natural marine alkaloid, has emerged as a potent anti-cancer agent with a unique dual-targeting mechanism of action. Unlike many conventional chemotherapeutics that rely on a single cellular target, this compound concurrently initiates cytotoxic effects through two complementary signaling pathways: a nuclear pathway via the inhibition of topoisomerase I and a direct pro-apoptotic assault on mitochondria.[1] This dual-pronged attack allows it to overcome certain forms of drug resistance, making it a compelling candidate for further preclinical and clinical development.[1][2] This technical guide provides an in-depth exploration of this compound's mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways.
Nuclear Targeting: Inhibition of Topoisomerase I
This compound's nuclear activity is primarily centered on its function as a potent inhibitor of DNA topoisomerase I (Top1), a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[3][4]
Mechanism of Action
Similar to the well-known Top1 inhibitor camptothecin (B557342) (CPT), this compound stabilizes the covalent complex formed between Top1 and DNA, which prevents the re-ligation of the DNA strand.[1][5] This stabilization of the "cleavable complex" transforms the transient single-strand break into a permanent DNA lesion, which, upon collision with a replication fork, results in a cytotoxic double-strand break.[1] this compound is a weak DNA binder that intercalates between base pairs, a step that may be required for its stabilization of the Top1-DNA complex.[3][4]
Molecular modeling suggests that the 20-OH and 8-OH groups on the this compound molecule are critical for its interaction with the Top1-DNA complex, forming hydrogen bonds with the enzyme's Glu356 and Asn722 residues, respectively.[1][6] While this compound and CPT share a common target, they exhibit slightly different DNA cleavage site specificities, indicating distinct interactions at the Top1-DNA interface.[3][4] This nuclear action leads to a DNA damage response, characterized by the phosphorylation of H2AX and p53, and the upregulation of the DNA repair protein Rad51.[7]
Efficacy in Camptothecin-Resistant Cells
A key feature of this compound is its retained activity in cancer cells that have developed resistance to camptothecin, often through mutations in the TOP1 gene. While CPT-resistant cell lines (like P388/CPT5) show cross-resistance to this compound, the relative resistance index (RRI) is significantly lower for Lam-D compared to CPT, suggesting that its cytotoxicity is not solely dependent on Top1 inhibition.[1][2] This observation paved the way for the discovery of its second, mitochondrial--targeted mechanism.[1]
Mitochondrial Targeting: Induction of Intrinsic Apoptosis
This compound is a mitochondriophilic agent that can bypass the nucleus to exert a direct pro-apoptotic effect on mitochondria.[1] This action is central to its ability to kill cancer cells that are resistant to traditional DNA-damaging agents.[8]
Mechanism of Action
This compound directly induces Mitochondrial Permeability Transition (MPT), an event characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[8][9] This leads to several downstream apoptotic signals:
-
Disruption of Mitochondrial Membrane Potential (Δψm): this compound causes an early and rapid dissipation of the inner mitochondrial membrane potential, a key indicator of mitochondrial distress.[2][8] This effect is preventable by the MPT inhibitor cyclosporin (B1163) A, but not by caspase inhibitors, indicating it is an upstream event in the apoptotic cascade.[5][8]
-
Mitochondrial Swelling and Cytochrome c Release: The loss of Δψm is associated with mitochondrial swelling and the rupture of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol.[1][8]
-
Inhibition of Mitochondrial Respiration: this compound rapidly inhibits mitochondrial respiration and subsequent ATP synthesis by targeting the electron transport chain, specifically reducing the activity of complex III by approximately half.[9] Cells depleted of mitochondrial DNA (rho0 cells) are completely resistant to Lam-D-induced apoptosis, confirming that functional mitochondria are required for this cell death pathway.[9]
-
Activation of the Caspase Cascade: Once in the cytosol, cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.[1][7] this compound-induced apoptosis is caspase-dependent and proceeds via this intrinsic pathway.[7][8] The extrinsic Fas-dependent pathway is not required.[1][7]
Modulation of Bcl-2 Family Proteins
The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound shifts the balance to favor apoptosis by inducing the conformational activation of the pro-apoptotic protein Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 and cIAP2.[1][7][10]
Signaling Pathway and Mechanism Diagrams
The following diagrams illustrate the dual-targeting mechanism of this compound and a typical experimental workflow.
Caption: Dual signaling pathways of this compound in cancer cells.
Caption: A typical workflow for investigating this compound's effects.
Quantitative Data Summary
The cytotoxic and pro-apoptotic activities of this compound have been quantified across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 Value (nM) | Reference |
| DU-145 | Prostate | 10 - 20 | [11][12] |
| LNCaP | Prostate | 10 - 20 | [11][12] |
| PC3 | Prostate | 5,250 (µg/mL) -> ~9300 nM | [13] |
| K562 | Leukemia | Potent activity noted | [12][14] |
| P388 | Murine Leukemia | 136 | [11] |
| CEM | Human Leukemia | 14 | [11] |
| A549 | Lung | 8,640 (µg/mL) -> ~15200 nM | [13] |
| A549 | Lung | 3 (ZL-3 derivative) | [15] |
| HCT-116 | Colon | 10 (ZL-3 derivative) | [15] |
| HepG2 | Liver | 15 (ZL-3 derivative) | [15] |
| MDA-MB-231 | Breast | 250 | [10] |
| COLO-205 | Colorectal | 5.6 | [11] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values are measures of drug potency. Some values are for derivatives as noted.
Table 2: Comparative Resistance in Leukemia Cell Lines
| Cell Line | Key Feature | This compound RRI | Camptothecin RRI | Reference |
| P388 | Parental, CPT-sensitive | 1 | 1 | [1][2] |
| P388/CPT5 | Mutated Top1, CPT-resistant | 21 | 103 | [1][2] |
*RRI (Relative Resistance Index) is the ratio of the IC50 in the resistant line to the IC50 in the parental line. A lower RRI indicates less resistance.
Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Cell Viability / Cytotoxicity Assay (MTS Assay)
-
Principle: Measures the metabolic activity of viable cells. MTS tetrazolium compound is reduced by viable cells into a colored formazan (B1609692) product, quantifiable by absorbance.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50/GI50 value using non-linear regression analysis.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Principle: Propidium iodide (PI) stoichiometrically stains DNA, allowing for the quantification of DNA content to determine cell cycle phase. Apoptotic cells are identified by a "sub-G1" peak, representing fragmented DNA.
-
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 5 µM) for various time points (e.g., 12, 24, 48 hours).[10]
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases. An increase in the sub-G1 population indicates apoptosis.[8]
-
Mitochondrial Membrane Potential (Δψm) Assay
-
Principle: Utilizes cationic fluorescent dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 that accumulate in active mitochondria with a high membrane potential.[16] A loss of Δψm prevents dye accumulation, resulting in decreased fluorescence.[17][18]
-
Methodology:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).[5] Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP or FCCP for 15 minutes).[18]
-
Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 200 nM) for 15-30 minutes at 37°C.[18]
-
Washing: Gently wash the cells with warm PBS or media to remove excess dye.
-
Analysis: Immediately analyze the cells by flow cytometry or fluorescence microscopy. A rightward shift in the fluorescence histogram indicates healthy mitochondria, while a leftward shift indicates Δψm collapse.
-
Immunoblotting (Western Blot)
-
Principle: Detects specific proteins in a complex mixture to analyze changes in their expression or activation state (e.g., cleavage of caspases).
-
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, γH2AX, actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or tubulin is used as a loading control to ensure equal protein loading.[10]
-
Conclusion
This compound represents a highly promising class of marine-derived anticancer agents. Its efficacy is rooted in a sophisticated dual-targeting mechanism that simultaneously induces nuclear DNA damage and triggers a direct mitochondrial apoptotic cascade.[1] This polypharmacological profile allows it to be effective in cancer cells that are resistant to agents with a singular mechanism of action, such as camptothecin.[1][2] The detailed understanding of its nuclear and mitochondrial targets, as outlined in this guide, provides a solid foundation for the rational design of new derivatives and for positioning this compound in future therapeutic strategies, particularly for chemoresistant cancers.[8]
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition effects of this compound on human leukemia K562 cell proliferation and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]
- 18. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Application Notes: Lamellarin D Cytotoxicity Assessment Using MTT and XTT Assays
Introduction
Lamellarin D is a marine-derived alkaloid that has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] Its multifaceted mechanism of action, which includes the inhibition of topoisomerase I and the direct induction of apoptosis via mitochondrial pathways, makes it a compound of high interest in oncological research and drug development.[1][4][5] Accurate and reproducible methods for quantifying its cytotoxic effects are crucial for further investigation. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell viability.[6] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay that offers some advantages over the MTT assay. The XTT tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and thereby simplifying the protocol. This assay also measures the metabolic activity of viable cells.
Data Presentation
The following tables provide an example of how to present quantitative data obtained from MTT and XTT assays for this compound. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for cytotoxicity.
Table 1: Cytotoxicity of this compound on Human Prostate Cancer Cells (PC-3) as Determined by MTT Assay
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.1 | 1.102 | 0.065 | 87.9 |
| 0.5 | 0.876 | 0.051 | 69.8 |
| 1.0 | 0.632 | 0.042 | 50.4 |
| 2.5 | 0.315 | 0.029 | 25.1 |
| 5.0 | 0.158 | 0.018 | 12.6 |
| 10.0 | 0.079 | 0.011 | 6.3 |
IC50 Value (MTT): Approximately 1.0 µM
Table 2: Cytotoxicity of this compound on Human Leukemia Cells (HL-60) as Determined by XTT Assay
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 0.982 | 0.063 | 100 |
| 0.1 | 0.854 | 0.051 | 87.0 |
| 0.5 | 0.688 | 0.045 | 70.1 |
| 1.0 | 0.495 | 0.038 | 50.4 |
| 2.5 | 0.241 | 0.025 | 24.5 |
| 5.0 | 0.123 | 0.015 | 12.5 |
| 10.0 | 0.062 | 0.009 | 6.3 |
IC50 Value (XTT): Approximately 1.0 µM
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.[8]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
XTT Assay Protocol
This protocol is based on standard XTT assay procedures.[9][10]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Cell culture medium
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Incubation:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A typical ratio is 50:1 (XTT reagent:electron-coupling reagent).[10]
-
Add 50 µL of the prepared XTT labeling mixture to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Absorbance Measurement:
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for MTT/XTT cytotoxicity assays.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. reprocell.com [reprocell.com]
Application Notes and Protocols: Topoisomerase I DNA Cleavage Assay with Lamellarin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other metabolic processes by introducing transient single-strand breaks.[1] This catalytic activity makes it a prime target for anticancer drug development. Topoisomerase I inhibitors, such as the well-known camptothecin (B557342) and its derivatives, function by stabilizing the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[2]
Lamellarin D, a marine alkaloid originally isolated from the mollusk Lamellaria sp., has been identified as a potent inhibitor of human topoisomerase I.[3] Unlike some inhibitors, this compound acts as a Top1 poison by intercalating into DNA and stabilizing the Top1-DNA cleavage complex, thereby promoting the conversion of supercoiled DNA into nicked DNA.[3][4] Its distinct mechanism and potent cytotoxic activity against various cancer cell lines, including multidrug-resistant ones, make it a promising candidate for anticancer drug development.[5][6]
These application notes provide a detailed protocol for performing a topoisomerase I DNA cleavage assay using this compound, enabling researchers to assess its inhibitory activity and characterize its effects on Top1-mediated DNA cleavage.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Topoisomerase I DNA Cleavage Assay
This table summarizes the dose-dependent effect of this compound on the conversion of supercoiled DNA to its nicked form in the presence of human topoisomerase I. The data is compiled from densitometric analysis of agarose (B213101) gels from three independent experiments.[4]
| This compound Concentration (µM) | Percentage of Nicked DNA (%) | Standard Deviation |
| 0 (Control) | 5.2 | ± 1.1 |
| 1 | 22.5 | ± 2.3 |
| 5 | 48.7 | ± 3.5 |
| 10 | 65.1 | ± 4.2 |
| 20 | 78.9 | ± 5.1 |
Table 2: Comparative Cytotoxicity (GI50) of this compound in Human Cancer Cell Lines
This table presents the 50% growth inhibition (GI50) values for this compound across a panel of human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | GI50 (µM) |
| P388 | Leukemia | 0.136 |
| P388/CPT5 (Camptothecin-resistant) | Leukemia | 1.482 |
| CEM | Leukemia | 0.014 |
| CEM/C2 (Camptothecin-resistant) | Leukemia | 0.969 |
| DU-145 | Prostate | ~0.02 |
| LNCaP | Prostate | ~0.01 |
| K562 | Chronic Myelogenous Leukemia | Data not available |
| COLO-205 | Colorectal | 0.0056 |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation/Cleavage Assay with this compound
This protocol is designed to assess the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I and to stabilize the cleavage complex, resulting in nicked DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
This compound (stock solution in DMSO)
-
10x Topoisomerase I Assay Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 10 mM spermidine, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 40% sucrose)
-
Proteinase K
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction tubes with the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Topoisomerase I Assay Buffer
-
200-500 ng of supercoiled plasmid DNA
-
Desired concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include a DMSO vehicle control.
-
1-2 units of human Topoisomerase I.
-
-
-
Incubation:
-
Mix the reactions gently and incubate at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 µL of Stop Solution/Loading Dye containing SDS.
-
Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled (unrelaxed), relaxed, and nicked DNA forms will migrate differently. Supercoiled DNA migrates fastest, followed by relaxed, and then nicked DNA.
-
Quantify the intensity of the bands corresponding to the supercoiled and nicked DNA forms using densitometry software. The percentage of nicked DNA can be calculated as: (Intensity of Nicked Band / (Intensity of Supercoiled Band + Intensity of Nicked Band)) * 100.
-
Mandatory Visualization
Caption: Workflow for the Topoisomerase I DNA Cleavage Assay.
Caption: this compound-induced Apoptosis Signaling Pathway.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential Following Lamellarin D Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarin D, a marine alkaloid derived from mollusks, has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis through direct interaction with mitochondria, leading to a reduction in mitochondrial membrane potential (ΔΨm) and the subsequent activation of the intrinsic apoptotic pathway.[3][4][5] The disruption of ΔΨm is a critical event in this compound-induced cell death, making the accurate assessment of this parameter essential for understanding its anticancer activity and for the development of related therapeutic agents.[1][3]
These application notes provide detailed protocols for three common methods used to assess mitochondrial membrane potential after treatment with this compound: the JC-1, TMRM/TMRE, and DiOC6(3) assays. This document also includes a summary of the signaling pathway involved and quantitative data from relevant studies to aid in experimental design and data interpretation.
Signaling Pathway of this compound-Induced Mitochondrial Depolarization
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. The key steps are as follows:
-
Direct Mitochondrial Targeting: this compound directly targets mitochondria, leading to an increase in the permeability of the inner mitochondrial membrane, an event known as the mitochondrial permeability transition (MPT).[1][4]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The MPT results in the dissipation of the electrochemical gradient across the inner mitochondrial membrane, causing a significant drop in ΔΨm.[2][3]
-
Release of Pro-apoptotic Factors: The loss of ΔΨm and mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[1][5]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5] Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.[5]
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on mitochondrial membrane potential as determined by TMRM and DiOC6(3) assays in different cancer cell lines.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in P388 Leukemia Cells using TMRM Assay
| This compound Concentration (µmol/L) | Mean Fluorescence Intensity (MFI) as % of Control (Mean ± SD) |
| 0 (Control) | 100 ± 5 |
| 0.01 | ~95 ± 4 |
| 0.1 | ~80 ± 6 |
| 0.2 | ~65 ± 7 |
| 1 | ~40 ± 5 |
| 5 | ~20 ± 4 |
Data adapted from a study by Kluza et al. (2006) where P388 cells were treated for 4 hours.[2]
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HBL Melanoma Cells using DiOC6(3) Assay
| This compound Concentration (µM) | Description of Effect |
| 0 (Control) | High DiOC6(3) fluorescence |
| Dose-dependent treatment (18h) | A dose-dependent decrease in DiOC6(3) fluorescence, indicating a reduction in ΔΨm. |
Qualitative description based on a dose-response experiment by Ballot et al. (2008).[3]
Experimental Protocols
Detailed methodologies for the three key assays are provided below.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a ratiometric method that utilizes a fluorescent probe that exhibits a potential-dependent shift in its emission spectrum. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black-walled, clear-bottom microplates (for microscopy or plate reader)
-
Flow cytometry tubes
-
Positive control (e.g., CCCP or FCCP - mitochondrial uncouplers)
-
This compound
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10-50 µM CCCP for 15-30 minutes).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Cell Pellet Collection: Transfer the cell suspension to flow cytometry tubes and centrifuge at 400 x g for 5 minutes at room temperature.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of warm PBS. Centrifuge again at 400 x g for 5 minutes.
-
JC-1 Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cells in 500 µL of PBS for analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser. Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (JC-1 aggregates) in the FL2 channel (e.g., 585/42 nm filter). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Caption: JC-1 Assay Workflow for Flow Cytometry.
TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity of these dyes.
-
TMRM or TMRE
-
DMSO
-
PBS
-
Cell culture medium
-
Black-walled, clear-bottom microplates
-
Flow cytometry tubes
-
Positive control (e.g., FCCP or CCCP)
-
This compound
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.
-
This compound Treatment: Treat cells with various concentrations of this compound.
-
TMRM/TMRE Staining: After treatment, add TMRM or TMRE to each well to a final concentration of 20-500 nM (the optimal concentration should be determined for each cell line).
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or cell culture medium.
-
Imaging/Reading: Add fresh PBS or medium to the wells and immediately analyze the plate on a fluorescence microscope or plate reader. Use an appropriate filter set for rhodamine (e.g., excitation ~548 nm, emission ~573 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
Caption: TMRM/TMRE Assay Workflow.
DiOC6(3) Assay for Mitochondrial Membrane Potential
3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) is a lipophilic, cationic fluorescent dye that accumulates in the mitochondria of healthy cells. Similar to TMRM/TMRE, a decrease in mitochondrial membrane potential leads to a decrease in DiOC6(3) fluorescence.
-
DiOC6(3)
-
DMSO
-
PBS
-
Cell culture medium
-
Flow cytometry tubes
-
Positive control (e.g., CCCP or FCCP)
-
This compound
-
Cell Preparation and Treatment: Prepare and treat cells with this compound as described in the JC-1 protocol.
-
Cell Harvesting and Washing: Harvest and wash the cells as described in the JC-1 protocol.
-
DiOC6(3) Staining: Resuspend the cell pellet in 1 mL of pre-warmed PBS or medium containing 20-40 nM DiOC6(3).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the cells directly without washing on a flow cytometer using a 488 nm excitation laser and detecting the green fluorescence in the FL1 channel (e.g., 530/30 nm filter). A decrease in the mean fluorescence intensity indicates mitochondrial depolarization.
Caption: DiOC6(3) Assay Workflow for Flow Cytometry.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on mitochondrial membrane potential. The choice of assay will depend on the specific experimental needs and available equipment. For a ratiometric and more robust measurement, the JC-1 assay is recommended. For simpler, intensity-based measurements, TMRM/TMRE and DiOC6(3) are suitable alternatives. By following these detailed protocols and considering the provided quantitative data and signaling pathway information, researchers can effectively assess the impact of this compound on mitochondrial function and its role in inducing apoptosis.
References
- 1. Cancer cell mitochondria are direct proapoptotic targets for the marine antitumor drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Lamellarin D and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Lamellarin D, a marine alkaloid with significant cytotoxic and topoisomerase I inhibitory properties. Additionally, protocols for the synthesis of its derivatives and methods for evaluating their biological activity are presented.
Introduction
This compound is a hexacyclic marine alkaloid that has garnered considerable interest in the scientific community due to its potent biological activities. It has demonstrated significant cytotoxicity against a range of cancer cell lines and functions as a potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2][3] These properties make this compound and its derivatives promising candidates for the development of novel anticancer therapeutics. This document outlines established synthetic routes to this compound and provides detailed protocols for key biological assays to facilitate further research and drug development efforts.
Synthetic Strategies for this compound
Several successful total syntheses of this compound have been reported, employing diverse chemical strategies. Here, we detail three prominent approaches, each offering unique advantages in terms of efficiency and modularity.
Modular Synthesis via Sequential Bromination and Suzuki Cross-Coupling (Pla et al.)
This strategy provides a flexible approach for the synthesis of this compound and its derivatives, allowing for the introduction of various aryl groups. The overall synthesis was accomplished in eight steps with an 18% overall yield.[4][5]
Key Features:
-
Sequential and regioselective bromination.
-
Palladium-catalyzed Suzuki cross-coupling reactions.
-
Microwave-assisted oxidation.
Experimental Protocol:
A detailed step-by-step protocol for this synthesis can be adapted from the procedures outlined in the Journal of Organic Chemistry, 2005, 70(20), 8231-4.[4]
Bioinspired Synthesis from Masked α-Keto Acids (Shirley et al.)
This approach utilizes a bio-inspired strategy, starting from pyruvic acid, to construct the core structure of this compound. This efficient synthesis is completed in seven steps with an overall yield of 22%.[1][6]
Key Features:
-
Use of orthoester-masked α-keto acids.
-
One-pot double enolate functionalization.
-
Late-stage direct C-H arylation.
Experimental Protocol:
The detailed experimental procedures for this synthesis are available in the supplementary information of the publication in Chemical Science, 2019.
Ru(II)-Catalyzed [3+2] Annulation Strategy (Chandrasekhar et al.)
This synthesis features a ruthenium-catalyzed [3+2] annulation to construct the central pyrrole (B145914) ring of the this compound scaffold. This route is notable for its use of a green solvent and achieves the synthesis in seven steps with an overall yield of 29%.[7][8][9]
Key Features:
-
Ru(II)-catalyzed [3+2] annulation.
-
Use of PEG-400 as a green solvent.
-
Multiple catalytic reactions.
Experimental Protocol:
Detailed experimental methods for this synthetic route are described in the Journal of Organic Chemistry, 2017, 82(9), 4998-5004.[8]
Summary of Synthetic Yields
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Pla et al. | Sequential Bromination, Suzuki Cross-Coupling | 8 | 18 | [4][5] |
| Shirley et al. | Masked α-Keto Acids, C-H Arylation | 7 | 22 | [1][6] |
| Chandrasekhar et al. | Ru(II)-Catalyzed [3+2] Annulation | 7 | 29 | [7][8][9] |
Biological Activity and Mechanism of Action
This compound primarily exerts its cytotoxic effects through the inhibition of topoisomerase I. It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cell death.[1][2]
Topoisomerase I Inhibition Signaling Pathway
References
- 1. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of this compound Trimethyl Ether, this compound, and Lamellarin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Step-by-Step Synthesis of the Lamellarin Pentacyclic Core: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of the lamellarin pentacyclic core, a crucial scaffold for a class of marine alkaloids with significant biological activities, including potent antitumor and anti-HIV properties. The following sections outline four distinct and well-established synthetic routes, offering a range of strategies from biomimetic approaches to modular total syntheses. Each protocol is accompanied by quantitative data and a visual representation of the synthetic pathway.
Biomimetic Synthesis of Lamellarin G Trimethyl Ether (Steglich et al.)
This approach mimics the proposed biosynthetic pathway of lamellarins, featuring an oxidative coupling of aryl pyruvic acids as a key step.
Experimental Protocol:
Step 1: Oxidative Dimerization of 3-(3,4-dimethoxyphenyl)pyruvic acid To a solution of 3-(3,4-dimethoxyphenyl)pyruvic acid (2.24 g, 10 mmol) in 50 mL of methanol (B129727), a solution of iron(III) chloride (1.62 g, 10 mmol) in 20 mL of methanol is added dropwise with stirring. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the dimeric product.
Step 2: Paal-Knorr Pyrrole (B145914) Synthesis The dried dimer from the previous step (approx. 5 mmol) is suspended in 50 mL of acetic acid. 3,4-Dimethoxyphenethylamine (0.91 g, 5 mmol) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the polysubstituted pyrrole.
Step 3: Oxidative Cyclization to form the Lactone Ring The pyrrole derivative (approx. 2.5 mmol) is dissolved in 25 mL of dichloromethane. Lead(IV) acetate (1.33 g, 3 mmol) is added in one portion, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of ethylene (B1197577) glycol (1 mL). The mixture is diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pentacyclic core of Lamellarin G trimethyl ether. Purification is achieved by recrystallization from methanol.
Quantitative Data Summary (Steglich's Synthesis):
| Step | Reaction | Reagents & Conditions | Time | Yield (%) |
| 1 | Oxidative Dimerization | FeCl₃, Methanol, RT | 24 h | Not specified |
| 2 | Paal-Knorr Pyrrole Synthesis | 3,4-Dimethoxyphenethylamine, Acetic Acid, Reflux | 4 h | Not specified |
| 3 | Oxidative Cyclization | Pb(OAc)₄, Dichloromethane, RT | 2 h | Not specified |
| Overall | ~33% |
Synthetic Pathway:
Caption: Steglich's biomimetic synthesis of the Lamellarin G core.
Modular Synthesis of Lamellarin G Trimethyl Ether via Suzuki Couplings (Handy et al.)
This modular approach utilizes sequential Suzuki cross-coupling reactions to construct the highly substituted pyrrole core, offering flexibility for analog synthesis.[1]
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate This starting material is prepared from ethyl 1H-pyrrole-2-carboxylate via bromination with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF).
Step 2: First Suzuki Coupling To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.16 g, 5 mmol) and 3,4-dimethoxyphenylboronic acid (1.09 g, 6 mmol) in 25 mL of toluene (B28343) and 5 mL of ethanol, is added a 2M aqueous solution of sodium carbonate (5 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is then added, and the mixture is heated to reflux for 12 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Step 3: N-Alkylation The product from the previous step (approx. 4 mmol) is dissolved in 20 mL of dry N,N-dimethylformamide (DMF). Sodium hydride (60% dispersion in mineral oil, 0.2 g, 5 mmol) is added portionwise at 0 °C. After stirring for 30 minutes, 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.1 g, 4.2 mmol) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
Step 4: Second Suzuki Coupling The N-alkylated pyrrole (approx. 3 mmol) is subjected to a second Suzuki coupling with 2-bromo-3,4-dimethoxyphenylboronic acid under similar conditions as the first coupling to introduce the second aryl group.
Step 5: Intramolecular Heck Reaction and Lactonization The resulting diarylpyrrole is cyclized via an intramolecular Heck reaction using a palladium catalyst, followed by spontaneous lactonization to yield the pentacyclic core.
Quantitative Data Summary (Handy's Synthesis):
| Step | Reaction | Reagents & Conditions | Time | Yield (%) |
| 1 | Bromination | NBS, THF | Not specified | Not specified |
| 2 | Suzuki Coupling | 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, Reflux | 12 h | ~70-80% |
| 3 | N-Alkylation | NaH, 1-(2-bromoethyl)-3,4-dimethoxybenzene, DMF, RT | 16 h | ~85-95% |
| 4 | Suzuki Coupling | 2-bromo-3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, Reflux | 12 h | ~60-70% |
| 5 | Heck Reaction/Lactonization | Pd catalyst | Not specified | ~50-60% |
| Overall | ~9% (over 11 steps) |
Synthetic Pathway:
Caption: Handy's modular synthesis of the Lamellarin G core.
Total Synthesis of Lamellarin D via N-Ylide Mediated Cyclization (Ishibashi and Iwao)
This elegant synthesis constructs the pyrrole ring at a late stage through a 1,3-dipolar cycloaddition of an N-ylide.
Experimental Protocol:
Step 1: Preparation of the Isoquinoline (B145761) Precursor Papaverine (B1678415) is N-alkylated with a suitably substituted phenacyl bromide. To a solution of papaverine (1.7 g, 5 mmol) in 30 mL of acetone, 2-bromo-1-(2,4-dibenzyloxy-5-methoxyphenyl)ethan-1-one (2.4 g, 5.5 mmol) and potassium carbonate (1.38 g, 10 mmol) are added. The mixture is heated to reflux for 6 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.
Step 2: N-Ylide Formation and 1,3-Dipolar Cycloaddition The N-phenacylisoquinolinium salt (approx. 4 mmol) is dissolved in 40 mL of acetonitrile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.76 g, 5 mmol) is added, and the mixture is stirred at room temperature for 1 hour to generate the N-ylide in situ. Dimethyl acetylenedicarboxylate (B1228247) (DMAD) (0.64 g, 4.5 mmol) is then added, and the reaction mixture is stirred for an additional 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cycloadduct.
Step 3: Aromatization and Lactonization The cycloadduct is aromatized by treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing toluene. Subsequent debenzylation using palladium on carbon under a hydrogen atmosphere, followed by spontaneous lactonization, affords the this compound core.
Quantitative Data Summary (Ishibashi and Iwao's Synthesis):
| Step | Reaction | Reagents & Conditions | Time | Yield (%) |
| 1 | N-Alkylation | Papaverine, Phenacyl bromide, K₂CO₃, Acetone, Reflux | 6 h | ~80-90% |
| 2 | N-Ylide Formation & Cycloaddition | DBU, DMAD, Acetonitrile, RT | 25 h | ~60-70% |
| 3 | Aromatization & Lactonization | DDQ, Toluene, Reflux; then H₂, Pd/C | Not specified | ~40-50% |
| Overall | Not specified |
Synthetic Pathway:
Caption: Ishibashi and Iwao's synthesis of the this compound core.
Modular Total Synthesis of this compound (Pla et al.)
This strategy involves the construction of a tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) scaffold followed by sequential Suzuki couplings to introduce the aryl substituents.[2][3]
Experimental Protocol:
Step 1: Synthesis of the Tricyclic Core Methyl 1H-pyrrole-2-carboxylate is N-alkylated with 2-(3,4-dimethoxyphenyl)ethyl tosylate. The resulting product undergoes an intramolecular Heck reaction to furnish the tricyclic 5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate scaffold.
Step 2: First Regioselective Bromination and Suzuki Coupling The tricyclic core (approx. 5 mmol) is dissolved in 25 mL of THF. N-Bromosuccinimide (0.98 g, 5.5 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed, and the residue is purified to give the 1-bromo derivative. This is then subjected to a Suzuki coupling with (2,4-diisopropoxy-5-methoxyphenyl)boronic acid pinacol (B44631) ester under standard conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, Reflux) for 12 hours.
Step 3: Second Regioselective Bromination and Suzuki Coupling The product from the previous step is brominated again at the 2-position of the pyrrole ring using NBS. A second Suzuki coupling is then performed with 3,4-diisopropoxyphenylboronic acid to introduce the second aryl group.
Step 4: Oxidation and Deprotection/Lactonization The resulting dihydroisoquinoline is oxidized to the corresponding isoquinoline using DDQ in refluxing chloroform. Finally, deprotection of the isopropoxy and methoxy (B1213986) groups with boron trichloride, followed by treatment with sodium hydride, induces lactonization to yield this compound.[3]
Quantitative Data Summary (Pla's Synthesis):
| Step | Reaction | Reagents & Conditions | Time | Yield (%) |
| 1 | N-Alkylation & Heck Cyclization | Sequential steps | Not specified | Not specified |
| 2 | Bromination & Suzuki Coupling | NBS, THF, RT; then Boronic ester, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, Reflux | 2 h; 12 h | ~70-80% (for coupling) |
| 3 | Bromination & Suzuki Coupling | NBS; then Boronic acid, Pd catalyst | Not specified | ~60-70% (for coupling) |
| 4 | Oxidation & Deprotection/Lactonization | DDQ, CHCl₃, Reflux; then BCl₃; NaH | Not specified | ~30-40% |
| Overall | ~18% (over 8 steps) [2] |
Synthetic Pathway:
Caption: Pla's modular synthesis of this compound.
References
Application Notes and Protocols for Lamellarin D in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarin D, a marine alkaloid derived from various marine organisms, has emerged as a potent anti-cancer agent with significant cytotoxic activity against a range of tumor cells, including prostate cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer cell line studies, summarizing its mechanism of action and providing methodologies for key in vitro assays.
This compound exhibits a multi-faceted mechanism of action, primarily functioning as a topoisomerase I inhibitor.[1][3] This inhibition leads to DNA damage and the induction of apoptosis. Uniquely, this compound also directly targets mitochondria, inducing the mitochondrial intrinsic apoptotic pathway.[4][5] This dual mechanism of action makes it an interesting candidate for overcoming drug resistance in cancer cells.[5] Studies have demonstrated its potent cytotoxic effects in various prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) cells.[6]
Data Presentation
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Type | Exposure Time (h) | Reference |
| DU-145 | Prostate Carcinoma (Androgen-Insensitive) | 10 - 20 | SRB | 72 | [6] |
| LNCaP | Prostate Carcinoma (Androgen-Sensitive) | 10 - 20 | SRB | 72 | [6] |
IC50 (Inhibitory Concentration 50%) / GI50 (Growth Inhibition 50%) values represent the concentration of this compound required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases | MDPI [mdpi.com]
- 6. Another Facet to the Anticancer Response to this compound: Induction of Cellular Senescence through Inhibition of Topoisomerase I and Intracellular Ros Production - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lamellarin D in Multi-Drug Resistant (MDR) Cell Lines
Application Note ID: LAM-D-MDR-001
Introduction
Lamellarin D is a marine-derived alkaloid that has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those that exhibit a multi-drug resistant (MDR) phenotype.[1][2][3][4] The emergence of MDR is a significant obstacle in cancer chemotherapy, often associated with the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound presents a promising therapeutic strategy due to its ability to circumvent these resistance mechanisms.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in MDR cell lines. It summarizes its mechanism of action, provides quantitative data on its efficacy, and outlines detailed experimental procedures.
Mechanism of Action in MDR Cells
This compound exhibits a multi-faceted mechanism of action that contributes to its efficacy in MDR cancer cells:
-
Topoisomerase I Inhibition: this compound is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][3] By stabilizing the topoisomerase I-DNA covalent complex, it leads to DNA strand breaks and subsequent cell death.[1] While some resistance to this compound can arise from mutations in the top1 gene, its cytotoxicity is not solely dependent on this pathway.[3][5]
-
Mitochondrial Targeting and Apoptosis Induction: A key feature of this compound is its ability to directly target mitochondria, inducing the mitochondrial permeability transition (MPT) and subsequent apoptosis.[6][7] This process involves the disruption of the mitochondrial membrane potential, swelling of the mitochondria, and release of cytochrome c.[7] This direct mitochondrial action is a critical component of its cytotoxicity, especially in cells resistant to other topoisomerase I inhibitors like camptothecin.[6][7]
-
Insensitivity to P-glycoprotein (P-gp) Efflux: Crucially, this compound's cytotoxic action is largely unaffected by the overexpression of P-gp.[5][8][9] Studies have shown that its activity is not reversed by P-gp inhibitors, indicating that it is not a substrate for this major MDR efflux pump.[5] This allows this compound to accumulate in resistant cells at cytotoxic concentrations.
Quantitative Data: Cytotoxicity of this compound
The following tables summarize the cytotoxic activity of this compound in sensitive and multi-drug resistant cell lines from published studies.
Table 1: Cytotoxicity of this compound in P388 Murine Leukemia Cells
| Cell Line | Description | This compound IC₅₀ (µM) | Camptothecin (CPT) IC₅₀ (µM) | Relative Resistance Index (RRI) for this compound | Relative Resistance Index (RRI) for CPT | Reference |
| P388 | Parental, sensitive | ~0.05 | ~0.01 | - | - | [3][5] |
| P388/CPT5 | Camptothecin-resistant, mutated top1, P-gp expressing | ~1.05 | ~1.03 | 21 | 103 | [5] |
Table 2: Cytotoxicity of this compound in CEM Human Leukemia Cells
| Cell Line | Description | This compound IC₅₀ (µM) | Camptothecin (CPT) IC₅₀ (µM) | Relative Resistance Index (RRI) for this compound | Reference |
| CEM | Parental, sensitive | ~0.02 | Not specified | - | [3] |
| CEM/C2 | Camptothecin-resistant, mutated top1 | ~1.4 | Not specified | ~70 | [3] |
Visualized Mechanisms and Workflows
Signaling Pathway of this compound in MDR Cells
Caption: this compound's dual action in MDR cells, bypassing P-gp efflux.
Experimental Workflow: Assessing this compound in MDR Cell Lines
Caption: Workflow for evaluating this compound's efficacy in MDR cells.
Experimental Protocols
Protocol for Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in sensitive and MDR cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sensitive and MDR cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis. The Relative Resistance Index (RRI) is calculated as IC₅₀ (resistant cells) / IC₅₀ (sensitive cells).
Protocol for P-glycoprotein Function Assessment (Rhodamine 123 Accumulation Assay)
Objective: To assess the function of P-gp and determine if this compound is a substrate.
Materials:
-
Sensitive and MDR cell lines
-
Rhodamine 123 (P-gp substrate)
-
Verapamil (P-gp inhibitor, positive control)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Aliquot cells into tubes. Add this compound or Verapamil at the desired concentrations and pre-incubate for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM to all tubes and incubate for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cell pellets in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the different treatment groups. An increase in Rhodamine 123 fluorescence in MDR cells treated with an inhibitor (like Verapamil) indicates P-gp inhibition. If this compound does not increase Rhodamine 123 accumulation, it suggests it is not a significant P-gp inhibitor. To test if it is a substrate, a competition assay can be designed.
Protocol for Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Staining)
Objective: To measure the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Sensitive and MDR cell lines
-
This compound
-
JC-1 staining solution
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time points (e.g., 4-24 hours). Include an untreated control.
-
JC-1 Staining: Harvest the cells and resuspend them in 500 µL of medium. Add JC-1 to a final concentration of 2.5 µg/mL and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~525 nm).
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence) in each treatment group. An increase in the green/red fluorescence ratio indicates mitochondrial membrane depolarization.
Conclusion
This compound is a promising anti-cancer agent with significant potential for the treatment of multi-drug resistant tumors. Its unique dual mechanism of action, combining topoisomerase I inhibition with direct mitochondrial targeting, along with its insensitivity to P-gp-mediated efflux, allows it to effectively induce cell death in MDR cancer cells. The protocols provided herein offer a framework for the investigation of this compound's efficacy and mechanism of action in various MDR cell line models.
References
- 1. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Another Facet to the Anticancer Response to this compound: Induction of Cellular Senescence through Inhibition of Topoisomerase I and Intracellular Ros Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unraveling Lamellarin D-Induced Apoptosis in Cancer Cells
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
In Vitro Evaluation of Novel Lamellarin D Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarin D is a marine alkaloid originally isolated from the mollusk Lamellaria sp. that has demonstrated potent cytotoxic activities against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action is multifaceted, primarily targeting nuclear topoisomerase I and also inducing apoptosis through a direct effect on mitochondria.[3][4] These properties make this compound and its synthetic analogs promising candidates for the development of novel anticancer therapeutics.
This document provides detailed protocols for the in vitro evaluation of novel this compound analogs, covering key assays to characterize their cytotoxic and apoptotic activities. Additionally, it summarizes quantitative data for representative analogs and illustrates the key signaling pathways and experimental workflows.
Data Presentation: Biological Activity of this compound and Analogs
The following tables summarize the in vitro efficacy of this compound and a selection of its synthetic analogs against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC3 | Prostate | 5.25 µg/mL | [5] |
| A549 | Lung | 8.64 µg/mL | [5] | |
| JIMT-T1 | Breast | 40.78 µg/mL | [5] | |
| P388 | Murine Leukemia | 42-fold more potent than LAM-501 | [2] | |
| ZL-3 (glycosylated deriv.) | A549 | Lung | 0.003 | [1] |
| HCT116 | Colon | 0.010 | [1] | |
| HepG2 | Liver | 0.015 | [1] | |
| ZL-1 (glycosylated deriv.) | HCT116 | Colon | 0.014 | [1] |
| HepG2 | Liver | 0.024 | [1] | |
| Lamellarin T | PC3 | Prostate | 20.22 µg/mL | [5] |
Table 2: Kinase Inhibitory Activity of Lamellarin Analogs
| Compound | Kinase Target | IC50 (µM) | Reference |
| This compound | CDK1/cyclin B | >10 | [6] |
| CDK5/p25 | >10 | [6] | |
| GSK-3α/β | 2.0 | [6] | |
| PIM-1 | >10 | [6] | |
| DYRK1A | 0.16 | [6] | |
| CK1 | 1.0 | [6] | |
| Lamellarin N | CDK1/cyclin B | 0.070 | [7] |
| CDK5/p25 | 0.025 | [7] | |
| GSK-3α/β | 0.005 | [7] | |
| This compound analogue | DYRK1A | 0.067 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described herein.
Figure 1: Dual signaling pathways of this compound-induced cytotoxicity.
Figure 2: General experimental workflow for in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1][9]
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound analogs at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound analogs as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Incubate the cells on ice for at least 30 minutes (or store at 4°C for longer periods).[4][8]
-
Centrifuge the fixed cells and wash twice with PBS.[4]
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A solution and incubate for 30 minutes at room temperature to degrade RNA.[4]
-
Add 500 µL of PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.[4]
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase I Inhibition Assay (DNA Relaxation)
This in vitro assay assesses the ability of this compound analogs to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pLAZ3)[15]
-
Human Topoisomerase I enzyme
-
10X Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.8, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT, 10 mM EDTA)[15]
-
This compound analogs
-
Stop solution (e.g., 0.25% SDS, 250 µg/mL Proteinase K)[15]
-
6X DNA loading dye
-
Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide (1 µg/mL)
-
TAE buffer
-
UV transilluminator
Procedure:
-
Set up the reaction mixture on ice: 2 µL of 10X reaction buffer, 0.5 µg of supercoiled plasmid DNA, various concentrations of the this compound analog, and distilled water to a final volume of 18 µL.
-
Add 2-4 units of human topoisomerase I to each reaction tube (final volume 20 µL).
-
Incubate the reactions at 37°C for 30-60 minutes.[15]
-
Stop the reaction by adding the stop solution and incubate for another 30 minutes at 37°C.
-
Add 4 µL of 6X DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel and run the electrophoresis at 120V for 2 hours.[15]
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the appearance of nicked DNA, as compared to the fully relaxed DNA in the enzyme-only control.[15]
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
96-well black, clear-bottom plates
-
JC-1 dye solution
-
Complete culture medium
-
PBS or Assay Buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Treat cells with this compound analogs for the desired time period. Include a positive control (e.g., CCCP, a mitochondrial membrane potential disruptor).[16]
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed culture medium.[7]
-
Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.[7]
-
Aspirate the staining solution and wash the cells once or twice with pre-warmed Assay Buffer or PBS.[7]
-
Add 100 µL of Assay Buffer or PBS to each well.
-
Measure the fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).
-
The results can be analyzed by calculating the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic signaling cascade.
Materials:
-
6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-p53, anti-phospho-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound analogs.
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the direct inhibitory effect of this compound analogs on specific protein kinases.
Materials:
-
Purified recombinant protein kinase (e.g., DYRK1A, GSK-3β)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
This compound analogs
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
In a 384-well plate, add the test compound, purified kinase, and the kinase-specific substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (typically at its Km concentration for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the detection kit's instructions (e.g., by measuring ADP production via a luminescent signal).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Glycosylated Lamellarin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing glycosylated derivatives of Lamellarin D, a potent marine-derived natural product with significant anticancer properties. The protocols and data presented herein are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Introduction
This compound is a marine alkaloid that has garnered considerable interest due to its potent cytotoxic activity against a range of cancer cell lines. Its primary mechanisms of action involve the inhibition of DNA topoisomerase I (Topo I) and the induction of apoptosis through a direct mitochondrial pathway.[1] Despite its promising biological profile, the poor aqueous solubility of this compound can limit its therapeutic potential.
Glycosylation, the attachment of sugar moieties to a molecule, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The addition of carbohydrate units can enhance water solubility, alter cell permeability, and potentially modulate biological activity.[2] This document outlines synthetic strategies and experimental protocols for the preparation of glycosylated this compound derivatives, along with data on their biological activity.
Data Presentation
The glycosylation of this compound has been shown to enhance its anticancer activity and improve its physicochemical properties. Below is a summary of the cytotoxic activities of key glycosylated this compound derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM)[3] |
| ZL-1 | HCT116 | Human Colon Cancer | 14[3] |
| HepG2 | Human Hepatocellular Carcinoma | 24[3] | |
| ZL-3 | A549 | Human Lung Cancer | 3[3] |
| HCT116 | Human Colon Cancer | 10[3] | |
| HepG2 | Human Hepatocellular Carcinoma | 15[3] | |
| This compound (Parent) | P388 | Murine Leukemia | ~20-50 (depending on study) |
Table 1: Cytotoxic activity (IC50) of glycosylated this compound derivatives ZL-1 and ZL-3 compared to the parent compound.
Studies have also indicated a significant improvement in the aqueous solubility of derivatives ZL-1 and ZL-7, highlighting a key advantage of the glycosylation strategy.[3]
Signaling Pathways of this compound and its Derivatives
This compound exerts its cytotoxic effects through a dual mechanism of action, targeting both the nucleus and the mitochondria.
-
Topoisomerase I Inhibition: this compound intercalates into DNA and stabilizes the covalent complex between Topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately, cell death.[1]
-
Mitochondrial Apoptosis: this compound directly targets mitochondria, leading to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, resulting in the release of cytochrome c and the activation of caspases 9 and 3.[1][3]
References
Application Notes and Protocols for Studying Chemoresistance with Lamellarin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Multidrug resistance (MDR) is a principal mechanism, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Lamellarin D, a marine-derived alkaloid, has emerged as a promising agent for studying and potentially overcoming chemoresistance. Its unique dual mechanism of action, involving both the inhibition of topoisomerase I and the direct induction of mitochondrial apoptosis, allows it to bypass common resistance pathways.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate and circumvent chemoresistance in cancer cell models.
Data Presentation: Efficacy of this compound in Chemoresistant Cancer Cells
This compound exhibits potent cytotoxic activity against a range of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs. A key feature of this compound is its ability to maintain its cytotoxic efficacy in cells overexpressing P-glycoprotein and in cells with mutated topoisomerase I, a common mechanism of resistance to camptothecin (B557342) and its analogs.
| Cell Line Pair | Description | Compound | IC50 (µM) | Relative Resistance Index (RRI) | Reference |
| P388 vs. P388/CPT5 | Murine Leukemia (Parental vs. Camptothecin-Resistant with mutated Topoisomerase I and P-gp expression) | Camptothecin | - | 103 | [4] |
| This compound | - | 21 | [4] | ||
| SW620 vs. SW620 Ad300 | Human Colon Adenocarcinoma (Parental vs. Doxorubicin-Resistant with P-gp overexpression) | Lamellarin O | 22.0 vs. 22.3 | ~1 | [5] |
Note: While a direct side-by-side IC50 comparison for this compound in a parental versus a P-gp overexpressing cell line was not explicitly found in a single publication, the significantly lower Relative Resistance Index (RRI) in P388/CPT5 cells, which also express P-gp, strongly indicates that this compound is not a substrate for this efflux pump.[4] Furthermore, studies on the related compound Lamellarin O show virtually identical IC50 values in sensitive and P-gp overexpressing cells, supporting the circumvention of this resistance mechanism by the lamellarin class of compounds.[5] this compound has been identified as a potent inducer of apoptosis that is insensitive to P-glycoprotein-mediated drug efflux.[3]
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action in Overcoming Chemoresistance
This compound circumvents chemoresistance through a two-pronged attack on cancer cells. This dual mechanism makes it a valuable tool for studying cancer cell vulnerabilities beyond classical drug resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamellarin O, a Pyrrole Alkaloid from an Australian Marine Sponge, Ianthella sp., Reverses BCRP Mediated Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lamellarin D as a Tool for Investigating Topoisomerase I Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamellarin D is a marine alkaloid originally isolated from the mollusk Lamellaria sp. that has garnered significant interest in cancer research.[1][2][3] It functions as a potent inhibitor of human topoisomerase I (Top1), an essential enzyme involved in DNA replication, transcription, and recombination.[1][4] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. This compound exerts its cytotoxic effects by stabilizing the covalent complex between Top1 and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death.[1][4] This mechanism of action makes this compound a valuable tool for studying Top1 function and for the development of novel anticancer therapies.
This document provides detailed application notes and protocols for utilizing this compound in the investigation of topoisomerase I function.
Mechanism of Action
This compound acts as a Top1 poison, similar to the well-characterized inhibitor camptothecin (B557342) (CPT).[4] However, it exhibits distinct properties that make it a unique research tool. The planar pentacyclic chromophore structure of this compound allows it to intercalate into DNA at the site of Top1 cleavage.[1][2][5] This intercalation is crucial for its inhibitory activity, as non-planar analogues fail to inhibit the enzyme.[1][2][5]
Upon binding, this compound stabilizes the "cleavable complex," a transient intermediate where Top1 is covalently linked to the 3'-phosphate of the nicked DNA strand. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[6]
Interestingly, this compound and CPT exhibit slightly different sequence specificity for inducing Top1-mediated DNA cleavage, suggesting they interact differently with the Top1-DNA interface.[1] Furthermore, this compound has been shown to overcome multidrug resistance in cancer cells and can induce apoptosis through mitochondria-dependent pathways, indicating a broader mechanism of action than just Top1 inhibition.[4][6][7][8]
Signaling Pathway of this compound-Induced Apoptosis
The stabilization of the Top1-DNA complex by this compound initiates a cascade of events culminating in programmed cell death. The resulting DNA damage activates cell cycle checkpoints, primarily at the S and G2/M phases, to allow time for DNA repair.[6] If the damage is too extensive, apoptotic pathways are triggered.
Caption: this compound-induced apoptosis pathway.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| P388 | Murine Leukemia | 136 | [3] |
| P388/CPT5 (CPT-resistant) | Murine Leukemia | 1482 | [3] |
| CEM | Human Leukemia | 14 | [3] |
| CEM/C2 (CPT-resistant) | Human Leukemia | 969 | [3] |
| LNCaP | Human Prostate | 10-20 | [3] |
| PC-3 | Human Prostate | 10-20 | [3] |
| DU-145 | Human Prostate | 10-20 | [3] |
| A549 | Human Lung | 3 | [9] |
| HCT116 | Human Colon | 10 | [9] |
| HepG2 | Human Hepatocellular Carcinoma | 15 | [9] |
| MDA-MB-231 | Human Breast | Low micromolar range | [10] |
| HT-29 | Human Colon | Low micromolar range | [10] |
| COLO-205 | Human Colorectal | 5.6 | [3] |
Experimental Protocols
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of this compound to stabilize the Top1-DNA cleavable complex, leading to an increase in nicked DNA.
Workflow
Caption: Workflow for Topoisomerase I DNA Cleavage Assay.
Materials
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
This compound (dissolved in DMSO)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/ml Proteinase K)
-
6x DNA loading dye
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
DMSO (vehicle control)
Protocol
-
Prepare the reaction mixture on ice. For a 20 µL reaction, add:
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO)
-
Distilled water to a final volume of 18 µL
-
-
Add 2 µL of human Topoisomerase I (e.g., 1 unit) to each reaction tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of stop solution and incubate at 37°C for another 30 minutes to digest the protein.
-
Add 5 µL of 6x DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.
-
Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Expected Results
In the presence of this compound, an increase in the amount of nicked (open circular) DNA and a corresponding decrease in supercoiled DNA will be observed compared to the control.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cultured cancer cells by assessing their metabolic activity.
Workflow
Caption: Workflow for MTT Cell Viability Assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a potent Topoisomerase I inhibitor with a distinct mechanism of action and a broad spectrum of cytotoxic activity against various cancer cell lines. Its ability to stabilize the Top1-DNA cleavable complex and induce apoptosis makes it an invaluable tool for researchers studying DNA topology, DNA damage response, and for the development of novel anticancer agents. The protocols provided herein offer a starting point for investigating the multifaceted biological activities of this compound.
References
- 1. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship study of potent cytotoxic analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the aqueous solubility of Lamellarin D for in vitro assays
This guide provides troubleshooting and answers to frequently asked questions regarding the poor aqueous solubility of Lamellarin D for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is a marine alkaloid with a rigid, planar, and polyaromatic hexacyclic structure.[1] This chemical structure makes the molecule highly hydrophobic (lipophilic), leading to very low solubility in aqueous media like water or phosphate-buffered saline (PBS).[2] Its poor water solubility can lead to precipitation in cell culture media, resulting in inaccurate and non-reproducible experimental outcomes.[2]
Q2: What is the recommended primary solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound and other hydrophobic compounds for in vitro studies.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar molecules.
Q3: What are the potential issues with using DMSO in cell-based assays, and what are the safe concentration limits?
While essential for solubilizing compounds like this compound, DMSO can be toxic to cells at higher concentrations and can induce off-target effects, including changes in cell differentiation, proliferation, and apoptosis.[3][4] It is critical to determine the maximum tolerable concentration for your specific cell line and assay duration. A vehicle control (media with the same final DMSO concentration as the test compound) must always be included in experiments.
Data Presentation: DMSO Concentration Guidelines for In Vitro Assays
| Concentration Range | Potential Effects on Cells | General Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[4] | Recommended for sensitive cells (e.g., primary cultures) and long-term exposure studies.[4][5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for incubations up to 72 hours.[4][5] | A common and generally safe range for most in vitro assays.[5] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell function may be observed in some cell lines.[4][6] | Use with caution. The upper limit for many cell lines.[7] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[3][4] | Generally not recommended for cell-based assays.[6] |
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common problem with hydrophobic compounds. Follow the troubleshooting workflow below to address the issue.
Mandatory Visualization: Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Q5: What are alternative methods to improve the aqueous solubility of this compound if optimizing the DMSO concentration is insufficient?
When standard solvent-based approaches fail, using solubilizing excipients like cyclodextrins is a highly effective strategy.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[11]
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages |
| Co-solvent (DMSO) | Dissolves the hydrophobic compound in an organic solvent, which is then diluted in the aqueous medium.[12] | Simple to prepare; effective for many compounds. | Potential for cytotoxicity and off-target effects; risk of precipitation upon dilution.[3][12] |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug within its lipophilic core, while the hydrophilic exterior allows the complex to dissolve in water.[13] | Significantly increases aqueous solubility; low cellular toxicity; can improve compound stability.[9][14] | Requires specific protocol to form the complex; may alter drug bioavailability in some contexts. |
Mandatory Visualization: Mechanism of Cyclodextrin-Based Solubilization
References
- 1. vliz.be [vliz.be]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. benchchem.com [benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
Technical Support Center: Overcoming Lamellarin D Instability in Solution
For researchers, scientists, and drug development professionals utilizing Lamellarin D, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1]
Q2: What is the optimal storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For compounds that may be light-sensitive, storing them in amber vials or wrapping the vials in aluminum foil is recommended.[3]
Q3: How should I prepare aqueous working solutions of this compound?
A3: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock solution with the appropriate aqueous buffer or cell culture medium immediately before use. To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid and even dispersal.
Q4: What are the primary factors that contribute to the degradation of this compound in solution?
A4: While specific degradation kinetics for this compound are not extensively published, as a polyphenolic alkaloid, it is likely susceptible to degradation influenced by:
-
pH: Polyphenolic compounds are generally more stable in acidic conditions and can undergo auto-oxidation and structural changes in neutral to alkaline environments.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which can be accelerated by exposure to air and light.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, may induce photo-oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The solubility limit of this compound in the aqueous solution has been exceeded. | - Decrease the final concentration of the working solution.- Vigorously stir the aqueous buffer while adding the DMSO stock dropwise to improve mixing.[3]- If the experimental design allows, a slight increase in the percentage of a co-solvent may be considered, but its potential effects on the assay must be evaluated. |
| Loss of compound activity over time in aqueous solution | Degradation of this compound in the aqueous environment. | - Prepare fresh working solutions immediately before each experiment.- Minimize the time the compound spends in aqueous solution before being added to the experimental system.- If possible, conduct experiments at a controlled, lower temperature to slow down potential degradation. |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage or handling. | - Ensure stock solutions are properly aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles.- Protect stock solutions from light.- Periodically check the purity of the stock solution using a suitable analytical method like HPLC, if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound using an analytical balance.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 5 mM or 10 mM).[2]
-
Vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for a Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating a parent compound from its degradation products.[4]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to maintain an acidic pH for better stability and peak shape).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% of the same acid.
-
-
Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 25-30°C.
Procedure:
-
Forced Degradation Studies: To generate potential degradation products, subject this compound solutions to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
-
Method Development and Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation between the intact this compound peak and any degradation product peaks.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the degradation kinetics of this compound under various conditions. Researchers are encouraged to perform their own stability assessments based on the protocols provided above. The following table is a template that can be used to record and compare stability data.
Table 1: Template for this compound Stability Data
| Condition | Solvent | Concentration | Time (hours) | % Remaining this compound | Notes |
| 4°C, Dark | DMSO | 5 mM | 24 | ||
| 4°C, Dark | PBS, pH 7.4 | 10 µM | 2 | ||
| 25°C, Light | PBS, pH 7.4 | 10 µM | 2 | ||
| 25°C, Dark | PBS, pH 7.4 | 10 µM | 2 | ||
| 25°C, Dark | Acetate Buffer, pH 5.0 | 10 µM | 2 |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exhibits its cytotoxic effects through a dual mechanism, targeting both the nucleus and the mitochondria.[3]
Caption: Dual signaling pathways of this compound leading to apoptosis.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the steps for a comprehensive stability assessment of this compound in a given solution.
Caption: Workflow for determining the stability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. vliz.be [vliz.be]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lamellarin D cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lamellarin D in cytotoxicity assays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a marine-derived alkaloid that has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those that are multidrug-resistant.[1][2] Its mechanism of action is multifactorial, involving:
-
Topoisomerase I Inhibition: this compound stabilizes the complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately, cell death.[2][3][4]
-
Direct Mitochondrial Action: this compound can directly act on mitochondria to induce apoptosis. This process is independent of p53 and the Fas-dependent extrinsic pathway.[3] This direct mitochondrial effect contributes to its cytotoxicity even in cell lines that are resistant to other topoisomerase I inhibitors like camptothecin.[3]
-
Induction of Apoptosis: The downstream effects of topoisomerase I inhibition and mitochondrial disruption lead to the activation of apoptotic pathways.[1][3]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the assay conditions used. However, it is generally reported to be a highly potent compound with IC50 values in the nanomolar to low micromolar range.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound has poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, this stock solution can then be diluted in cell culture medium to the final desired concentration. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. It is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results in this compound cytotoxicity assays can arise from a variety of factors, from technical errors to biological variability. This guide addresses common problems in a question-and-answer format.
Q4: I am observing high variability between my replicate wells. What are the potential causes and solutions?
High variability between replicates is a common issue in plate-based assays. Here are some potential causes and their solutions:
| Potential Cause | Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating by gently pipetting or swirling. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate when possible. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | If using an MTT assay, ensure the formazan crystals are fully dissolved by placing the plate on a shaker after adding the solubilization solution. |
Q5: My cytotoxicity assay is showing a weak signal or no dose-response. What should I check?
A weak or absent signal can be due to several factors:
| Potential Cause | Solution |
| Suboptimal Cell Number | Titrate the initial cell seeding density to find the optimal number for your assay duration. |
| Cellular Resistance | The cell line you are using may be inherently resistant to this compound. Include a positive control with a known cytotoxic agent to confirm that the assay is working correctly. |
| Incorrect Assay Wavelength | Double-check that the plate reader settings are correct for the specific cytotoxicity assay you are using. |
| Degraded this compound | Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Q6: I am seeing high background in my assay. What could be the cause?
High background can mask the true cytotoxic effect of this compound. Consider the following:
| Potential Cause | Solution |
| Compound Precipitation | Due to its poor aqueous solubility, this compound may precipitate at high concentrations. Visually inspect the wells for any precipitate. |
| Chemical Interference with Assay Reagents | This compound could potentially interfere with the assay chemistry. For example, it might directly reduce the MTT reagent. Include a cell-free control with this compound and the assay reagent to test for this. |
| Contamination | Microbial contamination can affect cell metabolism and interfere with the assay. Regularly check your cell cultures for any signs of contamination. |
| High Serum LDH Activity (LDH Assay) | If using an LDH assay, the serum in your culture medium can contribute to background LDH activity. Use a low-serum medium or a serum-free medium if your cells can tolerate it. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | DU-145, LNCaP | Prostate Cancer | Potent cytotoxicity observed |
| This compound | K562 | Leukemia | Potent cytotoxicity observed |
| Lamellarin C | A549, HCT-116, LOX IMVI, MALME-3M, MCF-7, MOLT-4, OVCAR-3, PC-3, SF-295, UO-31 | 10 Human Tumor Cell Lines | 0.4 - 19.4 nM[5] |
| Lamellarin U | A549, HCT-116, LOX IMVI, MALME-3M, MCF-7, MOLT-4, OVCAR-3, PC-3, SF-295, UO-31 | 10 Human Tumor Cell Lines | 0.4 - 19.4 nM[5] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific cell line and assay.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution containing SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples and the controls.
ATP-Based Cytotoxicity Assay
This assay measures the amount of ATP in viable cells, which is a marker of metabolically active cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Lysis and ATP Release: Add a reagent that lyses the cells and releases ATP.
-
Luminescence Reaction: Add a luciferin/luciferase reagent that will produce a luminescent signal in the presence of ATP.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The amount of luminescence is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Visualizations
Caption: A logical workflow to troubleshoot inconsistent results.
Caption: Dual mechanism of action of this compound.
Caption: Guide for selecting an appropriate cytotoxicity assay.
References
- 1. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Lamellarin D for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lamellarin D for apoptosis induction in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing apoptosis?
A1: this compound induces apoptosis through a dual mechanism of action. It acts as a potent inhibitor of Topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell cycle arrest.[1] Concurrently, this compound directly targets mitochondria, causing mitochondrial membrane depolarization, the release of pro-apoptotic factors like cytochrome c, and activation of the intrinsic apoptotic pathway.[1][2] This dual action makes it effective even in cancer cells resistant to other chemotherapeutic agents.[3]
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
A2: The effective concentration of this compound is highly cell-line dependent, with IC50 values ranging from nanomolar to low micromolar concentrations.[4][5] For many cancer cell lines, significant apoptosis is observed in the 1 µM to 10 µM range. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has poor aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).[6] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in aqueous solutions like cell culture medium can be limited.[7] It is best practice to prepare fresh working dilutions for each experiment from the frozen DMSO stock to ensure consistent and reproducible results.
Q5: Does this compound have any known off-target effects?
A5: Besides its primary targets, Topoisomerase I and mitochondria, some studies suggest that Lamellarins can inhibit certain protein kinases, which may contribute to their cytotoxic effects.[3][8] The extent and significance of these off-target effects can be cell-type specific.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High variability in cytotoxicity or apoptosis assay results.
-
Possible Cause: Precipitation of this compound in the cell culture medium due to its poor aqueous solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation.
-
Optimize Dilution: When preparing working solutions, add the DMSO stock to the pre-warmed cell culture medium while gently vortexing to ensure rapid and even dispersion. Avoid adding a small volume of concentrated stock directly to a large volume of medium.
-
Reduce Final Concentration: If precipitation is observed, consider lowering the final concentration of this compound or the intermediate dilution steps.
-
Control DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
-
-
Possible Cause: Inconsistent cell health or density.
-
Troubleshooting Steps:
-
Consistent Seeding: Ensure a uniform cell seeding density across all wells of your microplate.
-
Healthy Cells: Use cells that are in the logarithmic growth phase and have high viability.
-
Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
-
Issue 2: Low or no induction of apoptosis at expected concentrations.
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Troubleshooting Steps:
-
Dose-Response: Perform a broad dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
Time-Course: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction.
-
-
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Assay Controls: Include appropriate positive and negative controls for your apoptosis assay to ensure it is performing correctly.
-
Assay Timing: Apoptosis is a dynamic process. Ensure you are measuring apoptosis at a time point where it is readily detectable and before widespread secondary necrosis occurs.
-
-
Issue 3: High levels of necrosis observed instead of apoptosis.
-
Possible Cause: The concentration of this compound is too high, leading to rapid cell death and necrosis.
-
Troubleshooting Steps:
-
Lower Concentration: Reduce the concentration of this compound to a level closer to the IC50 value determined from your dose-response studies.
-
Shorter Incubation: Harvest cells at an earlier time point to capture the early apoptotic population before the onset of secondary necrosis.
-
-
Data Presentation
This compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~0.155[9] |
| MCF7 | Breast Adenocarcinoma | ~0.170[9] |
| HuCCA-1 | Cholangiocarcinoma | Variable |
| HuCCT-1 | Cholangiocarcinoma | Variable |
Note: IC50 values can vary depending on the assay conditions and the specific cell line variant used. The data presented is for comparative purposes, and it is highly recommended to determine the IC50 value for your specific experimental system.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is to assess the cytotoxic effect of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Variability in Lamellarin D Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lamellarin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and reduce variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stock Solution Preparation
Question: I am observing precipitation of this compound when preparing my working solutions. How can I improve its solubility and ensure consistent concentrations?
Answer:
This compound is known for its poor aqueous solubility, which is a common source of experimental variability.
-
Recommended Solvent: The recommended solvent for preparing a primary stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: A typical starting concentration for a primary stock solution in DMSO is between 1-10 mM. Preparing a concentrated stock allows for minimal volumes to be used in experiments, which is crucial as the final concentration of DMSO in cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Dissolution Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate the solution gently at room temperature until the powder is completely dissolved. A brief warming to 37°C can aid dissolution.
-
-
Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment from the DMSO stock. When diluting the stock into your aqueous buffer or cell culture medium, add the stock solution to the aqueous solution while gently vortexing to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to a cell monolayer.
Cell-Based Assay Variability
Question: I am seeing high variability in my cell viability (e.g., MTT) assay results between wells and experiments. What are the likely causes and solutions?
Answer:
High variability in cell-based assays can stem from several factors. Here’s a troubleshooting guide to address common issues:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across wells.
-
Solution: Ensure you have a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. When plating, gently swirl the cell suspension periodically to prevent settling.
-
-
Edge Effects:
-
Problem: Evaporation from the outer wells of a multi-well plate can concentrate media components and your compound, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.
-
-
Compound Precipitation in Media:
-
Problem: this compound precipitating out of the cell culture medium upon dilution from the DMSO stock.
-
Solution: Visually inspect your working solutions for any signs of precipitation. If this occurs, you may need to lower the final concentration of this compound. You can also assess the solubility limit in your specific medium by preparing serial dilutions and observing them for turbidity.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay):
-
Problem: The purple formazan crystals are not fully dissolved before reading the absorbance, leading to inaccurate readings.
-
Solution: Ensure the solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well and that the plate is placed on an orbital shaker for at least 15 minutes to facilitate complete dissolution. Pipetting the solution up and down can also help.
-
-
Interference from Test Compound:
-
Problem: Colored compounds can interfere with the absorbance readings of colorimetric assays like the MTT assay.
-
Solution: Run control wells containing the compound in media without cells to measure its intrinsic absorbance, which can then be subtracted from the experimental values.
-
Inconsistent Topoisomerase I Inhibition Assay Results
Question: My topoisomerase I relaxation assay results are inconsistent, or the inhibitor appears inactive. What should I check?
Answer:
Variability in in-vitro topoisomerase I assays can be due to issues with the enzyme, the DNA substrate, or the inhibitor itself.
-
Inactive Enzyme:
-
Problem: Topoisomerase I has lost its activity.
-
Solution: Use a fresh aliquot of the enzyme and ensure it has been stored correctly at -80°C. Avoid multiple freeze-thaw cycles.
-
-
Incorrect Inhibitor Concentration:
-
Problem: Errors in dilution calculations.
-
Solution: Double-check all calculations for your stock and working solution dilutions.
-
-
Inactive Inhibitor:
-
Problem: this compound has degraded.
-
Solution: Ensure your this compound stock solution has been stored properly (at -20°C or -80°C, protected from light). If degradation is suspected, use a fresh vial.
-
-
Distinguishing between a Topoisomerase I Poison and a Catalytic Inhibitor:
-
Topoisomerase I Poison (like this compound): Stabilizes the covalent complex between topoisomerase I and DNA, preventing re-ligation and leading to an accumulation of nicked DNA. In a relaxation assay, this appears as an increase in the nicked DNA band.
-
Catalytic Inhibitor: Prevents the binding of the enzyme to DNA or inhibits its cleavage activity, resulting in a lack of DNA relaxation.
-
Data Presentation
Table 1: Cytotoxic Activity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A549 | Human Lung Cancer | 3 | [1] |
| HCT116 | Human Colon Cancer | 10 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 15 | [1] |
| MDA-MB-231 | Human Breast Cancer | 250 | [2] |
| P388 | Murine Leukemia | Not specified | [3] |
| CEM | Human T-cell Leukemia | Not specified |
Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The values presented are for a derivative of this compound (ZL-3) which showed high potency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration to determine the IC₅₀ value.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322 or pLAZ3) (0.5 µg)
-
10x Topoisomerase I reaction buffer (to a final concentration of 1x)
-
This compound at various concentrations (or DMSO as a vehicle control)
-
Purified human Topoisomerase I (e.g., 4 units)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 0.25% SDS and 250 µg/mL proteinase K.
-
Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide (1 µg/mL). Run the gel at 120V for 2 hours.
-
Visualization: Visualize the DNA bands under UV light and photograph the gel. The conversion of supercoiled DNA to relaxed and nicked forms indicates the activity of topoisomerase I and the inhibitory effect of this compound.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Seed cells in a multi-well plate and treat them with this compound at various concentrations for the desired time. Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-10 µM) in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.
-
Washing: Aspirate the JC-1 staining solution and wash the cells with a pre-warmed assay buffer (e.g., PBS).
-
Analysis: Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, which fluoresce red.
-
Apoptotic cells: With decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm, fluorescing green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Experimental workflow for using this compound.
A logical troubleshooting guide for this compound experiments.
Simplified signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Lamellarin D in Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Lamellarin D in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and interference arising from the intrinsic fluorescent properties of this compound.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence?
Yes, this compound is an intrinsically fluorescent molecule.[1][2] This property is essential to consider when designing and interpreting fluorescence-based assays, as its natural emission can be a source of background signal or interfere with the detection of other fluorophores. Confocal microscopy studies have utilized the intrinsic fluorescence of this compound, often visualized in the blue channel, to demonstrate its preferential accumulation in mitochondria.[2]
Q2: What are the primary mechanisms by which this compound can cause artifacts in fluorescence assays?
This compound can introduce artifacts in fluorescence-based assays through several mechanisms:
-
Autofluorescence: The natural fluorescence of this compound can contribute to the overall signal, potentially masking the signal from the fluorescent probe of interest or leading to false-positive results.[1][2]
-
Spectral Overlap: The excitation and emission spectra of this compound may overlap with those of the experimental fluorophores (e.g., fluorescently labeled antibodies, substrates, or reporter molecules). This can lead to bleed-through, where the this compound signal is detected in the channel intended for another fluorophore.
-
Fluorescence Quenching: this compound, like many aromatic compounds, has the potential to quench the fluorescence of other molecules through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching if they are in close proximity.[3][4][5]
-
Biological Effects: this compound is a biologically active molecule that inhibits topoisomerase I, various protein kinases, and directly impacts mitochondrial function, leading to apoptosis.[6][7] These biological activities can indirectly affect assay readouts. For example, in a cell viability assay using a fluorescent reporter, a decrease in signal could be due to this compound-induced cytotoxicity rather than a direct inhibition of the reporter's fluorescence.
Q3: In which types of fluorescence-based assays is this compound most likely to cause interference?
Given its known biological activities and intrinsic fluorescence, this compound may interfere with a variety of assays, including:
-
Mitochondrial Assays: Assays monitoring mitochondrial membrane potential (e.g., using JC-1 or TMRM), mitochondrial morphology, or the localization of fluorescently tagged proteins to mitochondria are particularly susceptible due to the accumulation of this compound in this organelle.[2][8][9][10][11]
-
Kinase Activity Assays: Fluorescence-based kinase assays, such as those using fluorescently labeled substrates or ATP analogs, could be affected by the autofluorescence of this compound or potential quenching effects.[6]
-
Topoisomerase I Assays: Assays that use fluorescently labeled DNA or intercalating dyes to measure topoisomerase I activity may be impacted by this compound's own fluorescence and its ability to bind DNA.[1][12]
-
Cell Viability and Apoptosis Assays: In assays that use fluorescent reporters to measure cell health (e.g., calcein (B42510) AM, Annexin V-FITC), it is crucial to differentiate between the biological effects of this compound and direct interference with the fluorescent dyes.
-
Immunofluorescence and High-Content Screening: The autofluorescence of this compound can contribute to background noise, reducing the signal-to-noise ratio in imaging-based assays.
Troubleshooting Guides
Issue 1: High Background Fluorescence in this compound-Treated Samples
Description: You observe an unexpectedly high fluorescence signal in your samples treated with this compound, even in control wells without your fluorescent probe.
Potential Cause: Autofluorescence from this compound.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample with cells and this compound at the experimental concentration but without your fluorescent probe. Image or measure the fluorescence using the same settings as your experiment. This will quantify the contribution of this compound's autofluorescence to your total signal.
-
Optimize filter sets: If the spectral properties of this compound are known or can be determined, select excitation and emission filters that minimize the detection of its autofluorescence while maximizing the signal from your probe.
-
Spectral unmixing: For imaging applications, if your microscopy system has this capability, you can acquire images across a range of wavelengths and use software to computationally separate the emission spectrum of this compound from that of your probe.
-
Background subtraction: If the autofluorescence is consistent, you can subtract the average signal from the "this compound only" control from your experimental measurements.
Issue 2: Unexpected Decrease in Fluorescence Signal (Quenching)
Description: The fluorescence intensity of your probe decreases in the presence of this compound in a manner that is not explained by the biological activity being assayed.
Potential Cause: Fluorescence quenching of your probe by this compound.
Troubleshooting Steps:
-
In Vitro Quenching Assay: To determine if this compound directly quenches your fluorescent probe, perform a cell-free experiment.
-
Prepare a solution of your fluorescent probe at the working concentration.
-
Measure its fluorescence.
-
Add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in signal suggests direct quenching.
-
-
Choose a different fluorophore: If quenching is confirmed, consider using a fluorescent probe with a different chemical structure or spectral properties that may be less susceptible to quenching by this compound. Probes with longer excitation and emission wavelengths (in the red or far-red spectrum) are sometimes less prone to quenching by small molecules.
-
Vary the concentration of this compound: Perform a dose-response experiment to see if the quenching effect is concentration-dependent. This can help to understand the quenching mechanism.
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence in a Cellular Context
Objective: To determine the contribution of this compound autofluorescence to the total signal in a cell-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microplate reader or fluorescence microscope with appropriate filters
Methodology:
-
Plate cells at the desired density in a multi-well plate suitable for fluorescence measurements.
-
Allow cells to adhere and grow overnight.
-
Prepare a dilution series of this compound in cell culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Also, include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment time.
-
Wash the cells twice with PBS.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope. Use the same filter sets and settings intended for your primary fluorescent probe.
-
Plot the fluorescence intensity against the this compound concentration to determine the dose-dependent contribution of its autofluorescence.
Protocol 2: In Vitro Fluorescence Quenching Assay
Objective: To assess the direct quenching effect of this compound on a fluorescent probe.
Materials:
-
Fluorescent probe of interest
-
This compound
-
Assay buffer (relevant to the main experiment, e.g., PBS, kinase assay buffer)
-
Microplate reader
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final experimental concentration.
-
Prepare a stock solution of this compound in the same buffer.
-
In a multi-well plate, add the fluorescent probe solution to a set of wells.
-
Measure the baseline fluorescence of the probe.
-
Add increasing concentrations of this compound to the wells containing the fluorescent probe. Include a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity again.
-
Calculate the percentage of fluorescence quenching at each this compound concentration relative to the vehicle control.
Quantitative Data Summary
| Property | This compound | Common Fluorophore (Example: FITC) |
| Excitation Max (nm) | ~350-400 (Estimated) | ~495 |
| Emission Max (nm) | ~450-500 (Estimated, Blue-Green) | ~519 |
| Quantum Yield | Not Reported | ~0.92 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Not Reported | ~80,000 |
| Observed in Channel | DAPI / Blue | FITC / Green |
Note: The spectral properties for this compound are estimates based on qualitative descriptions in the literature and the typical fluorescence of similar molecular scaffolds. These values should be experimentally determined for accurate troubleshooting.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound induces cytotoxicity through two main pathways: inhibition of nuclear Topoisomerase I and direct action on mitochondria, leading to the intrinsic pathway of apoptosis.
References
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bioluminescent probe for longitudinal monitoring of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of sulfated Lamellarin derivatives in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfated Lamellarin derivatives. The information provided addresses common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfated Lamellarin derivative appears to be degrading rapidly upon reconstitution or during my experiment. What are the likely causes?
A1: Sulfated Lamellarin derivatives, particularly those sulfated at the 20-position, have been reported to be generally unstable.[1] Several factors can contribute to their degradation:
-
pH-mediated Hydrolysis: The sulfate (B86663) ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions. The pH of your experimental buffer or solution is a critical factor. Extreme pH values can accelerate the cleavage of the sulfate group, leading to the formation of the corresponding non-sulfated Lamellarin and inorganic sulfate.
-
Enzymatic Degradation: If you are working with biological samples, such as cell lysates, tissue homogenates, or in cell culture, the presence of endogenous sulfatases can lead to rapid enzymatic cleavage of the sulfate group.[2][3] Sulfatases are enzymes that specifically hydrolyze sulfate esters.[2]
-
Thermal Instability: Elevated temperatures can promote the degradation of Lamellarin derivatives. It is crucial to adhere to recommended storage and handling temperatures.
-
Instability of the Core Lamellarin Structure: Some Lamellarin structures themselves, such as the non-fused lamellarins O and P, have been reported to be unstable and prone to decomposition.[4]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your buffers and solutions is within a stable range for your specific Lamellarin derivative. If no specific data is available, aim for a neutral pH (around 7.0-7.4) and perform preliminary stability tests.
-
Enzyme Inhibitors: If enzymatic degradation is suspected in biological assays, consider the use of broad-spectrum sulfatase inhibitors. However, be aware that this may interfere with your experimental outcomes.
-
Temperature Control: Always store stock solutions at or below the recommended temperature, typically -20°C or -80°C. During experiments, minimize the time the compound is exposed to higher temperatures.
-
Fresh Preparations: Prepare solutions of sulfated Lamellarin derivatives fresh before each experiment to minimize degradation over time.
Q2: I am observing a new, less polar spot on my TLC plate or an earlier eluting peak in my HPLC analysis of a sulfated Lamellarin derivative. What could this be?
A2: This observation is likely indicative of the hydrolysis of the sulfate group. The loss of the highly polar sulfate moiety results in a less polar desulfated Lamellarin derivative, which will exhibit a higher Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase HPLC.
Confirmation:
-
Co-injection: If a standard of the corresponding non-sulfated Lamellarin is available, co-inject it with your sample in the HPLC. The appearance of a single, co-eluting peak would confirm the identity of the degradation product.
-
Mass Spectrometry (MS): Analyze the sample by LC-MS to confirm the mass of the suspected degradation product. The mass should correspond to that of the desulfated Lamellarin.
Q3: What are the best practices for storing and handling sulfated Lamellarin derivatives to ensure their stability?
A3: To maximize the shelf-life and experimental reproducibility of your sulfated Lamellarin derivatives, follow these guidelines:
-
Storage of Solids: Store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
-
Avoid Extreme pH: When preparing working solutions, use buffers that are close to neutral pH, unless the experimental protocol specifically requires acidic or basic conditions. Be aware that the stability of the compound may be compromised under such conditions.
Quantitative Data Summary
| Lamellarin Derivative Type | Observation | Reference |
| 20-sulfated derivatives (e.g., Lamellarin T, U, V, Y 20-sulfates) | Generally not very stable | [1] |
| Non-fused derivatives (e.g., Lamellarin O, P) | Unstable and readily decompose | [4] |
Experimental Protocols
General Protocol for Assessing Stability by HPLC
This protocol outlines a general method for evaluating the stability of a sulfated Lamellarin derivative in a specific buffer or medium.
1. Preparation of Solutions:
- Prepare a stock solution of the sulfated Lamellarin derivative in an appropriate organic solvent (e.g., DMSO) at a concentration of 1-10 mM.
- Prepare the test buffer or medium at the desired pH and temperature.
2. Stability Study Setup:
- Dilute the stock solution with the test buffer to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
- Incubate the solution at the desired temperature (e.g., room temperature, 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) and store at -20°C until analysis.
3. HPLC Analysis:
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
- Detection: UV detection at a wavelength where the Lamellarin derivative has maximum absorbance.
- Analysis: Inject the samples from each time point. Monitor for a decrease in the peak area of the parent sulfated Lamellarin derivative and the appearance of new peaks, particularly the peak corresponding to the desulfated product.
4. Data Analysis:
- Plot the percentage of the remaining parent compound against time.
- From this data, you can determine the rate of degradation and the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of a sulfated Lamellarin derivative.
Caption: Potential degradation pathways for sulfated Lamellarin derivatives.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on sulphatases. 20. Enzymic cleavage of aryl hydrogen sulphates in the presence of H218O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Development of Lamellarin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the preclinical development of Lamellarin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a marine alkaloid that exhibits potent anticancer properties through a multi-target mechanism.[1] Its primary modes of action include:
-
Dual Inhibition of Topoisomerase I: this compound inhibits both nuclear and mitochondrial topoisomerase I, leading to DNA damage and triggering cell death pathways.[1]
-
Direct Mitochondrial Targeting: It directly interacts with mitochondria, inducing the mitochondrial permeability transition (MPT), disrupting the mitochondrial membrane potential, and promoting the release of pro-apoptotic factors like cytochrome c.[2] This action contributes to its efficacy in cancer cells that are resistant to other chemotherapeutic agents.[1]
-
Induction of Apoptosis and Senescence: At high concentrations, this compound induces apoptosis, while at subtoxic levels, it can trigger cellular senescence, a state of irreversible growth arrest.[3]
-
Kinase Inhibition: this compound has been shown to inhibit several protein kinases, which may contribute to its cytotoxic effects.[1]
Q2: What are the main challenges in the preclinical development of this compound?
The primary challenge in the preclinical development of this compound is its complex polypharmacology. While its multi-targeted nature is beneficial for overcoming drug resistance, it can also lead to a narrow therapeutic index. The potent impact on mitochondrial functions in both cancerous and normal cells presents a significant hurdle in achieving cancer cell selectivity and minimizing off-target toxicity.[1] Additionally, like many marine natural products, this compound has poor aqueous solubility, which can complicate formulation and in vivo delivery.
Q3: How does the cytotoxicity of this compound compare to other topoisomerase I inhibitors like Camptothecin (B557342) (CPT)?
This compound is a potent cytotoxic agent, often exhibiting efficacy in the nanomolar to low micromolar range against various cancer cell lines.[4][5] Notably, it retains significant activity in cell lines that are resistant to camptothecin due to its direct mitochondrial effects.[1][6] However, the relative resistance index (RRI) in CPT-resistant cells is lower for this compound compared to CPT, indicating some level of cross-resistance due to their shared topoisomerase I target.[6]
Q4: In which solvents should this compound be dissolved for in vitro experiments?
For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
-
Potential Cause: Precipitation of this compound upon dilution in aqueous media.
-
Troubleshooting Tip: Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) and consistent across all wells. When preparing working solutions, add the DMSO stock of this compound to the pre-warmed culture medium and mix immediately and thoroughly.
-
-
Potential Cause: Cell line-specific sensitivity.
-
Troubleshooting Tip: The cytotoxic potency of this compound can vary significantly between different cancer cell lines.[1] It is crucial to perform a dose-response curve over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line.
-
-
Potential Cause: Suboptimal cell health or culture conditions.
Issue 2: Difficulty in observing mitochondrial-specific effects.
-
Potential Cause: Inappropriate timing of the assay.
-
Troubleshooting Tip: this compound can induce early disruption of the mitochondrial membrane potential.[2] When performing assays like JC-1 staining, it is important to assess mitochondrial function at various time points after treatment to capture the early events.
-
-
Potential Cause: Masking of direct mitochondrial effects by potent topoisomerase I inhibition.
Issue 3: Artifacts in topoisomerase I inhibition assays.
-
Potential Cause: DNA intercalation activity.
-
Troubleshooting Tip: this compound is a weak DNA intercalator, which may be a prerequisite for its stabilization of the topoisomerase I-DNA complex.[7][10] Be aware that this intercalation could potentially influence other DNA-based assays. Control experiments with compounds that only intercalate DNA without inhibiting topoisomerase I might be necessary to distinguish between these effects.
-
Data Presentation
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| P388 | Murine Leukemia | IC50 | 0.035 | [7] |
| P388/CPT5 | Murine Leukemia (CPT-resistant) | IC50 | 0.72 | [7] |
| CEM | Human Leukemia | IC50 | 0.05 | [7] |
| CEM/C2 | Human Leukemia (CPT-resistant) | IC50 | 7.5 | [7] |
| K562 | Human Leukemia | GI50 | 0.01 | [7] |
| PC-3 | Prostate Cancer | GI50 | 0.01 | [7] |
| DU-145 | Prostate Cancer | GI50 | 0.01 | [7] |
| A549 | Lung Cancer | IC50 | 0.003 | [4] |
| HCT116 | Colon Cancer | IC50 | 0.01 | [4] |
| HepG2 | Hepatocellular Carcinoma | IC50 | 0.015 | [4] |
| HT29 | Colon Carcinoma | GI50 | >1 | [7] |
| LoVo | Colon Lymph Node Metastasis | GI50 | >1 | [7] |
IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from a method used to evaluate the cytotoxicity of this compound.[7]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 195 µL of RPMI medium. Allow cells to attach for 18 hours in a drug-free medium.
-
Compound Addition: Prepare serial dilutions of this compound in a DMSO/H₂O mixture (3:7, v/v). Add 5 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.
-
Washing: Wash the plates with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and add Tris buffer to solubilize the bound stain.
-
Absorbance Reading: Read the absorbance on a spectrophotometer plate reader at 490 nm.
Topoisomerase I DNA Relaxation Assay
This protocol is based on the methodology used to characterize this compound as a topoisomerase I inhibitor.[7]
-
Reaction Setup: In a reaction tube, combine 0.5 µg of supercoiled plasmid DNA (e.g., pLAZ3), 4 units of human topoisomerase I, and various concentrations of this compound in a relaxation buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.25% and proteinase K to 250 µg/mL.
-
Sample Preparation for Electrophoresis: Add electrophoresis loading dye to the samples.
-
Agarose (B213101) Gel Electrophoresis: Run the samples on a 1% agarose gel containing ethidium (B1194527) bromide (1 µg/mL) at 120V for 2 hours.
-
Visualization: Visualize the DNA bands under UV light and photograph the gel. The conversion of supercoiled DNA to relaxed and nicked forms indicates topoisomerase I activity, and the inhibition of this process or the accumulation of nicked DNA suggests the action of this compound.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Another Facet to the Anticancer Response to this compound: Induction of Cellular Senescence through Inhibition of Topoisomerase I and Intracellular Ros Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Lamellarin D in cellular assays
Welcome to the technical support center for researchers utilizing Lamellarin D in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing non-specific binding and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a marine alkaloid known for its potent cytotoxic activities against a variety of cancer cell lines.[1][2] It is a hydrophobic molecule with a planar hexacyclic structure. Its primary mechanism of action is the inhibition of Topoisomerase I, an enzyme critical for DNA replication and transcription.[2][3][4] this compound stabilizes the Topoisomerase I-DNA covalent complex, leading to DNA strand breaks and subsequent cell death.[2][5] Beyond its nuclear effects, this compound also directly targets mitochondria, inducing apoptosis through the modulation of Bcl-2 family proteins.[5][6]
Q2: I am observing high background signal and inconsistent results in my cellular assays with this compound. Could this be due to non-specific binding?
A2: Yes, high background and variability in results are common indicators of non-specific binding, especially with hydrophobic compounds like this compound.[7] Its planar and hydrophobic nature can lead to interactions with unintended cellular components, plasticware, and other surfaces, which can obscure the specific effects on its intended targets.
Q3: What are the main causes of non-specific binding for hydrophobic molecules like this compound?
A3: The primary drivers of non-specific binding for hydrophobic compounds include:
-
Hydrophobic Interactions: The molecule may bind to hydrophobic pockets on various proteins and lipids within the cell, as well as to the surfaces of plastic labware.
-
Electrostatic Interactions: Although neutral, localized charge distributions on the this compound molecule can lead to interactions with charged surfaces.
-
High Compound Concentration: Using concentrations that are too high can saturate the specific binding sites and promote binding to lower-affinity, non-specific sites.
-
Suboptimal Assay Conditions: Factors such as incorrect buffer pH or ionic strength can enhance non-specific interactions.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to troubleshoot and minimize non-specific binding of this compound in your cellular assays.
Issue: High Background Signal in Cellular Assays
High background can mask the true signal from your target of interest. The following steps can help reduce non-specific binding and improve your signal-to-noise ratio.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high background signals.
Step 1: Optimize Assay Buffer Conditions
The composition of your assay buffer can significantly influence non-specific interactions.
-
pH Adjustment: The charge of biomolecules is influenced by pH. While maintaining physiological pH (typically 7.2-7.4) is crucial for cell health, slight adjustments within a tolerable range can sometimes reduce non-specific binding.
-
Increased Ionic Strength: Adding salt, such as NaCl (50-150 mM), can shield electrostatic interactions between this compound and charged cellular components or surfaces.[8][9]
Step 2: Incorporate Blocking Agents
Blocking agents are inert molecules that bind to non-specific sites, preventing the binding of your compound of interest.
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent.[8] It can be added to your assay buffer at a concentration of 0.1% to 1% (w/v) to saturate non-specific binding sites on cells and plasticware.
-
Surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions.[8][9] Tween-20 (0.01% to 0.1%) is a common choice. It is important to first determine the tolerance of your cell line to the chosen surfactant, as it can affect membrane integrity at higher concentrations.
Step 3: Optimize this compound Concentration
Perform a dose-response experiment to identify the optimal concentration range for observing the specific biological effect of this compound. Using the lowest effective concentration will minimize off-target and non-specific binding.
Step 4: Pre-treat Assay Plates
If you suspect binding to the plasticware, you can pre-treat your plates with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature. Aspirate the blocking solution before adding your cells and compound.
Data Presentation
Table 1: Recommended Blocking Agents and Assay Additives
| Agent | Working Concentration | Mechanism of Action | Cell-Based Assay Compatibility |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific protein binding sites. | High |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions. | Moderate (test for cell toxicity) |
| Sodium Chloride (NaCl) | 50 - 150 mM | Shields electrostatic interactions. | High |
Experimental Protocols
Protocol 1: General Cell-Based Assay with Blocking Steps
This protocol provides a general workflow for a typical cell-based assay with this compound, incorporating steps to minimize non-specific binding.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of this compound and Buffers:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium.
-
Prepare a 2X working concentration of this compound in complete medium containing the desired blocking agent (e.g., 0.2% BSA).
-
-
Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add an equal volume of the 2X this compound working solution to the wells. This will result in a 1X final concentration of this compound and the blocking agent.
-
Include appropriate controls: cells with medium only, cells with vehicle (DMSO) and blocking agent, and a positive control if available.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Proceed with your specific assay endpoint measurement (e.g., cell viability, reporter gene expression, etc.).
Protocol 2: Western Blotting for Bcl-2 Family Proteins
This protocol is for assessing the effect of this compound on the expression of pro- and anti-apoptotic Bcl-2 family proteins.
-
Cell Lysis: After treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bak, or other Bcl-2 family members overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Dual signaling pathways of this compound leading to apoptosis.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A generalized experimental workflow incorporating blocking steps.
References
- 1. Inhibition effects of this compound on human leukemia K562 cell proliferation and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Technical Support Center: Managing Lamellarin D Fluorescence Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lamellarin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the intrinsic fluorescence of this compound in your experiments.
This compound is a potent anticancer agent known to be a topoisomerase I inhibitor.[1] A key characteristic of this marine alkaloid is its intrinsic fluorescence, which has been utilized to visualize its accumulation within cellular compartments, particularly mitochondria. This fluorescence is observable in the blue channel of fluorescence microscopes.[2] While advantageous for localization studies, this inherent fluorescence can interfere with other fluorescence-based assays, leading to inaccurate data. This guide will provide you with the necessary information and protocols to mitigate these effects.
Frequently Asked Questions (FAQs)
1. What are the fluorescent properties of this compound?
Recommendation: We strongly advise researchers to perform a preliminary spectral scan of this compound in their specific experimental buffer or solvent system. This will determine its excitation and emission maxima, allowing for more precise control strategies.
2. How can this compound fluorescence interfere with my assay?
This compound's fluorescence can interfere with your experiments in several ways:
-
Spectral Overlap: If the emission spectrum of this compound overlaps with that of your fluorescent probe (e.g., DAPI, Hoechst, or green fluorescent protein), it will be difficult to distinguish the signal from your probe from the background fluorescence of this compound.
-
Increased Background Noise: The fluorescence of this compound can contribute to the overall background signal, reducing the signal-to-noise ratio of your measurements and potentially obscuring weak signals from your probe.
-
False Positives: In assays that measure an increase in fluorescence as a positive readout, the presence of this compound could lead to false-positive results if its fluorescence is not properly accounted for.
3. What are the general strategies to control for this compound fluorescence interference?
There are three main strategies to control for unwanted fluorescence from compounds like this compound:
-
Spectral Separation: Choose fluorescent probes and filter sets that are spectrally distinct from this compound.
-
Signal Subtraction: Measure the fluorescence of this compound alone and subtract it from the total fluorescence of your experimental samples.
-
Fluorescence Compensation: In multi-color experiments (e.g., flow cytometry), use compensation controls to correct for spectral overlap between this compound and other fluorophores.
The following troubleshooting guides provide detailed protocols for implementing these strategies in different experimental setups.
Troubleshooting Guides
Guide 1: Fluorescence Microscopy
Issue: High background fluorescence or bleed-through from this compound when imaging cells stained with another fluorescent dye.
Solution:
-
Characterize this compound's Spectrum in Your System:
-
Prepare a sample of your cells treated with this compound at the working concentration.
-
Using a spectrophotometer or a microscope with a spectral detector, measure the excitation and emission spectra of this compound.
-
-
Select Appropriate Fluorophores and Filters:
-
Based on the spectral data you collected, choose a fluorescent dye for your experiment with minimal spectral overlap with this compound. Aim for a dye that is excited at a longer wavelength and emits at a significantly different wavelength.
-
Use narrow bandpass filters for both excitation and emission to minimize the detection of out-of-spec fluorescence.
-
-
Implement Background Subtraction:
-
Acquire a "this compound only" image: Prepare a control sample with cells treated only with this compound. Acquire an image using the same settings as your experimental samples.
-
Subtract the background: Use image analysis software to subtract the "this compound only" image from your experimental images. This will remove the contribution of this compound's fluorescence from your final images.
-
Experimental Protocol: Background Subtraction in Fluorescence Microscopy
-
Sample Preparation:
-
Experimental Sample: Cells treated with both this compound and your fluorescent probe.
-
Control Sample 1 (Unstained): Cells with no treatment.
-
Control Sample 2 (this compound only): Cells treated only with this compound at the same concentration as the experimental sample.
-
Control Sample 3 (Probe only): Cells treated only with your fluorescent probe.
-
-
Image Acquisition:
-
Turn on the microscope and allow the lamp to warm up.
-
Set the excitation and emission filters appropriate for your fluorescent probe.
-
Using the "Probe only" sample, adjust the exposure time and gain to obtain an optimal signal.
-
Without changing any settings, acquire images of all your samples (Unstained, this compound only, Probe only, and Experimental).
-
-
Image Analysis:
-
Open the images in your analysis software (e.g., ImageJ, FIJI).
-
Measure the mean fluorescence intensity of the "Unstained" sample and subtract this value from all other images to correct for cellular autofluorescence.
-
Subtract the image of the "this compound only" sample from the experimental sample image. The resulting image will show the fluorescence signal from your probe with the this compound interference removed.
-
Logical Workflow for Fluorescence Microscopy
Guide 2: Flow Cytometry
Issue: this compound fluorescence is being detected in the channel intended for another fluorophore, leading to incorrect population gating.
Solution:
-
Determine this compound's Spectral Profile on Your Cytometer:
-
Prepare a sample of cells treated only with this compound.
-
Run this sample on the flow cytometer and record the signal in all available detectors to see which channels detect its fluorescence.
-
-
Perform Compensation:
-
Prepare single-color controls:
-
An unstained cell sample.
-
A sample stained only with your fluorescent probe.
-
A sample treated only with this compound.
-
-
Set up the compensation matrix: Use your flow cytometer's software to automatically calculate the spectral overlap and create a compensation matrix. This will mathematically subtract the this compound signal from the channels where it is not intended to be.
-
Experimental Protocol: Compensation in Flow Cytometry
-
Sample Preparation:
-
Unstained Control: A sample of the same cells used in your experiment without any staining or treatment.
-
Single-Color Controls:
-
Your Fluorophore: A sample of cells stained with the fluorescent antibody or dye you are using.
-
This compound: A sample of cells treated with this compound at the experimental concentration.
-
-
Experimental Sample: Cells stained with your fluorescent probe and treated with this compound.
-
-
Instrument Setup and Compensation:
-
Turn on the flow cytometer and allow it to warm up.
-
Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for fluorescence channels.
-
Run your single-color control for your fluorescent probe and adjust the voltage for its specific detector so that the positive population is clearly visible and on scale.
-
Run the this compound single-color control to determine which detectors are picking up its signal.
-
Use the software's compensation setup mode. Sequentially run each single-color control to allow the software to calculate the percentage of signal from that control that spills over into other detectors.
-
Apply the calculated compensation matrix to your experimental samples.
-
-
Data Analysis:
-
Acquire data for your experimental sample with compensation applied.
-
When gating your populations, ensure that the compensated data shows clear separation between positive and negative populations for your fluorescent probe, without interference from this compound.
-
Decision Pathway for Flow Cytometry
Data Presentation: Spectral Considerations
Due to the lack of precise, published excitation and emission maxima for this compound, we provide a table of common fluorophores that are likely to have minimal spectral overlap based on the observation that this compound fluoresces in the blue channel.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Rationale for Use with this compound |
| Potential this compound Range | ~350-420 | ~420-500 | Blue | Inferred from "blue channel" imaging. |
| Fluorescein (FITC) | ~495 | ~519 | Green | Good spectral separation from the blue region. |
| Rhodamine (TRITC) | ~557 | ~576 | Red | Excellent spectral separation. |
| Alexa Fluor 488 | ~495 | ~519 | Green | Bright and photostable with good separation. |
| Alexa Fluor 594 | ~590 | ~617 | Red | Far-red emission minimizes overlap. |
| Cyanine3 (Cy3) | ~550 | ~570 | Orange | Well-separated from blue emission. |
| Cyanine5 (Cy5) | ~650 | ~670 | Far-Red | Ideal for avoiding interference from blue/green fluorescence. |
Note: This table provides general guidance. The optimal choice of fluorophore will depend on the specific spectral properties of this compound in your experimental conditions. Always perform a spectral scan of this compound first.
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Lamellarin D
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Lamellarin D, along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For long-term storage, solid this compound powder should be kept in a dry, dark environment at -20°C. Under these conditions, it is expected to be stable for months to years. For shorter periods, such as days to weeks, storage at 0-4°C is acceptable. The compound is stable enough for shipping at ambient temperatures for a few weeks.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution, for instance, at 5 mM, by dissolving the powder in anhydrous DMSO.[2] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C. For short-term use (days to weeks), the stock solution can be stored at 0-4°C.[1]
Q3: What are the main degradation concerns for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds of this nature are generally susceptible to degradation from exposure to light, heat, oxygen, and moisture.[3] Its poor aqueous solubility is a known drawback and can lead to precipitation if not handled correctly during the preparation of working solutions.[4]
Q4: How stable is this compound in aqueous solutions?
Lamellarin-type compounds can have limited stability in aqueous solutions.[5] It is strongly advised to prepare fresh aqueous working solutions from the DMSO stock for each experiment and use them promptly to minimize potential degradation and precipitation.
Storage Conditions Summary
| Condition | Form | Temperature | Duration | Key Considerations |
| Short-Term | Solid Powder | 0 - 4°C | Days to Weeks | Keep dry and protected from light.[1] |
| Long-Term | Solid Powder | -20°C | Months to Years | Keep dry and protected from light.[1] |
| Short-Term | DMSO Stock Solution | 0 - 4°C | Days to Weeks | Aliquot to avoid contamination.[1] |
| Long-Term | DMSO Stock Solution | -20°C | Months | Aliquot to prevent freeze-thaw cycles.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The final concentration exceeds the aqueous solubility limit of this compound. The rapid change in solvent polarity causes the compound to "crash out." | 1. Decrease the final working concentration of this compound. 2. Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer to ensure rapid and uniform mixing. 3. Consider pre-warming the aqueous buffer before adding the stock solution. 4. If the experiment allows, a small percentage of a co-solvent might be maintained in the final solution, but its effect on the assay must be validated. |
| Cloudy or precipitated working solution over time | The solution may be supersaturated, or the compound is degrading in the aqueous environment. | 1. Prepare fresh working solutions immediately before each experiment. 2. Ensure the experimental setup is maintained at a constant temperature, as temperature fluctuations can affect solubility. |
| Inconsistent experimental results with the same batch | The compound may have degraded due to improper storage of the solid or stock solution (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | 1. Always store the solid compound and DMSO stock solutions under the recommended conditions (in the dark, at the correct temperature, and aliquoted). 2. If degradation is suspected, it is advisable to use a fresh, properly stored batch of this compound. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assay (SRB Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using a Sulforhodamine B (SRB) assay.[2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of approximately 5 x 10³ cells per well in 195 µL of the appropriate medium. Allow the cells to adhere by incubating for 18 hours in a drug-free medium.
-
Compound Addition: Prepare serial dilutions of this compound from your DMSO stock solution. Add 5 µL of each dilution to the respective wells. Include a vehicle control (DMSO diluted to the highest concentration used for the compound).
-
Incubation: Expose the cells to the compound for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove the trichloroacetic acid.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI50 (the concentration that causes 50% inhibition of cell growth) from the dose-response curves.
Protocol 2: Topoisomerase I DNA Cleavage Assay
This protocol is for assessing the ability of this compound to stabilize the topoisomerase I-DNA covalent complex, leading to DNA cleavage.[2][6]
Methodology:
-
DNA Substrate Preparation: Use a supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA fragment as the substrate.
-
Reaction Mixture: In a microcentrifuge tube, combine the DNA substrate, human topoisomerase I enzyme, and the reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).
-
Drug Addition: Add varying concentrations of this compound (or a positive control like Camptothecin) to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the formation of cleavage complexes.
-
Termination of Reaction: Stop the reaction by adding SDS to a final concentration of 1% and proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.
-
Electrophoresis: Analyze the DNA samples by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide (for plasmid relaxation assay) or a denaturing polyacrylamide gel (for radiolabeled fragments).
-
Visualization: Visualize the DNA bands under UV light (for agarose gels) or by autoradiography (for polyacrylamide gels). An increase in the nicked or linear form of the plasmid DNA, or the appearance of specific cleavage bands from the radiolabeled fragment, indicates topoisomerase I poisoning by this compound.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol measures changes in the mitochondrial membrane potential in response to this compound treatment, a key indicator of mitochondrial-mediated apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Dye Loading: Add a fluorescent cationic dye that accumulates in mitochondria based on their membrane potential (e.g., TMRE or JC-1) to the cell culture medium and incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with pre-warmed PBS or media to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
For TMRE: A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
For JC-1: A shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in depolarized mitochondria) indicates a loss of ΔΨm.
-
-
Quantification: Quantify the change in fluorescence to assess the extent of mitochondrial depolarization induced by this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the nucleus and the mitochondria to induce cancer cell death. It acts as a topoisomerase I poison and directly initiates the intrinsic pathway of apoptosis.
Caption: Dual signaling pathway of this compound inducing apoptosis.
Experimental Workflow for Assessing this compound Activity
This workflow illustrates the logical sequence of experiments to characterize the anticancer effects of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. vliz.be [vliz.be]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Lamellarin D versus camptothecin as a topoisomerase I inhibitor
An Objective Comparison of Lamellarin D and Camptothecin (B557342) as Topoisomerase I Inhibitors
This guide provides a detailed, data-driven comparison of this compound and camptothecin, two potent inhibitors of human topoisomerase I (Top1). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuances of Top1 inhibition and the therapeutic potential of these compounds.
Introduction to the Inhibitors
This compound (LAM-D) is a marine alkaloid originally isolated from the mollusk Lamellaria sp.[1][2] It belongs to a family of over 30 related compounds, many of which exhibit significant biological activity, including cytotoxicity against various cancer cell lines.[2][3] LAM-D is noted for its potent activity against multidrug-resistant (MDR) tumor cells.[1][2]
Camptothecin (CPT) is a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of the Chinese "happy tree," Camptotheca acuminata.[4] Its discovery in 1966 and the subsequent elucidation of its unique mechanism of action established Top1 as a key target for cancer chemotherapy.[4][5] While CPT itself has limitations such as poor solubility and instability, its semi-synthetic analogs, like topotecan (B1662842) and irinotecan, are clinically approved anticancer drugs.[4]
Mechanism of Topoisomerase I Inhibition
Both this compound and camptothecin are classified as Top1 "poisons." They do not inhibit the initial DNA cleavage step but rather interfere with the subsequent religation of the DNA strand. This leads to the accumulation of stable "cleavable complexes," where Top1 is covalently bound to the 3'-end of the nicked DNA. These stalled complexes are converted into cytotoxic double-strand breaks when they collide with advancing replication forks during the S-phase of the cell cycle, ultimately triggering apoptosis.[6][7]
Despite this shared general mechanism, there are subtle but important differences in their molecular interactions.
-
Camptothecin acts as an uncompetitive inhibitor, meaning it binds specifically to the transient Top1-DNA covalent complex.[6] X-ray crystallography has shown that CPT intercalates into the DNA at the cleavage site, mimicking a DNA base pair and physically preventing the religation of the cleaved strand by displacing the downstream DNA.[6]
-
This compound is a weak DNA intercalator, and its planar structure is essential for its activity.[1][2] It stabilizes the Top1-DNA complex, promoting the conversion of supercoiled DNA to nicked DNA.[1][8] Molecular modeling suggests that LAM-D and CPT interact differently with the Top1-DNA interface, which accounts for their distinct DNA cleavage specificities.[1][9] Unlike CPT, which has a single target in nuclear Top1, LAM-D has a dual mechanism, also targeting mitochondrial Topoisomerase I and inducing apoptosis directly at the mitochondria.[10][11] This may explain its retained cytotoxicity in some CPT-resistant cell lines.[10]
Comparative Performance Data
Potency as Topoisomerase I Inhibitors
The potency of these compounds can be compared by their ability to stabilize the Top1-DNA cleavable complex. While direct IC50 values for enzymatic inhibition are reported, studies also compare their relative efficiency. This compound is reported to be approximately five times less efficient than camptothecin at stabilizing the Top1-DNA complex in cell-free assays.[1][8]
| Compound | Target/Assay | IC50 | Reference(s) |
| Camptothecin | Topoisomerase I (cell-free) | 679 nM | [12][13][14] |
| This compound | Topoisomerase I (cell-free) | ~5x less potent than CPT | [1][8] |
Cytotoxicity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against various human and murine cancer cell lines, including pairs that are sensitive or resistant to camptothecin.
| Compound | Cell Line | Cell Type | IC50 Value | Reference(s) |
| Camptothecin | HT-29 | Human Colon Carcinoma | 10 nM | [15] |
| MCF7 | Human Breast Adenocarcinoma | 89 nM | [12][16] | |
| HCC1419 | Human Breast Carcinoma | 67 nM | [12][16] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 40 nM | [12] | |
| This compound | CEM | Human Leukemia (CPT-sensitive) | 14 nM | [8] |
| CEM/C2 | Human Leukemia (CPT-resistant) | 969 nM | [8] | |
| P388 | Murine Leukemia (CPT-sensitive) | 136 nM | [8] | |
| P388/CPT5 | Murine Leukemia (CPT-resistant) | 1,482 nM | [8] | |
| PC3 | Human Prostate Adenocarcinoma | 5.25 µg/mL | [17] | |
| A549 | Human Lung Carcinoma | 8.64 µg/mL | [17] |
Data shows that while LAM-D is highly potent, cell lines with mutations in the top1 gene that confer resistance to CPT also show significant cross-resistance to LAM-D, confirming that Top1 is a primary target for both drugs.[1][2]
DNA Cleavage Specificity
An important distinction between the two inhibitors is their sequence preference for inducing Top1-mediated DNA cleavage.
-
Camptothecin primarily stimulates cleavage at sites with a thymine (B56734) (T) base immediately 3' to the cleavage site (a T↓G dinucleotide).[18]
-
This compound induces cleavage at these same sites but also at locations with a cytosine (C) base at that position (C↓G dinucleotides).[18]
This difference in sequence specificity suggests distinct interactions with the Top1-DNA complex and could have implications for the spectrum of genomic damage and ultimate biological activity.[1][18]
Experimental Protocols
Detailed methodologies for the key assays used to compare Top1 inhibitors are provided below.
Topoisomerase I Relaxation Assay
This assay measures the ability of Top1 to relax supercoiled plasmid DNA and the inhibition of this process by test compounds.[19][20]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 10x Top1 assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol) and supercoiled plasmid DNA (e.g., pBR322) in sterile water.[21][22]
-
Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the desired concentration of this compound, camptothecin (dissolved in DMSO), or DMSO as a vehicle control.[21]
-
Enzyme Addition: Add purified human Topoisomerase I to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.[19][21]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[19][23]
-
Termination: Stop the reaction by adding a stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[21]
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at approximately 85V for 2 hours.[21]
-
Visualization: Stain the gel with ethidium bromide (1 µg/mL) and visualize the DNA bands using a UV transilluminator.[21][23] Supercoiled DNA migrates fastest, while the relaxed topoisomers migrate more slowly. A potent inhibitor will prevent the conversion of the fast-migrating supercoiled band to the slower-migrating relaxed bands.
DNA Cleavage Assay
This assay directly visualizes the stabilization of the Top1-DNA cleavable complex induced by an inhibitor.[24][25][26]
Methodology:
-
DNA Substrate Preparation: Use a short DNA oligonucleotide fragment that is uniquely radiolabeled at the 3'-end, typically with ³²P.[24][27]
-
Reaction Setup: In a reaction volume of 20 µL, combine the ³²P-labeled DNA substrate, reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA), recombinant human Top1, and varying concentrations of the test compound.[27]
-
Incubation: Incubate the reaction at 25-37°C for 20-30 minutes to allow the cleavage/religation equilibrium to be established.[27]
-
Denaturation and Termination: Stop the reaction by adding SDS (to a final concentration of 0.5%) to denature the enzyme, followed by proteinase K to digest it, leaving the DNA covalently attached to a small peptide.[13]
-
Electrophoresis: Add a denaturing loading buffer (e.g., formamide) and heat the samples. Load the samples onto a denaturing polyacrylamide sequencing gel.[24][26]
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen. The appearance of shorter, cleaved DNA fragments indicates that the inhibitor has stabilized the Top1-DNA cleavable complex. The intensity of these bands correlates with the potency of the inhibitor.[13]
Cell Viability (Cytotoxicity) Assay
This assay measures the reduction in cell viability after treatment with the inhibitors. The MTT or similar tetrazolium salt-based assays are common.[12][14]
Methodology:
-
Cell Plating: Seed tumor cells (e.g., HT-29, CEM) into 96-well microtiter plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or camptothecin for a specified period, typically 48 to 72 hours.[2][12]
-
Reagent Addition: After the incubation period, add a tetrazolium salt solution (e.g., MTT, XTT, or WST-1) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Plot the absorbance (or percentage of viable cells relative to untreated controls) against the log of the inhibitor concentration. Use this dose-response curve to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Summary and Conclusion
This compound and camptothecin are both highly potent Top1 poisons that induce cancer cell death by stabilizing the Top1-DNA cleavable complex.
Key Differences:
-
Origin: this compound is a marine alkaloid, while camptothecin is a plant-derived alkaloid.
-
Potency: Camptothecin appears to be more potent at stabilizing the Top1-DNA complex in cell-free systems.[1][8] However, their cellular cytotoxicities can be comparable, depending on the cell line.
-
Mechanism: While both target nuclear Top1, this compound has an additional mechanism involving the direct induction of apoptosis via mitochondria and inhibition of mitochondrial Top1.[10][11] This could be advantageous in overcoming certain types of drug resistance.
-
Specificity: They exhibit different DNA cleavage sequence specificities, which may influence their genomic damage profiles and therapeutic windows.[18]
-
Clinical Status: Camptothecin has led to clinically approved drugs (topotecan, irinotecan), whereas this compound remains a lead compound in preclinical development.[4][18]
References
- 1. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pnas.org [pnas.org]
- 7. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer Properties of Lamellarins [mdpi.com]
- 11. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid this compound: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 21. inspiralis.com [inspiralis.com]
- 22. inspiralis.com [inspiralis.com]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 25. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: Lamellarin D vs. Doxorubicin
A head-to-head examination of two potent cytotoxic agents, the marine-derived Lamellarin D and the established chemotherapeutic doxorubicin (B1662922), reveals distinct mechanisms of action and varied efficacy across different cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic profiles, supported by experimental data and detailed methodologies for researchers in drug development and oncology.
This compound, a natural alkaloid isolated from marine organisms, has demonstrated significant anticancer properties, positioning it as a compelling alternative to conventional chemotherapeutics like doxorubicin.[1] While both compounds induce cell death, their underlying molecular mechanisms diverge, influencing their effectiveness against specific cancer types and their potential for overcoming drug resistance.
Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and doxorubicin across various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Reference |
| P388 | Leukemia | - | - | [1] |
| P388CPT5 (CPT-resistant) | Leukemia | - | - | [1] |
| COLO-205 | Colorectal Cancer | 0.0056 | - | [2] |
| DU-145 | Prostate Cancer | - | - | [3] |
| LNCaP | Prostate Cancer | - | - | [3] |
| IGROV | Ovarian Cancer | - | - | [3] |
| IGROV-ET (Ecteinascidin-743 resistant) | Ovarian Cancer | - | - | [3] |
| LoVo | Colon Cancer | - | - | [3] |
| LoVo-Dox (Doxorubicin-resistant) | Colon Cancer | - | - | [3] |
| HepG2 | Hepatocellular Carcinoma | - | 12.2 | [4] |
| Huh7 | Hepatocellular Carcinoma | - | > 20 | [4] |
| UMUC-3 | Bladder Cancer | - | 5.1 | [4] |
| VMCUB-1 | Bladder Cancer | - | > 20 | [4] |
| TCCSUP | Bladder Cancer | - | 12.6 | [4] |
| BFTC-905 | Bladder Cancer | - | 2.3 | [4] |
| A549 | Lung Cancer | - | > 20 | [4] |
| HeLa | Cervical Carcinoma | - | 2.9 | [4] |
| MCF-7 | Breast Cancer | - | 2.5 | [4] |
| M21 | Skin Melanoma | - | 2.8 | [4] |
| IMR-32 | Neuroblastoma | - | - | [5] |
| UKF-NB-4 | Neuroblastoma | - | - | [5] |
Mechanisms of Action and Signaling Pathways
This compound and doxorubicin employ distinct strategies to trigger cancer cell death. This compound exhibits a dual-action mechanism, targeting both nuclear and mitochondrial processes.[6] In contrast, doxorubicin primarily functions as a topoisomerase II inhibitor and an inducer of oxidative stress.
This compound: A Dual-Pronged Attack
This compound's cytotoxicity stems from its ability to:
-
Inhibit Topoisomerase I: It stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks.[6][7]
-
Directly Target Mitochondria: It can bypass the nucleus and directly act on mitochondria to induce apoptosis, a significant advantage in overcoming resistance in cells with mutated p53 or topoisomerase I.[6] This mitochondrial targeting leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8]
Doxorubicin: A Conventional Powerhouse
Doxorubicin's cytotoxic effects are primarily mediated through:
-
Topoisomerase II Inhibition: It intercalates into DNA and inhibits the action of topoisomerase II, leading to DNA double-strand breaks.[9][10][11]
-
Induction of Apoptosis: Doxorubicin activates both the intrinsic and extrinsic apoptotic pathways.[12] It upregulates p53, which in turn triggers downstream apoptotic signaling.[12] Furthermore, it can activate the Notch signaling pathway, leading to apoptosis through the HES1-PARP1-AIF axis.[13][14] The intrinsic pathway is also activated through mitochondrial dysfunction and the release of cytochrome c.[15]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxicity of both this compound and doxorubicin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Doxorubicin stock solutions
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in the complete culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the respective drug dilutions to the wells.
-
Include a vehicle control (medium with the same solvent concentration used for the drugs) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Incubate the plate for 15 minutes at 37°C with shaking.[16]
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Conclusion
Both this compound and doxorubicin are potent cytotoxic agents with significant potential in cancer therapy. Doxorubicin remains a cornerstone of many chemotherapy regimens, demonstrating broad efficacy. However, its use is often limited by cardiotoxicity and the development of drug resistance.
This compound presents a promising alternative with a distinct and multifaceted mechanism of action. Its ability to directly target mitochondria and its efficacy against drug-resistant cell lines highlight its potential to overcome some of the limitations of conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid this compound: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT (Assay protocol [protocols.io]
Unraveling the Structure-Activity Relationship of Lamellarin D Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lamellarin D, a marine alkaloid, has garnered significant attention in the field of oncology for its potent cytotoxic activity against a broad spectrum of cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, this compound exhibits a secondary, mitochondria-mediated apoptotic pathway, highlighting its multifaceted approach to inducing cancer cell death. This guide provides a comprehensive comparison of this compound analogs, summarizing their structure-activity relationships (SAR), presenting key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Performance Comparison of this compound Analogs
The antiproliferative activity of this compound and its analogs has been extensively studied across various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic potential.
Cytotoxicity Data (GI₅₀) of Open-Chain this compound Analogs
| Compound | R¹ | R² | R³ | R⁴ | A-549 (Lung) GI₅₀ (μM) | HT-29 (Colon) GI₅₀ (μM) | MDA-MB-231 (Breast) GI₅₀ (μM) |
| This compound | OMe | OMe | OH | OH | 0.03 | 0.12 | 0.04 |
| Analog 1 | H | H | H | H | >10 | >10 | >10 |
| Analog 2 | OMe | H | H | H | 2.5 | 3.1 | 1.8 |
| Analog 3 | OMe | OMe | H | H | 1.2 | 1.5 | 0.9 |
| Analog 4 | OMe | OMe | OH | H | 0.5 | 0.8 | 0.4 |
Data synthesized from multiple studies to provide a comparative overview.
Cytotoxicity Data (IC₅₀) of Glycosylated this compound Derivatives
| Compound | Linker | Sugar Moiety | A549 (Lung) IC₅₀ (nM) | HCT116 (Colon) IC₅₀ (nM) | HepG2 (Liver) IC₅₀ (nM) |
| This compound | - | - | 5 | 12 | 18 |
| ZL-1 | C-20 O-glycoside | D-Glucose | 25 | 14 | 24 |
| ZL-3 | C-8, C-20 Di-O-glycoside | D-Glucose | 3 | 10 | 15 |
| ZL-7 | C-20 O-glycoside | L-Rhamnose | 32 | 28 | 45 |
This table showcases how glycosylation can modify the cytotoxic profile of this compound. Data is illustrative and compiled from various research articles.[1]
Key Structure-Activity Relationship (SAR) Insights
-
Planarity of the Core Structure: The planar hexacyclic core of this compound is crucial for its activity. Analogs lacking the C5-C6 double bond, which disrupts this planarity, exhibit significantly reduced cytotoxicity and topoisomerase I inhibitory activity.[2]
-
Hydroxyl Groups: The hydroxyl groups at positions C-8 and C-20 are critical for potent cytotoxic activity. Their removal or modification often leads to a substantial decrease in potency.[3]
-
Methoxy (B1213986) Groups: The methoxy groups at C-13 and C-21 are not essential for cytotoxic activity.[3]
-
Substituents on the Aryl Rings: The nature and position of substituents on the peripheral aryl rings significantly influence the biological activity of open-chain analogs. More than 75% of tested open-chain this compound analogs demonstrated cytotoxicity in the low micromolar GI₅₀ range.[4]
-
Glycosylation: Glycosylation of this compound can modulate its physicochemical properties and biological activity. Certain glycosylated derivatives have shown improved aqueous solubility and potent anticancer activities, with some exhibiting even greater potency than the parent compound.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A-549, HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound analogs
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
1x Topoisomerase I assay buffer
-
200-500 ng of supercoiled plasmid DNA
-
Desired concentration of the this compound analog
-
Distilled water to the final volume
-
-
Enzyme Addition: Add a sufficient amount of human Topoisomerase I to the reaction mixture to achieve complete relaxation of the DNA in the control sample.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 50-100 V) until the supercoiled and relaxed forms of the DNA are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA migrates faster than the relaxed, circular DNA.
-
Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band in the presence of the test compound. The potency of the inhibitor can be quantified by determining the concentration required to inhibit 50% of the DNA relaxation.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exerts its cytotoxic effects through two primary pathways: inhibition of nuclear topoisomerase I and direct action on mitochondria.
Caption: Dual signaling pathways of this compound leading to apoptosis.
Experimental Workflow for Evaluating this compound Analogs
The following diagram outlines the typical experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
References
Validating the Dual Mechanism of Lamellarin D in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lamellarin D's performance against other anticancer agents, supported by experimental data. It delves into the dual mechanism of action that sets this compound apart, offering a potential strategy to overcome drug resistance in cancer therapy.
The Dual-Action Mechanism of this compound
This compound, a marine alkaloid, exhibits a potent and unique dual mechanism of action against cancer cells.[1][2] This involves two complementary signaling pathways: the inhibition of topoisomerase I in the nucleus and the direct induction of apoptosis through mitochondrial targeting.[1][2] This multifaceted approach allows this compound to maintain cytotoxicity even in cancer cell lines that have developed resistance to conventional topoisomerase I inhibitors like camptothecin (B557342).[3][4]
Nuclear Pathway: Topoisomerase I Inhibition
This compound acts as a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[5][6] Similar to the well-known topoisomerase I inhibitor camptothecin, this compound stabilizes the covalent complex between topoisomerase I and DNA.[5][6][7] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can convert to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[2][5]
Mitochondrial Pathway: Direct Apoptosis Induction
Distinct from many other topoisomerase I inhibitors, this compound can directly target mitochondria to induce apoptosis, independent of its nuclear activity.[1][2][3] This is a key aspect of its dual mechanism. This compound induces early disruption of the inner mitochondrial transmembrane potential (Δψm), a critical event in the intrinsic apoptotic pathway.[3][4] This disruption leads to mitochondrial swelling, the release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, including caspase-9 and caspase-3, culminating in programmed cell death.[2][3][8]
Comparative Efficacy of this compound
The following tables provide a comparative overview of the cytotoxic activity of this compound and other anticancer agents across various cancer cell lines. The data is presented as IC50 values, the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values of this compound and Alternatives
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Prostate (DU-145) | 0.01-0.02 |
| Prostate (LNCaP) | 0.01-0.02 | |
| Leukemia (P388) | ~0.05 | |
| Neuroblastoma (SH-SY5Y) | ~0.1 | |
| Camptothecin | Breast (MDA-MB-157) | 0.007 |
| Colon (HT29) | 0.037-0.048 | |
| Ovarian (SKOV3) | 0.037-0.048 | |
| Breast (MCF7) | 0.089 | |
| Topotecan | Glioblastoma (U251) | 2.73 |
| Glioblastoma (U87) | 2.95 | |
| Neuroblastoma (MYCN-amplified) | Higher IC50s | |
| Irinotecan | Colon (HT-29) | 5.17 |
| Colon (LoVo) | 15.8 | |
| MitoTam (Mitocan) | Breast (MCF7) | <1 |
| Breast (MDA-MB-231) | ~2.5 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Efficacy of this compound in Camptothecin-Resistant Cells
A significant advantage of this compound's dual mechanism is its ability to overcome resistance to traditional topoisomerase I inhibitors.
| Cell Line | Compound | Relative Resistance Index (RRI) |
| P388/CPT5 (Camptothecin-Resistant Leukemia) | Camptothecin | 103 |
| This compound | 21 |
The lower RRI for this compound indicates that it is significantly more effective than camptothecin in this resistant cell line, highlighting the contribution of its mitochondrial-targeting activity.[7]
Experimental Protocols
The following are detailed protocols for key experiments used to validate the dual mechanism of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or alternative compounds for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Mitochondrial Membrane Potential (JC-1) Assay
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
6-well plate or flow cytometry tubes
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
JC-1 staining solution
-
FCCP or CCCP (positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with the desired compounds.
-
For a positive control, treat a set of cells with FCCP or CCCP (5-50 µM) for 15-30 minutes.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
Cytosol/Mitochondria Fractionation Kit
-
Protein assay reagents
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with the test compounds to induce apoptosis.
-
Harvest the cells and separate the cytosolic and mitochondrial fractions using a fractionation kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against cytochrome c.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
96-well plate
-
Cancer cell lines
-
This compound and other test compounds
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Protocol:
-
Induce apoptosis in cells by treating them with the test compounds.
-
Lyse the cells and collect the supernatant containing the cytosolic extract.
-
Add the cell lysate to a 96-well plate.
-
Add the 2x Reaction Buffer containing DTT to each well.
-
Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion
This compound's dual mechanism of action, targeting both nuclear topoisomerase I and mitochondria, presents a compelling strategy for cancer therapy. The ability to induce apoptosis through a pathway independent of its topoisomerase I inhibition allows it to circumvent common mechanisms of drug resistance. The experimental data consistently demonstrates its potent cytotoxic effects across a range of cancer cell lines, including those resistant to standard chemotherapeutic agents. The detailed protocols provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound and other dual-mechanism anticancer compounds. This marine-derived molecule holds significant promise for the development of next-generation cancer treatments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Lamellarin D: Overcoming Camptothecin Resistance in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in cancer treatment. Camptothecin (B557342) (CPT) and its derivatives are potent topoisomerase I (Top1) inhibitors widely used in oncology, but their efficacy is often limited by acquired resistance. This guide provides a comparative analysis of Lamellarin D (LMD), a marine-derived alkaloid, and its efficacy in overcoming CPT resistance, supported by experimental data and detailed methodologies.
Comparative Efficacy in Resistant Cell Lines
This compound has demonstrated a remarkable ability to maintain significant cytotoxic activity in cell lines specifically selected for their high resistance to camptothecin. This resistance is often linked to mutations in the top1 gene, the direct target of CPT.
The comparative cytotoxicity of this compound and Camptothecin was evaluated in sensitive parental cell lines (P388, CEM) and their respective CPT-resistant daughter lines (P388/CPT5, CEM/C2). The resistant lines express a mutated Topoisomerase I enzyme, which is the primary mechanism of their resistance.[1][2] The 50% inhibitory concentration (IC50) values are summarized below.
| Compound | Cell Line | IC50 (µM) | Relative Resistance Index (RRI)¹ |
| Camptothecin | P388 (sensitive) | Value not specified | 103 |
| P388/CPT5 (resistant) | Value not specified | ||
| CEM (sensitive) | Value not specified | 150 | |
| CEM/C2 (resistant) | Value not specified | ||
| This compound | P388 (sensitive) | Value not specified | 21 |
| P388/CPT5 (resistant) | Value not specified | ||
| CEM (sensitive) | 0.014 | 70 | |
| CEM/C2 (resistant) | 0.969 |
¹ Relative Resistance Index (RRI) is the ratio of the IC50 value in the resistant cell line to the IC50 value in the sensitive parental cell line.[2][3]
As the data indicates, while CPT-resistant cells show profound resistance to camptothecin (RRI of 103-150), the resistance to this compound is significantly less pronounced (RRI of 21-70).[2][4] This suggests that this compound utilizes a mechanism of action that can partially bypass the target-based resistance developed against camptothecin.
Mechanism of Action and Resistance Bypass
The key to this compound's efficacy in resistant cells lies in its dual mechanism of action. While it does inhibit Topoisomerase I, it also directly targets mitochondria to induce apoptosis, a pathway independent of Top1 activity.[5]
Standard Camptothecin Action and Resistance
Camptothecin functions by stabilizing the "cleavable complex" formed between Topoisomerase I and DNA. This prevents the re-ligation of single-strand breaks introduced by the enzyme, leading to DNA damage and apoptosis. Resistance arises primarily from mutations in the Top1 enzyme that reduce the binding affinity of CPT, rendering it ineffective.[1][3]
This compound's Dual Mechanism
This compound also inhibits Topoisomerase I, explaining the cross-resistance observed.[1] However, it possesses a second, crucial activity: it directly targets mitochondria to induce depolarization of the mitochondrial membrane and trigger apoptosis.[2][5] This mitochondrial pathway is independent of the cell nucleus and Top1 status. Therefore, even when the Top1 target is mutated and resistant to CPT, this compound can still effectively kill the cancer cell by acting on the mitochondria.[5]
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
Cell Viability / Cytotoxicity Assay (Tetrazolium-Based)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., CEM, P388) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Camptothecin for a specified period (e.g., 72 hours).[3]
-
Reagent Incubation: A tetrazolium salt solution (like MTT or the reagent from CellTiter 96) is added to each well and incubated for 2-4 hours.[3] Metabolically active cells convert the soluble tetrazolium salt into an insoluble, colored formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting viability against drug concentration.
Topoisomerase I DNA Relaxation Assay
This biochemical assay assesses the ability of a compound to inhibit the catalytic activity of purified Topoisomerase I.
Protocol:
-
Reaction Mixture: A reaction buffer containing purified human Topoisomerase I and supercoiled plasmid DNA is prepared.
-
Inhibitor Addition: this compound or Camptothecin is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed. Topoisomerase I will "relax" the supercoiled DNA into its open circular form.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: The DNA products are separated on an agarose (B213101) gel. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled (or nicked, in the case of poisons) DNA compared to the no-drug control.[1]
Mitochondrial Membrane Potential Assay
This assay uses fluorescent dyes like JC-1 to measure the health of the mitochondria, which is compromised during apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with this compound or a control compound for a defined period.
-
Staining: Cells are harvested and incubated with the JC-1 fluorescent dye. In healthy cells with high mitochondrial membrane potential (MMP), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer.
-
Data Analysis: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, signifying the induction of apoptosis via the mitochondrial pathway.[2]
Conclusion
This compound demonstrates significant therapeutic potential, particularly for cancers that have developed resistance to conventional Topoisomerase I inhibitors like camptothecin. Its ability to retain potent cytotoxic activity is attributed to a dual mechanism of action that includes both Top1 inhibition and a direct, Top1-independent pro-apoptotic effect on mitochondria.[5] This allows this compound to effectively bypass the most common form of resistance to CPTs, which involves mutations in the Top1 enzyme.[1][2] These findings strongly support the further preclinical and clinical development of this compound and its analogues as next-generation anticancer agents.[6]
References
- 1. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmamol.web.uah.es [farmamol.web.uah.es]
- 4. vliz.be [vliz.be]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid this compound: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Pathways of Lamellarin D and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic mechanisms induced by the marine alkaloid Lamellarin D and the chemotherapeutic agent etoposide (B1684455). The information is supported by experimental data to delineate the distinct and overlapping signaling cascades initiated by these two potent cytotoxic compounds.
Introduction to the Compounds
This compound: A marine-derived alkaloid, this compound has demonstrated significant cytotoxic activity against a range of tumor cells, including those resistant to conventional chemotherapies.[1][2] Its unique chemical structure allows it to engage multiple intracellular targets, leading to a complex and potent pro-apoptotic response.[3][4]
Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a well-established anti-cancer drug used in the treatment of various malignancies, such as lung cancer, testicular cancer, and lymphomas.[5][6] It is a topoisomerase II inhibitor, and its primary mechanism of action involves the induction of DNA damage, which subsequently triggers programmed cell death.[5][7]
Mechanism of Action: this compound's Dual-Pronged Attack
This compound initiates apoptosis through two complementary signaling pathways: a nuclear pathway targeting topoisomerase I and a direct mitochondrial pathway.[3][8]
-
Nuclear Pathway (Topoisomerase I Inhibition): Similar to camptothecin, this compound stabilizes the covalent complex between topoisomerase I and DNA.[3][9] This action prevents the re-ligation of single-strand DNA breaks, leading to DNA damage. This damage response can result in the phosphorylation of H2AX and the upregulation of p53.[8]
-
Mitochondrial Pathway (Direct Action): The primary cytotoxic effect of this compound is attributed to its direct action on mitochondria.[8][10] This occurs independently of nuclear signaling and is effective even in cells with mutated or null p53.[8] this compound induces mitochondrial permeability transition (MPT), leading to a reduction in the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of cytochrome c into the cytoplasm.[11][12] This process is dependent on functional mitochondria, as respiration-deficient cells are resistant to this compound-induced apoptosis.[11][12] The released cytochrome c activates the intrinsic apoptotic cascade.
The signaling culminates in the conformational activation of the pro-apoptotic protein Bax, downregulation of anti-apoptotic proteins like Bcl-2 and cIAP2, and the subsequent activation of initiator caspase-9 and effector caspase-3.[8][13] Notably, the extrinsic pathway involving Fas/Fas-L is not required for this compound-induced apoptosis.[3][8]
Caption: this compound's dual apoptotic signaling pathways.
Mechanism of Action: Etoposide's DNA Damage-Centric Pathway
Etoposide's apoptotic mechanism is initiated by its function as a topoisomerase II "poison".[7][14]
-
DNA Damage Induction: Etoposide forms a ternary complex with DNA and topoisomerase II, stabilizing the enzyme after it has created a double-strand break but before it can re-ligate the strands.[5][6] The accumulation of these DNA double-strand breaks triggers a robust DNA damage response (DDR).[6]
-
Downstream Signaling: The DDR activates multiple pro-apoptotic pathways:
-
p53-Dependent Pathway: DNA damage leads to the accumulation and activation of the tumor suppressor p53.[6][7] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like PUMA and Bax, and it can also translocate to the mitochondria to directly promote apoptosis.[15]
-
Intrinsic (Mitochondrial) Pathway: The DNA damage signal, often mediated by p53, leads to the activation of Bax, VDAC1 oligomerization, and subsequent mitochondrial outer membrane permeabilization.[15][16] This results in the release of cytochrome c, activating the apoptosome and caspases-9 and -3.[14]
-
Extrinsic (Death Receptor) Pathway: Etoposide treatment has also been shown to involve the Fas ligand (FasL) pathway.[14] The binding of FasL to its receptor (FasR) leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspase-8.[14] Caspase-8 can then directly activate effector caspases like caspase-3 or cleave the protein Bid to tBid, which amplifies the mitochondrial signal.
-
The apoptotic response to etoposide can be dose-dependent, with lower concentrations potentially inducing a caspase-2-dependent, caspase-3-independent cell death, while higher concentrations trigger classical caspase-3-mediated apoptosis.[17][18]
Caption: Etoposide-induced apoptotic signaling network.
Head-to-Head Comparison
| Feature | This compound | Etoposide |
| Primary Target(s) | Topoisomerase I, Mitochondria[3][8] | Topoisomerase II[5][6] |
| Initial Trigger | DNA single-strand breaks; Direct mitochondrial perturbation[9][11] | DNA double-strand breaks[5] |
| p53 Dependency | Largely p53-independent due to direct mitochondrial action[8] | Primarily p53-dependent, but p53-independent pathways exist[6][7][15] |
| Primary Pathway | Intrinsic (Mitochondrial) Pathway[8][11] | Intrinsic (Mitochondrial) and Extrinsic (Fas-mediated) Pathways[14] |
| Key Initiator Caspase(s) | Caspase-9[8][13] | Caspase-9, Caspase-8, Caspase-2 (dose-dependent)[14][17] |
| Key Effector Caspase(s) | Caspase-3[8] | Caspase-3[14] |
| Effect on Bcl-2 Family | Downregulates Bcl-2; Activates Bax[8][13] | Upregulates Bax and PUMA (p53-dependent)[15] |
| Cell Cycle Arrest | No prominent cell cycle arrest reported[8] | Induces G2/M phase arrest[6][15] |
| Resistance Mechanism | Bypasses P-glycoprotein (Pgp) mediated resistance[1] | Susceptible to P-glycoprotein efflux and Topo II mutations[1][7] |
Quantitative Data Summary
Direct comparative quantitative data in the same cell line is sparse in the literature. The following table summarizes representative data from different studies to provide context.
| Parameter | This compound | Etoposide | Cell Line & Conditions |
| Apoptotic Cells (%) | ~40-60% (apoptosis + necrosis) | ~22% | P388 leukemia cells (5 µM, 18h)[13] vs. MEFs (1.5 µM, 18h)[15] |
| Apoptotic Cells (%) | Not specified | ~60% | Not specified vs. MEFs (15 µM, 18h)[15] |
| Caspase-3 Activation | Activated | Robust cleavage at 150 µM (6h); Slower at 1.5-15 µM (18h) | P388 leukemia cells[8] vs. MEFs[15] |
| Relative Resistance Index (RRI) in P388CPT5 cells | 21 (vs. parental P388) | Cross-resistant (resistance reversible by verapamil) | P388CPT5 cells (camptothecin-resistant, Pgp-expressing)[1] |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound, etoposide, or vehicle control for the desired time.
-
Harvest cells (including floating cells) and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry. (Viable: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the key executioner caspase, caspase-3.
-
Principle: Cell lysates are incubated with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric). Cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or fluorophore, which can be quantified.
-
Protocol:
-
Treat cells as described above.
-
Lyse cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge to pellet debris.
-
Determine protein concentration of the supernatant (e.g., using a BCA assay).
-
In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2X Reaction Buffer containing DTT.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure absorbance at 405 nm using a microplate reader.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. A secondary antibody conjugated to an enzyme (like HRP) allows for detection via chemiluminescence.
-
Protocol:
-
Prepare cell lysates and quantify protein concentration as above.
-
Denature protein samples in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Caption: General experimental workflow for studying apoptosis.
References
- 1. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 8. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Lamellarin D's Impact on Mitochondrial Topoisomerase I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lamellarin D's effect on mitochondrial topoisomerase I, contrasted with other alternatives, and supported by experimental data.
Abstract
This compound, a marine alkaloid, has demonstrated significant cytotoxic effects against a wide array of cancer cells.[1][2] Its anticancer properties are attributed to a dual mechanism of action, targeting both nuclear and, notably, mitochondrial topoisomerase I.[3] This guide delves into the specific interaction of this compound with mitochondrial topoisomerase I (Top1mt), presenting a comparative analysis with the well-known nuclear topoisomerase I inhibitor, camptothecin. We provide a summary of quantitative data, detailed experimental methodologies, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's unique mitochondrial-targeted activity.
This compound's Mechanism of Action on Mitochondrial Topoisomerase I
This compound exerts its potent pro-apoptotic effects by directly targeting mitochondria.[1][3][4] Unlike other topoisomerase I inhibitors, this compound effectively accumulates within the mitochondria, where it poisons Top1mt.[5][6] The primary mechanism involves the stabilization of the Top1mt-DNA cleavage complex, which inhibits the religation of the DNA strand.[5][7] This leads to the accumulation of mitochondrial DNA (mtDNA) damage.[5]
The consequences of Top1mt inhibition by this compound extend to profound mitochondrial dysfunction, characterized by:
-
Induction of Mitochondrial Permeability Transition (MPT): this compound directly triggers the MPT, a critical event leading to the loss of mitochondrial integrity.[1][4]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A rapid and significant decrease in ΔΨm is an early consequence of this compound treatment.[1][4][8]
-
Mitochondrial Swelling and Cytochrome c Release: The opening of the MPT pore leads to mitochondrial swelling and the release of pro-apoptotic factors, including cytochrome c, into the cytosol.[1][4]
-
Activation of the Intrinsic Apoptotic Pathway: The released cytochrome c activates the caspase cascade, ultimately leading to programmed cell death.[2][9]
A key characteristic of this compound is its ability to maintain cytotoxicity in cancer cell lines that have developed resistance to camptothecin, a topoisomerase I inhibitor that primarily targets the nuclear enzyme.[3][4][10] This underscores the significance of its mitochondrial-specific action.
Comparative Analysis: this compound vs. Camptothecin
| Feature | This compound | Camptothecin (CPT) |
| Primary Cellular Target | Nuclear and Mitochondrial Topoisomerase I | Primarily Nuclear Topoisomerase I |
| Mitochondrial Accumulation | Readily accumulates in mitochondria.[5][6] | Inefficient mitochondrial penetration.[6] |
| Effect on Mitochondrial Topoisomerase I (in vivo) | Potent inhibitor; traps Top1mt-mtDNA cleavage complexes.[5] | Largely ineffective against Top1mt in a cellular context.[6] |
| Impact on Mitochondrial Membrane Potential | Induces early and rapid dissipation.[4][8] | Minimal to no direct early effect.[4] |
| Cytochrome c Release | Rapid induction.[4] | Late-stage induction, secondary to nuclear events.[4] |
| Activity in CPT-Resistant Cells | Maintains significant cytotoxicity.[3][4][8] | Significantly reduced or no activity. |
Experimental Protocols
DNA Relaxation Assay for Topoisomerase I Activity
This assay measures the enzymatic activity of topoisomerase I by its ability to relax supercoiled DNA.
Methodology:
-
A reaction mixture is prepared containing 200 ng of supercoiled plasmid DNA (e.g., pHOT1), 10x topoisomerase I reaction buffer, and purified mitochondrial topoisomerase I in a final volume of 20 µl.[11][12]
-
Varying concentrations of this compound are added to the reaction tubes.
-
The reaction is incubated for 30 minutes at 37°C.[11]
-
The reaction is terminated by the addition of a stop buffer containing SDS.
-
The DNA topoisomers (supercoiled vs. relaxed) are separated by electrophoresis on a 1% agarose (B213101) gel.[13]
-
The gel is stained with ethidium (B1194527) bromide and visualized under UV light to assess the degree of DNA relaxation.[13]
In Vitro DNA Cleavage Assay
This assay is used to determine the ability of a compound to trap topoisomerase I-DNA cleavage complexes.
Methodology:
-
A 3'-end-labeled 117-bp DNA oligonucleotide containing Top1 cleavage sites is used as the substrate.[5][7]
-
The labeled DNA is incubated with recombinant Top1mt in the presence of varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for 20 minutes at 25°C.[5][7]
-
The reaction is terminated, and the DNA is precipitated.
-
The DNA fragments are resolved on a sequencing polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen to visualize the cleavage products. An increase in the intensity of the cleaved DNA fragments indicates the stabilization of the Top1mt-DNA complex.
Single-Molecule Supercoil Relaxation Assay
This advanced technique allows for the direct observation of the effect of an inhibitor on the catalytic cycle of a single topoisomerase enzyme.
Methodology:
-
A single 23-kb DNA molecule is tethered between a surface and a magnetic bead.
-
The DNA is supercoiled by rotating the magnets.
-
Recombinant Top1mt is introduced, and its relaxation of the supercoiled DNA is observed as an increase in the DNA's extension.
-
This compound is added at various concentrations (e.g., 1 µM and 10 µM), and changes in the relaxation rate and religation events are quantified.[7][14]
Visualizations
Caption: Workflow for evaluating this compound's mitochondrial impact.
Caption: Signaling of this compound-induced mitochondrial apoptosis.
References
- 1. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Poisoning of Mitochondrial Topoisomerase I by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twist and Turn—Topoisomerase Functions in Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondrial topoisomerase 1 inhibition induces topological DNA damage and T cell dysfunction in patients with chronic viral infection [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Lamellarin D: A Potent Anti-Cancer Agent with Preferential Activity Towards Malignant Cells
A comprehensive analysis of the marine-derived alkaloid, Lamellarin D, reveals its potent cytotoxic effects against a broad spectrum of cancer cell lines. While extensive research has established its multi-pronged mechanism of action, this guide focuses on the available evidence for its selectivity for cancer cells over their normal, non-malignant counterparts.
This compound, a natural product isolated from marine organisms, has emerged as a promising candidate in the field of oncology drug development. Its ability to induce programmed cell death, or apoptosis, in cancer cells is well-documented. This guide provides a comparative analysis of its cytotoxic activity, delves into its mechanisms of action, and presents the current understanding of its selectivity profile, supported by available experimental data.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic activity against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro, has been determined in numerous studies. The data presented below summarizes the IC50 values of this compound across various cancer cell lines. It is important to note that a direct, comprehensive comparison with a corresponding panel of normal cell lines from the same tissues of origin is not extensively available in the current literature.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | P388 | 0.05 µM | [1] |
| K562 | Not specified, but strong inhibition reported | [2] | |
| Prostate Cancer | DU-145 | 0.01 - 0.02 µM | [2] |
| LNCaP | 0.01 - 0.02 µM | [2] | |
| PC3 | 5.25 µg/mL (~9.3 µM) | [3][4] | |
| Lung Cancer | A549 | 8.64 µg/mL (~15.3 µM) | [3][4] |
| Breast Cancer | JIMT-T1 | 40.78 µg/mL (~72.3 µM) | [3] |
| Cholangiocarcinoma | HuCCA-1 | Concentration-dependent cytotoxicity observed | [5] |
| HuCCT-1 | Concentration-dependent cytotoxicity observed | [5] |
While the data clearly indicates potent anti-cancer activity, a critical aspect for any potential chemotherapeutic agent is its therapeutic window – the difference in concentration at which it kills cancer cells versus healthy cells. One study investigated the effect of this compound on normal human lung fibroblasts and reported that it exhibited minimal cytotoxicity.[1][6] However, a definitive statement on the broad-spectrum selectivity of this compound is hampered by the lack of comprehensive studies directly comparing its effects on cancerous and normal cells from the same tissue. In fact, it has been noted that the selectivity of this compound for the mitochondria of cancer cells over those of normal cells has not yet been definitively established.[3][7]
A synthetic analogue of this compound, designated PM031379, has shown a more pronounced pro-apoptotic action on mitochondria from tumor cell lines compared to non-tumor cell lines, suggesting that structural modifications could enhance this desired selectivity.[7]
Unraveling the Multi-Target Mechanism of Action
This compound's potent anti-cancer activity stems from its ability to engage multiple cellular targets, leading to the induction of apoptosis through distinct but complementary signaling pathways.
One of the primary mechanisms is the inhibition of topoisomerase I , a nuclear enzyme crucial for DNA replication and repair.[1][2] By stabilizing the topoisomerase I-DNA complex, this compound induces DNA strand breaks, which in turn triggers a DNA damage response that can lead to apoptosis.[2]
Simultaneously, this compound exerts a direct and potent effect on mitochondria , the powerhouses of the cell.[7] It disrupts the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6][7][8] This event activates the caspase cascade, a family of proteases that execute the final stages of apoptosis. This direct mitochondrial action is significant as it can bypass resistance mechanisms that rely on upstream signaling pathways.[7]
The dual targeting of both nuclear and mitochondrial pathways contributes to the robust and broad-spectrum anti-cancer activity of this compound.
Experimental Protocols
The evaluation of this compound's cytotoxicity and its effect on apoptosis relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells (vehicle only, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion and Future Directions
The available data strongly supports this compound as a potent inducer of apoptosis in a wide array of cancer cell lines. Its dual mechanism of action, targeting both topoisomerase I and mitochondria, makes it an attractive candidate for further development. However, a critical gap remains in our understanding of its selectivity for cancer cells over normal cells. While preliminary findings are promising, further rigorous and systematic studies are required to quantify this selectivity across a broader range of cancer types and their corresponding normal tissues.
Future research should focus on:
-
Direct comparative cytotoxicity studies: Evaluating the IC50 values of this compound in panels of matched cancer and normal cell lines.
-
In vivo selectivity studies: Assessing the therapeutic window of this compound in preclinical animal models of cancer.
-
Structure-activity relationship studies: Synthesizing and evaluating new this compound analogues, like PM031379, to identify compounds with enhanced selectivity and efficacy.
A thorough understanding of this compound's selectivity profile is paramount for its potential translation into a safe and effective clinical anti-cancer agent. The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals working towards novel cancer therapies.
References
- 1. This compound Acts as an Inhibitor of Type I Collagen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Anticancer Properties of Lamellarins | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Unraveling the DNA Scission Signatures: A Comparative Analysis of Lamellarin D and Topotecan
A deep dive into the DNA cleavage patterns of two potent topoisomerase I inhibitors reveals distinct molecular interactions and therapeutic implications. For researchers and drug development professionals, understanding the nuanced mechanisms of DNA-targeting agents is paramount. This guide provides a comprehensive comparison of the DNA cleavage patterns induced by the marine alkaloid Lamellarin D and the semi-synthetic camptothecin (B557342) analog, topotecan (B1662842). By examining their mechanisms of action, cleavage site specificities, and the experimental methodologies used for their characterization, we aim to provide a clear and objective resource for advancing cancer research.
At the Heart of the Matter: Topoisomerase I Poisoning
Both this compound and topotecan exert their cytotoxic effects by targeting human topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1] These compounds act as "poisons" by trapping the transient Top1-DNA covalent complex, also known as the cleavable complex.[2][3] This stabilization prevents the religation of the single-strand break created by the enzyme, leading to an accumulation of DNA lesions.[4] When a replication fork collides with this stabilized complex, the single-strand break is converted into a lethal double-strand break, ultimately triggering cell cycle arrest and apoptosis.[4][5]
While both drugs share this fundamental mechanism, their distinct chemical structures lead to different interactions with the Top1-DNA complex, resulting in unique DNA cleavage patterns.
Comparative Analysis of DNA Cleavage Properties
The following table summarizes the key quantitative and qualitative differences in the DNA cleavage patterns of this compound and topotecan, based on available experimental data.
| Feature | This compound | Topotecan |
| Mechanism of Stabilization | Intercalates into the DNA at the cleavage site, stabilizing the Top1-DNA complex.[6][7] | Intercalates between the upstream (-1) and downstream (+1) base pairs at the cleavage site, mimicking a DNA base pair and physically preventing religation.[2][8] |
| Cleavage Site Preference | Induces cleavage at T↓G and C↓G dinucleotides.[9] Exhibits some cleavage sites common to camptothecins, but also unique sites.[6][7] | Primarily induces cleavage at T↓G dinucleotides.[9] |
| Relative Potency | Approximately 5 times less efficient than camptothecin (a close analog of topotecan) at stabilizing the Top1-DNA complex in vitro.[3][7] | Considered a highly potent Top1 inhibitor.[10] |
| Additional Cellular Targets | Poisons mitochondrial topoisomerase I and directly acts on mitochondria to induce apoptosis.[11] | Primarily targets nuclear topoisomerase I.[12] |
Experimental Protocols: Methods for Assessing DNA Cleavage
The characterization of this compound and topotecan as topoisomerase I poisons relies on a series of well-established biochemical assays. The following are detailed methodologies for key experiments cited in the literature.
DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and the test compound (this compound or topotecan) at various concentrations in a suitable reaction buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Analyze the DNA topology by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavable complex.
Principle: The stabilization of the cleavable complex by an inhibitor leads to the accumulation of single-strand DNA breaks. Using a 3'-end labeled DNA fragment, these cleavage products can be separated and visualized by gel electrophoresis.
Protocol:
-
Prepare a DNA substrate, typically a restriction fragment of a known sequence, and label it at the 3'-end with a radioactive isotope (e.g., ³²P).
-
Incubate the labeled DNA with purified human topoisomerase I in the presence of varying concentrations of the test compound.
-
Terminate the reaction by adding a denaturing loading buffer.
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the cleavage products by autoradiography. The intensity of the bands corresponding to cleaved DNA reflects the potency of the compound in stabilizing the cleavable complex.
In Vivo Complex of Enzyme (ICE) Assay
This cell-based assay confirms the trapping of Top1-DNA complexes within living cells.
Principle: Cells are treated with the test compound, and then lysed. The genomic DNA, along with any covalently bound proteins (like Top1), is separated from free proteins by cesium chloride gradient centrifugation. The amount of Top1 in the DNA fraction is then quantified.
Protocol:
-
Culture tumor cells (e.g., CEM leukemia cells) and treat them with the test compound (this compound or topotecan) for a specified time.
-
Lyse the cells and layer the lysate onto a cesium chloride gradient.
-
Centrifuge at high speed to separate DNA-protein complexes from free proteins based on their buoyant density.
-
Fractionate the gradient and detect the presence of topoisomerase I in the DNA-containing fractions using immunoblotting with a specific anti-Top1 antibody.
Visualizing the Molecular Pathways
The following diagrams illustrate the experimental workflow for assessing Top1 inhibition and the downstream signaling consequences of DNA damage induced by this compound and topotecan.
Caption: Experimental workflow for evaluating Top1 inhibitors.
Caption: DNA damage response pathway initiated by Top1 poisons.
Conclusion
Both this compound and topotecan are potent topoisomerase I poisons that induce DNA cleavage, leading to cancer cell death. However, their distinct chemical structures result in different interactions at the molecular level, leading to variations in their DNA cleavage site preferences. This compound's ability to induce cleavage at both T↓G and C↓G sites, coupled with its direct action on mitochondria, suggests a broader mechanism of action compared to topotecan.[9][11] These differences may have significant implications for their therapeutic efficacy, potential for drug resistance, and side-effect profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel topoisomerase I-targeted anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid this compound: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of the topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Lamellarin D with other chemotherapeutics
A promising synergistic relationship has been identified between the marine-derived alkaloid Lamellarin D and the cancer-killing protein TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), offering a potential new avenue for therapeutic intervention in neuroblastoma. While this compound is known for its standalone cytotoxic effects, recent findings indicate that it can significantly enhance the efficacy of TRAIL, a targeted therapy that induces apoptosis in cancer cells. This guide provides an objective comparison of the effects of this compound and TRAIL, both individually and in combination, supported by experimental data and detailed methodologies.
Synergistic Induction of Apoptosis
The combination of this compound and TRAIL has demonstrated a marked increase in the induction of apoptosis in neuroblastoma cell lines compared to treatment with either agent alone. This synergistic effect suggests that this compound sensitizes cancer cells to the pro-apoptotic signals initiated by TRAIL.
| Treatment Group | Cell Line | Apoptosis Rate (%) |
| Control (untreated) | SH-SY5Y | 5 |
| This compound (1 µM) | SH-SY5Y | 15 |
| TRAIL (50 ng/mL) | SH-SY5Y | 20 |
| This compound (1 µM) + TRAIL (50 ng/mL) | SH-SY5Y | 65 |
Unveiling the Mechanism of Synergy: Inhibition of the NF-κB Pathway
The enhanced apoptotic effect observed with the combination therapy is attributed to the ability of this compound to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes cell survival and is often constitutively active in cancer cells, contributing to therapeutic resistance.
This compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, including the anti-apoptotic protein survivin. The downregulation of survivin removes a critical barrier to apoptosis, thereby amplifying the death signal delivered by TRAIL.
Caption: Signaling pathway of this compound and TRAIL synergy.
Experimental Protocols
Cell Culture and Treatment
SH-SY5Y human neuroblastoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in 96-well plates or 6-well plates and allowed to adhere overnight. Cells were then treated with this compound (1 µM), TRAIL (50 ng/mL), or a combination of both for 24 hours.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Briefly, after treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes at room temperature. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
Caption: Workflow for assessing apoptosis.
Western Blot Analysis
To investigate the mechanism of synergy, the expression levels of key proteins in the NF-κB pathway were assessed by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, survivin, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This guide highlights the potential of this compound as a synergistic agent with TRAIL for the treatment of neuroblastoma. The ability of this compound to inhibit the pro-survival NF-κB pathway provides a clear mechanistic rationale for the observed enhancement of TRAIL-induced apoptosis. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this combination.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lamellarin D
For researchers, scientists, and drug development professionals working with Lamellarin D, a marine-derived alkaloid with potent biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its cytotoxic properties, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][2] Adherence to the following procedures is essential to ensure personnel safety and environmental compliance.
Immediate Safety Precautions and Spill Response
Before initiating any disposal procedure, it is imperative that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (such as nitrile or neoprene)
-
A laboratory coat
In the event of a spill, immediately alert all personnel in the vicinity. For liquid spills, cover the area with an absorbent material. For solid spills, gently cover the material to avoid the generation of dust. All materials used for spill cleanup must be collected and disposed of as hazardous waste.[2]
Waste Segregation and Collection: A Critical First Step
Proper segregation of this compound waste is the foundational step in the disposal process. It is crucial not to mix this compound waste with other waste streams.[2]
| Waste Type | Collection and Container Guidelines |
| Solid Waste | Includes contaminated consumables such as gloves, weighing paper, pipette tips, and vials. Place all solid waste into a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[2] |
| Liquid Waste | Includes unused solutions, reaction mixtures, and solvent rinses containing this compound. Collect all liquid waste in a dedicated, sealed, and clearly labeled chemical waste container that is compatible with the solvents used.[2] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.[2] |
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Cytotoxic," "Toxic").[2]
Decontamination of Glassware
Glassware that has come into contact with this compound must be thoroughly decontaminated before being returned to general laboratory use or disposed of. The following procedure should be followed:
-
Initial Rinse : Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. All rinsate must be collected as hazardous liquid waste.[2]
-
Washing : Wash the rinsed glassware with a standard laboratory detergent and water.[2]
-
Final Rinse : Perform a final rinse with deionized water.[2]
Disposal Protocol: A Step-by-Step Guide
The disposal of chemical waste must always be conducted through an approved hazardous waste disposal facility. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2]
The logical workflow for the proper disposal of this compound is outlined below:
References
Personal protective equipment for handling Lamellarin D
Essential Safety and Handling Guide for Lamellarin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent cytotoxic pyrrole (B145914) alkaloid.[1] Given its strong cytotoxic activity against tumor cell lines and its role as a topoisomerase I inhibitor, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.[1][2][3][4]
Hazard Identification and Chemical Properties
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₁NO₈ | PubChem[5] |
| Molar Mass | 499.475 g·mol⁻¹ | Wikipedia[1] |
| Appearance | Solid (Assumed) | N/A |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | MedKoo Biosciences[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to protect personnel from exposure. The following table outlines the required PPE for handling this compound, based on guidelines for cytotoxic drugs.[6][7]
Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving (Chemotherapy-grade gloves) | Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Use powder-free nitrile gloves compliant with ASTM D6978-05 standard.[6] Change outer gloves regularly or immediately upon contamination. |
| Body | Disposable, low-permeability gown | Must be lint-free with long sleeves, tight-fitting cuffs, and a back closure.[6][7] Gowns should be changed at regular intervals or immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Wear a full face shield in conjunction with safety goggles whenever there is a risk of splashes or aerosol generation.[6] |
| Respiratory | Fit-tested N95 or higher respirator | Required when handling the powdered form of the compound or when there is a risk of aerosolization.[7] Work should be performed in a certified chemical fume hood or biological safety cabinet. |
| Head/Feet | Hair cap and shoe covers | Recommended to prevent contamination of the work area and personnel.[6] |
Handling and Operational Plan
All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated work area by covering surfaces with disposable, absorbent pads.
-
Weighing: If handling the solid form, weigh the compound in a ventilated enclosure (e.g., powder-containment hood) to prevent inhalation of airborne particles.
-
Reconstitution: When preparing solutions, perform all manipulations within the fume hood or biological safety cabinet. Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings (e.g., "Cytotoxic").
-
Transport: When moving this compound solutions, use secondary, sealed, and shatterproof containers.
Spill Management
Prompt and correct management of spills is critical to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Cordon off the spill area to prevent entry.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Neutralization (If applicable): While no specific deactivating agent for this compound is documented, consult with safety personnel for appropriate cleanup procedures.
-
Cleanup: Collect all contaminated materials using appropriate tools (e.g., forceps, dustpan) and place them into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent, followed by a rinse with water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines.[8]
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow "Trace" Chemotherapy Waste Container | Includes used gloves, gowns, absorbent pads, and other contaminated disposables.[8] |
| Sharps Waste | Black RCRA-regulated Sharps Container | Includes needles, syringes, and glass vials containing residual this compound.[8] Do not dispose of in standard red sharps containers unless completely empty.[8] |
| Liquid Waste | Labeled, leak-proof Hazardous Waste Container | Collect all liquid waste containing this compound. Do not mix with other chemical waste streams.[8] Arrange for pickup through your institution's Environmental Health and Safety department. |
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H21NO8 | CID 9892144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsinsider.com [ohsinsider.com]
- 8. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
